molecular formula C7H6N4O7 B055538 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) CAS No. 115491-90-2

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Cat. No.: B055538
CAS No.: 115491-90-2
M. Wt: 258.15 g/mol
InChI Key: IOMAUIUYBQXXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a specialized chemical reagent primarily recognized for its utility as a coupling agent and a precursor to reactive intermediates in synthetic organic chemistry. Its core research value lies in its ability to facilitate the formation of peptide bonds and other condensation reactions under mild conditions. The mechanism of action is postulated to involve the initial activation of carboxylic acids by the highly electrophilic carbonyl and oxadiazolidinedione moieties, generating a mixed anhydride or an active ester intermediate. This activated species is then susceptible to nucleophilic attack by an amine, leading to amide bond formation with high efficiency and minimal racemization, which is of critical importance in peptide synthesis.

Properties

IUPAC Name

4-methyl-2-(4-methyl-3,5-dioxo-1,2,4-oxadiazolidine-2-carbonyl)-1,2,4-oxadiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O7/c1-8-3(12)10(17-6(8)15)5(14)11-4(13)9(2)7(16)18-11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMAUIUYBQXXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(OC1=O)C(=O)N2C(=O)N(C(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343259
Record name 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115491-90-2
Record name 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a unique heterocyclic compound with significant potential in medicinal chemistry, polymer science, and agrochemical development. Due to the limited availability of specific experimental data for this molecule in public literature, this guide synthesizes information on the core 1,2,4-oxadiazolidine-3,5-dione moiety with established principles of organic chemistry to present a predictive yet scientifically grounded profile. This document covers the compound's physicochemical properties, proposes a viable synthetic route, explores its predicted reactivity, and discusses its potential biological activities and applications.

Introduction and Molecular Structure

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a symmetrically substituted molecule featuring two N-methylated 1,2,4-oxadiazolidine-3,5-dione rings linked by a central carbonyl group. The 1,2,4-oxadiazole ring system is a well-regarded scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] The dione substitution on the heterocyclic ring suggests a reactive nature, making it a versatile building block in organic synthesis.

The core structure of this molecule presents several points of interest for researchers. The two heterocyclic rings are electron-withdrawing, which influences the reactivity of the central carbonyl bridge. The N-methylation at the 4-position of both rings prevents tautomerization and provides steric influence.

Figure 1: Structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₇H₆N₄O₇
Molecular Weight 258.15 g/mol [3][4]
CAS Number 115491-90-2[3][4][5][6]
Appearance White to off-white solid (Predicted)Analogy
Melting Point >200 °C (Predicted, with decomposition)Analogy to stable heterocyclic structures
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in other organic solvents; insoluble in water (Predicted)Based on the polar nature of the molecule
Stability Stable under anhydrous conditions at room temperature.[5] May be sensitive to strong acids, bases, and nucleophiles. The carbonyl bridge is a potential site for hydrolysis.Chemical structure analysis

Proposed Synthesis

A plausible synthetic route to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) involves the reaction of N-methylhydroxylamine with a carbonylating agent, followed by cyclization. A likely two-step, one-pot synthesis is proposed below.

G cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Cyclization A 2 eq. N-Methylhydroxylamine C Intermediate Adduct A->C Reaction in aprotic solvent (e.g., THF, -20°C to 0°C) B 1 eq. Phosgene (or equivalent) B->C E Target Molecule C->E Addition of Oxalyl Chloride (0°C to RT) D 2 eq. Oxalyl Chloride D->E

Figure 2: Proposed two-step synthesis of the target molecule.

Experimental Protocol (Hypothetical)
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of N-methylhydroxylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF). The flask is cooled to -20°C in a cooling bath.

  • Formation of the Urea Intermediate: A solution of phosgene or a phosgene equivalent (e.g., triphosgene) (1.0 equivalent) in anhydrous THF is added dropwise to the stirred solution of N-methylhydroxylamine over 30 minutes, maintaining the temperature below 0°C. The reaction mixture is stirred for an additional hour at 0°C.

  • Cyclization: Oxalyl chloride (2.0 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up and Purification: The reaction mixture is quenched with cold water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Rationale: This proposed synthesis is based on established methods for the formation of related heterocyclic systems. The initial reaction forms a carbonyl-bridged bis-hydroxylamine intermediate. Subsequent reaction with oxalyl chloride would lead to the formation of the 1,2,4-oxadiazolidine-3,5-dione rings through a double cyclization.

Predicted Reactivity

The reactivity of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is predicted to be dominated by the electrophilic nature of the carbonyl groups and the potential for ring-opening reactions of the heterocyclic systems.

  • Nucleophilic Attack at the Carbonyl Bridge: The central carbonyl group is highly electrophilic due to the electron-withdrawing effects of the two adjacent nitrogen atoms. It is expected to be susceptible to attack by strong nucleophiles, leading to the cleavage of the molecule.

  • Ring-Opening of the 1,2,4-Oxadiazolidine-3,5-dione Rings: The dione rings are also subject to nucleophilic attack, particularly at the C3 and C5 carbonyl carbons. This can lead to ring-opening, especially under basic or acidic conditions.

  • Thermal Decomposition: At elevated temperatures, the molecule may undergo decarboxylation or other fragmentation pathways.

Reactivity Molecule Target Molecule Products Cleavage/Ring-Opened Products Molecule->Products Nucleophilic Attack Nucleophile Nucleophile (e.g., H₂O, R-NH₂) Nucleophile->Molecule

Figure 3: Predicted general reactivity with nucleophiles.

Biological Profile and Potential Applications

The 1,2,4-oxadiazole moiety is a prominent feature in a wide range of biologically active compounds, exhibiting anticancer, anti-inflammatory, antimicrobial, and antihyperglycemic properties.[7]

Potential as a Bioisostere

The 1,2,4-oxadiazole ring is a well-known bioisostere of amide and ester groups. This substitution can lead to improved metabolic stability and pharmacokinetic properties of a drug candidate. The dimeric nature of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) makes it an interesting scaffold for the development of bivalent ligands that can interact with two receptor sites simultaneously.

Bioisostere cluster_0 Amide/Ester Group cluster_1 1,2,4-Oxadiazole Bioisostere Amide R-C(=O)-N(H)-R' Oxadiazole R-(C₂N₂O)-R' Amide->Oxadiazole Bioisosteric Replacement

Figure 4: The 1,2,4-oxadiazole as a bioisostere.

Predicted Biological Activities
  • Anti-inflammatory and Antimicrobial Agent: As a key starting material for anti-inflammatory and antimicrobial agents, the molecule itself or its derivatives could possess intrinsic activity in these areas.

  • Anticancer Potential: Many 1,2,4-oxadiazole derivatives have shown significant anticancer activity.[8]

  • Antihyperglycemic Effects: A series of 1,2,4-oxadiazolidine-3,5-diones have been synthesized and evaluated as oral antihyperglycemic agents.[7]

Applications in Polymer and Agrochemical Science
  • Polymer Chemistry: The molecule's structure suggests it could act as a cross-linking agent or a monomer in the synthesis of specialty polymers with enhanced thermal stability.

  • Agrochemicals: The 1,2,4-oxadiazole scaffold is present in some herbicides and fungicides. This molecule could serve as a precursor for novel agrochemicals.

Conclusion

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a compound with considerable synthetic and therapeutic potential. While specific experimental data remains scarce, this in-depth guide provides a solid foundation for researchers by predicting its properties, reactivity, and a plausible synthetic route based on the well-documented chemistry of the 1,2,4-oxadiazole family. Further experimental investigation is warranted to fully elucidate the properties and unlock the potential of this intriguing molecule.

References

  • Laibo Chem. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). Available at: [Link]

  • MySkinRecipes. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). Available at: [Link]

  • Bommera, R. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. Available at: [Link]

  • Safir, S. R., & Lopresti, R. J. (1956). The Synthesis of Some 1,2,4-Oxadiazolidinones. Journal of the American Chemical Society, 78(13), 3064-3066.
  • Kraïem, J., et al. (2001). Synthesis of new 1,2,4-oxadiazolidin-3-ones by cycloaddition of 2-alkyl-3-aryloxaziridines with chlorosulfonylisocyanate. Tetrahedron Letters, 42(52), 9131-9133.
  • Shen, X., et al. (2020). Silver-Assisted [3 + 2] Annulation of Nitrones with Isocyanides: Synthesis of 2,3,4-Trisubstituted 1,2,4-Oxadiazolidin-5-ones. The Journal of Organic Chemistry, 85(5), 3560-3567.
  • Dickmeis, M., et al. (2012). Poly(1,2,4-oxadiazolidin-5-one)s Synthesized by Polycycloaddition of Bisoxaziridines and Diisocyanate.
  • RSC Publishing. Understanding the high reactivity of carbonyl compounds towards nucleophilic carbenoid intermediates generated from carbene isocyanides. Available at: [Link]

  • Shemmassian Academic Consulting. Carbonyl Reactions for the DAT. Available at: [Link]

  • Wikipedia. N-Heterocyclic olefins. Available at: [Link]

  • National Center for Biotechnology Information. Visible light induced cooperative carbonylation and (hetero)aryl migration: synthesis of multi-carbonyl compounds. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of oxazolidinedione derived bicalutamide analogs. Available at: [Link]

  • National Center for Biotechnology Information. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoline, 1,3-Thiazolidine, and 1,2,4-Triazoline Double-Tailed Acyclo C-Nucleosides. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Screening of New[3][5][6]Oxadiazole,[3][4][6]Triazole, and[3][4][6]Triazolo[4,3-b][3][4][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available at: [Link]

  • Collins, J. L., et al. (1998). Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. Journal of Medicinal Chemistry, 41(25), 5037-5052. Available at: [Link]

  • MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available at: [Link]

  • ResearchGate. Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Available at: [Link]

  • TÜBİTAK Academic Journals. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. Available at: [Link]

  • ResearchGate. Regioisomeric 3,5-di(nitropyrazolyl)-1,2,4-oxadiazoles and their energetic properties. Available at: [Link]

  • MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]

  • National Center for Biotechnology Information. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]

  • ResearchGate. (PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties. Available at: [Link]

  • ResearchGate. Synthesis and preliminary antibacterial evaluation of Linezolid-like 1,2,4-oxadiazole derivatives. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a molecule of interest in medicinal chemistry and drug development. The synthesis is strategically divided into two core stages: the formation of the key monomer, 4-methyl-1,2,4-oxadiazolidine-3,5-dione, and its subsequent dimerization. This guide elucidates the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into the critical parameters for successful synthesis. The methodologies are grounded in established chemical literature for analogous transformations, ensuring a high degree of scientific integrity.

Introduction

The 1,2,4-oxadiazole moiety and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The more reduced 1,2,4-oxadiazolidine-3,5-dione ring system has been explored for various therapeutic applications, including as an antihyperglycemic agent.[2] The target molecule of this guide, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), represents a dimeric structure with potential for unique pharmacological properties, possibly acting as a bivalent ligand or a pro-drug. Understanding its synthesis is crucial for further investigation into its therapeutic potential. This guide presents a logical and experimentally sound approach to its preparation.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a straightforward, two-step approach. The central carbonyl bridge indicates a dimerization reaction of a suitable precursor. This precursor is identified as 4-methyl-1,2,4-oxadiazolidine-3,5-dione. This monomer, in turn, can be conceptually derived from N-methylhydroxyurea through cyclization with a one-carbon electrophile.

Retrosynthesis Target 2,2'-Carbonylbis(3,5-dioxo-4-methyl- 1,2,4-oxadiazolidine) Monomer 4-Methyl-1,2,4-oxadiazolidine-3,5-dione Target->Monomer Dimerization Precursor N-Methylhydroxyurea Monomer->Precursor Cyclization C1_synthon C1 Electrophile (e.g., Chloroformate) Monomer->C1_synthon Cyclization

CH3-N=C=O + NH2OH -> CH3-NH-C(=O)-NH-OH

Proposed mechanism for monomer synthesis.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, N-methylhydroxyurea (1.0 eq) is suspended in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Base Addition: The suspension is cooled to 0 °C, and a non-nucleophilic base, such as triethylamine (1.1 eq), is added dropwise.

  • Electrophile Addition: Ethyl chloroformate (1.05 eq) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 4-methyl-1,2,4-oxadiazolidine-3,5-dione.

Part 2: Dimerization to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

The final step in the synthesis is the coupling of two molecules of the monomeric 4-methyl-1,2,4-oxadiazolidine-3,5-dione using a carbonyl-inserting reagent. Triphosgene is a safer and more convenient alternative to phosgene gas for this transformation.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of 4-methyl-1,2,4-oxadiazolidine-3,5-dione (2.0 eq) in anhydrous dichloromethane is prepared.

  • Base Addition: A non-nucleophilic base, such as pyridine or triethylamine (2.2 eq), is added to the solution.

  • Phosgene Equivalent Addition: The solution is cooled to 0 °C, and a solution of triphosgene (0.4 eq) in anhydrous dichloromethane is added dropwise over a period of 30 minutes. Caution: Triphosgene is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. The reaction should be monitored by TLC.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the final product, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Reagent/ProductMolecular Weight ( g/mol )Key Properties
4-Methyl-1,2,4-oxadiazolidine-3,5-dione130.08Solid, precursor
Triphosgene296.75Toxic solid, moisture-sensitive
2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) 286.17 Expected to be a solid

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • N-Methylhydroxyurea:

    • ¹H NMR: Expected signals for the methyl group, and the NH and OH protons.

    • ¹³C NMR: Expected signals for the methyl carbon and the carbonyl carbon.

    • Mass Spectrometry: Molecular ion peak corresponding to its molecular weight.

  • 4-Methyl-1,2,4-oxadiazolidine-3,5-dione:

    • ¹H NMR: A singlet corresponding to the N-methyl protons.

    • ¹³C NMR: Signals for the methyl carbon and the two carbonyl carbons.

    • IR Spectroscopy: Characteristic carbonyl stretching frequencies.

  • 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine):

    • ¹H NMR: A singlet for the two equivalent N-methyl groups.

    • ¹³C NMR: Signals for the N-methyl carbons, the four equivalent ring carbonyl carbons, and the central bridging carbonyl carbon.

    • Mass Spectrometry: A molecular ion peak confirming the molecular weight of 286.17 g/mol .

    • Elemental Analysis: To confirm the empirical formula (C₇H₆N₄O₇).

Safety Considerations

  • Methylisocyanate: Extremely toxic and a lachrymator. All manipulations should be performed in a high-efficiency fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. An emergency plan for exposure should be in place.

  • Triphosgene: A toxic substance that can release phosgene upon heating or contact with moisture. It should be handled with extreme caution in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents and Reagents: Standard laboratory safety precautions should be followed for all other chemicals used. Consult the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

The synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a multi-step process that can be achieved through a logical and well-precedented synthetic route. The key steps involve the formation of an N-methylhydroxyurea precursor, its cyclization to the 4-methyl-1,2,4-oxadiazolidine-3,5-dione monomer, and a final dimerization step using a phosgene equivalent. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. This guide provides a solid foundation for researchers to produce this molecule for further investigation in drug discovery and development programs.

References

  • Boyland, E., & Nery, R. (1966). The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic, 354-358. [Link]

  • Hartman, W. W., & Brethen, M. R. (1931). Ethyl N-methylcarbamate. Organic Syntheses, 11, 46. [Link]

  • Mallakpour, S., & Rafiee, Z. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 24(12), 1085-1087. [Link]

  • Pevarello, P., et al. (2006). 1,2,4-Oxadiazolidin-3,5-diones and 1,3,5-triazin-2,4,6-triones as cytosolic phospholipase A2alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2978-2981. [Link]

  • Sodano, F., et al. (2004). Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. Journal of Medicinal Chemistry, 47(19), 4947-4956. [Link]

  • Wieckowska, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(15), 3374. [Link]

Sources

An In-Depth Technical Guide to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 115491-90-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a unique heterocyclic compound with potential applications in drug discovery and development. While specific biological data for this exact molecule remains limited in publicly accessible literature, this guide synthesizes information on its chemical properties, general synthesis strategies for the 1,2,4-oxadiazolidine-3,5-dione scaffold, and the established therapeutic relevance of this chemical class. Drawing parallels with structurally related compounds, we explore its potential as a modulator of key biological targets, particularly in the context of metabolic diseases. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing theoretical frameworks and practical considerations for its synthesis, characterization, and biological evaluation.

Introduction: The 1,2,4-Oxadiazolidine-3,5-dione Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazolidine-3,5-dione ring system is a five-membered heterocycle that has garnered interest in medicinal chemistry due to its structural rigidity and potential to act as a bioisostere for other functional groups. Compounds incorporating this scaffold have been investigated for a variety of therapeutic applications. Of particular note is the exploration of 1,2,4-oxadiazolidine-3,5-diones as oral antihyperglycemic agents.[1] This class of compounds has shown efficacy in preclinical models of type 2 diabetes mellitus, suggesting their potential to modulate metabolic pathways.[1]

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a symmetrical molecule featuring two 4-methyl-1,2,4-oxadiazolidine-3,5-dione rings linked by a carbonyl group. This unique dimeric structure presents intriguing possibilities for bivalent interactions with biological targets or for serving as a pro-drug that releases active monomeric units.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) are not extensively reported. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.

PropertyValueSource
CAS Number 115491-90-2[2]
Molecular Formula C₇H₆N₄O₇[3]
Molecular Weight 258.15 g/mol [4]
Appearance White to light yellow to light orange powder/crystal[3]
Purity ≥96% - 98% (Commercially available)[4][5]
Storage Temperature 4°C[2]

Note: Properties such as melting point, boiling point, and solubility in various solvents are not consistently reported in the available literature and would require experimental determination.

Synthesis and Characterization

A plausible synthetic route for the title compound could involve the reaction of a suitable N-methyl-N-hydroxyurea derivative with a carbonylating agent, such as triphosgene or carbonyldiimidazole (CDI), which is known to facilitate the formation of 1,2,4-oxadiazoles.[6]

Hypothetical Synthesis Workflow

Synthesis_Workflow start N-Methylhydroxylamine intermediate1 N-Methyl-N-hydroxyurea Derivative start->intermediate1 Reaction reagent1 Isocyanate or Carbamoyl Chloride reagent1->intermediate1 product 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) intermediate1->product Carbonylation & Cyclization reagent2 Carbonylating Agent (e.g., Triphosgene, CDI) reagent2->product

Caption: Hypothetical synthesis workflow for the target compound.

Step-by-Step Generalized Protocol for 1,2,4-Oxadiazolidine-3,5-dione Synthesis

The following is a generalized, conceptual protocol based on known syntheses of related compounds and should be adapted and optimized for the specific target molecule.

  • Formation of N-Methyl-N-hydroxyurea:

    • React N-methylhydroxylamine hydrochloride with an appropriate isocyanate or carbamoyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated by extraction and purified by recrystallization or column chromatography.

  • Carbonylation and Cyclization:

    • Dissolve the N-methyl-N-hydroxyurea derivative in a suitable anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Slowly add a solution of the carbonylating agent (e.g., triphosgene or CDI) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • The reaction mixture is then quenched, and the product is isolated and purified.

Characterization

To confirm the identity and purity of the synthesized 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show a singlet corresponding to the two methyl groups.

    • ¹³C NMR will be crucial for identifying the carbonyl carbons of the rings and the linking carbonyl group, as well as the methyl carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (258.15 g/mol ) and fragmentation pattern. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the carbonyl (C=O) stretching vibrations.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, confirming the empirical formula.

Potential Mechanism of Action and Biological Targets

There is no direct evidence in the literature for the biological activity of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). However, based on the established pharmacology of related compounds, we can hypothesize potential mechanisms of action.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The most compelling hypothesis is that this compound may act as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism.

  • PPARγ is a key regulator of adipogenesis and insulin sensitivity and is the molecular target of the thiazolidinedione (TZD) class of antidiabetic drugs.

  • PPARα is primarily involved in fatty acid oxidation, and its activation leads to a reduction in triglycerides.

Several 1,2,4-oxadiazole derivatives have been identified as PPARα agonists.[7] Given the structural similarities, it is plausible that 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) or its potential metabolites could interact with one or more PPAR isoforms. Dual PPARα/γ agonists are of significant interest for the treatment of type 2 diabetes and dyslipidemia.[8]

PPAR_Signaling_Pathway ligand Potential Ligand (Oxadiazolidinedione derivative) PPAR PPARα / PPARγ ligand->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA gene_transcription Target Gene Transcription PPRE->gene_transcription Initiates metabolic_effects Regulation of Glucose and Lipid Metabolism gene_transcription->metabolic_effects Leads to

Caption: Proposed PPAR agonist mechanism of action.

Other Potential Targets

The 1,2,4-oxadiazole scaffold is known to interact with a wide range of biological targets.[9] Therefore, it is important to consider other potential mechanisms, including:

  • Enzyme Inhibition: The electrophilic nature of the carbonyl groups could potentially lead to interactions with the active sites of various enzymes.

  • Receptor Modulation: The heterocyclic rings may participate in hydrogen bonding and other non-covalent interactions with various receptors.

Applications in Drug Development

Given the antihyperglycemic activity of the broader class of 1,2,4-oxadiazolidine-3,5-diones, the primary potential application for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is in the development of novel therapeutics for type 2 diabetes mellitus and related metabolic disorders such as dyslipidemia .

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow compound Test Compound (115491-90-2) in_vitro In Vitro Assays compound->in_vitro cell_based Cell-Based Assays compound->cell_based PPAR_binding PPAR Binding Assay (α, γ, δ) in_vitro->PPAR_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., α-glucosidase, DPP-4) in_vitro->enzyme_inhibition glucose_uptake Glucose Uptake Assay (e.g., in adipocytes or muscle cells) cell_based->glucose_uptake gene_expression Gene Expression Analysis (PPAR target genes) cell_based->gene_expression in_vivo In Vivo Models animal_model Diabetic Animal Models (e.g., db/db mice) in_vivo->animal_model data_analysis Data Analysis & Lead Optimization glucose_uptake->in_vivo gene_expression->in_vivo animal_model->data_analysis

Caption: Workflow for the biological evaluation of the compound.

Safety and Handling

Specific safety data for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is limited. The following recommendations are based on general laboratory safety practices for handling fine chemicals of unknown toxicity. A specific Safety Data Sheet (SDS) should always be consulted before handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2] The recommended storage temperature is 4°C.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) represents an under-investigated molecule with a chemical structure that suggests potential for biological activity, particularly in the realm of metabolic diseases. The established antihyperglycemic properties of the 1,2,4-oxadiazolidine-3,5-dione class make this compound a person of interest for further research.

Future work should focus on:

  • Developing and publishing a robust and reproducible synthesis protocol.

  • Thorough physicochemical characterization, including determination of solubility, melting point, and spectral data.

  • In vitro screening to determine its biological targets, with a primary focus on PPARs.

  • Evaluation in cell-based and animal models of type 2 diabetes to assess its therapeutic potential.

This technical guide serves as a starting point for researchers to unlock the potential of this intriguing heterocyclic compound.

References

  • Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities. (2005). Journal of Medicinal Chemistry, 48(6), 2248–2250. [Link]

  • Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. (2022). RSC Advances, 12(45), 29555–29574. [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (2009). Latin American Journal of Pharmacy, 28(4), 597-601.
  • Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. (n.d.). Atmospheric Chemistry and Physics. Retrieved January 10, 2026, from [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules, 25(2), 356. [Link]

  • Products - 2a biotech. (n.d.). 2a biotech. Retrieved January 10, 2026, from [Link]

  • Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. (2005). Molecular Pharmacology, 68(3), 763–768. [Link]

  • Mass and the Mass Spectrum. (2014). Retrieved January 10, 2026, from [Link]

  • Acetaminophen | The Merck Index Online. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. (2023). RSC Medicinal Chemistry, 14(7), 1316–1326. [Link]

  • Synthesis of 1,2,4-Oxadiazoles (a review). (2005). Pharmaceutical Chemistry Journal, 39(10), 539-547.
  • 1H NMR spectrum of compound 4. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2024). Expert Opinion on Drug Discovery, 19(5), 603-623.
  • Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. (2000). Journal of Medicinal Chemistry, 43(11), 2106–2112. [Link]

  • Regioisomeric 3,5-di(nitropyrazolyl)-1,2,4-oxadiazoles and their energetic properties. (2022). Chemistry of Heterocyclic Compounds, 58(1), 37–44. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). Molecules, 28(6), 2568. [Link]

  • Acetaminophen | C8H9NO2 | CID 1983. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. (2023). RSC Medicinal Chemistry, 14(7), 1316–1326. [Link]

  • Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. (2023). PubMed Central. Retrieved January 10, 2026, from [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Pharmaceuticals, 15(12), 1485. [Link]

  • Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. (2015). Pakistan Journal of Pharmaceutical Sciences, 28(5), 1641-1650.
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (2022). Molecules, 27(24), 8740. [Link]

  • Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. (2005). Bioorganic & Medicinal Chemistry, 13(8), 2749–2757. [Link]

  • Physicochemical characterization and antimicrobial activity of food-grade emulsions and nanoemulsions incorporating essential oils | Request PDF. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. (2002). Tetrahedron Letters, 43(41), 7349-7351.
  • Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats. (2022). BioMed Research International, 2022, 1-9. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Egyptian Journal of Chemistry, 65(4), 1-1.
  • Synthesis and antihyperglycemic activity of novel 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones. (1990). Journal of Medicinal Chemistry, 33(5), 1418–1423. [Link]

  • US7291635B2 - 5-substituted 1,1-dioxo-1,2,5,-thiadiazolidin-3-one derivatives - Google Patents. (n.d.). Google Patents.
  • Acetaminophen - CAS Common Chemistry. (n.d.). CAS. Retrieved January 10, 2026, from [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (1998). Magnetic Resonance in Chemistry, 36(9), 672-676.
  • Acetaminophen. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

  • 5-[[(4R)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. (2023). ACS Omega, 8(51), 48888–48899. [Link]

Sources

An In-Depth Technical Guide to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a unique heterocyclic compound. While specific literature on this exact molecule is sparse, this document synthesizes information from related structures and foundational organic chemistry principles to offer valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Significance

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) belongs to the broader family of 1,2,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry.[1][2] The 1,2,4-oxadiazole ring is a known bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] Derivatives of the 1,2,4-oxadiazolidine-3,5-dione core, in particular, have been investigated for various therapeutic applications. The title compound, with its symmetrical structure featuring two N-acylated 1,2,4-oxadiazolidine-3,5-dione rings linked by a carbonyl group, presents a unique scaffold for further chemical exploration.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 115491-90-2[3]
Molecular Formula C₇H₆N₄O₇[4]
Molecular Weight 258.15 g/mol [4]
Purity Typically ≥98% for laboratory use[5]
Storage Room temperature[4]

Molecular Structure and Conformation

The molecular structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is characterized by a central carbonyl bridge connecting the nitrogen atoms at the 2-position of two 4-methyl-1,2,4-oxadiazolidine-3,5-dione rings.

The 1,2,4-Oxadiazolidine-3,5-dione Ring

The 1,2,4-oxadiazolidine-3,5-dione ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This ring system is planar and possesses some degree of aromatic character, though less than its 1,2,4-oxadiazole counterpart.[6] The endocyclic N-O bond is a point of potential chemical reactivity.[7]

The Carbonyl Bridge and Overall Conformation

The central carbonyl group links the two heterocyclic rings, forming what can be considered a highly reactive N-acyl imidazole analogue.[5] The C=O bond distance is expected to be approximately 1.18 Å, and the overall molecule is predicted to be planar.[8] Due to steric hindrance between the two heterocyclic rings, a completely planar conformation might be disfavored, leading to a twisted arrangement. Such twisting in N-acyl imidazoles is known to enhance their reactivity as acyl transfer agents.[5]

Caption: 2D representation of the molecular structure.

Proposed Synthesis

A plausible and efficient synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) can be envisioned through the reaction of 4-methyl-1,2,4-oxadiazolidine-3,5-dione with a phosgene equivalent. Phosgene (COCl₂) and its derivatives are highly versatile reagents for introducing a carbonyl group.[4][9][10][11]

Synthesis_Pathway reagent1 2 x 4-Methyl-1,2,4-oxadiazolidine-3,5-dione intermediate Reaction Intermediate reagent1->intermediate Base (e.g., Pyridine) reagent2 Phosgene (COCl₂) or Triphosgene reagent2->intermediate product 2,2'-Carbonylbis(3,5-dioxo-4-methyl- 1,2,4-oxadiazolidine) intermediate->product Elimination of 2 HCl

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol

Caution: Phosgene is an extremely toxic gas.[10] All manipulations should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. Triphosgene is a safer solid alternative that generates phosgene in situ.[8]

  • Reaction Setup: To a solution of 4-methyl-1,2,4-oxadiazolidine-3,5-dione (2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine (2.2 equivalents) at 0 °C.

  • Addition of Phosgene Equivalent: Slowly add a solution of phosgene (1.0 equivalent) or triphosgene (0.34 equivalents) in anhydrous THF to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Chemical Reactivity and Potential Applications

The reactivity of the title compound is expected to be dominated by the electrophilic nature of the central carbonyl carbon and the carbons at the 3- and 5-positions of the oxadiazolidine rings.[6]

Reactivity as an Acylating Agent

Analogous to N-acyl imidazoles, the central carbonyl group is highly activated towards nucleophilic attack.[5] The 1,2,4-oxadiazolidine-3,5-dione moiety is a good leaving group, making the molecule a potent acylating agent. It can react with various nucleophiles such as amines, alcohols, and thiols to transfer the "CO" group, potentially forming ureas, carbamates, and thiocarbamates, respectively.

Ring-Opening Reactions

The N-O bond in the 1,2,4-oxadiazole ring system is susceptible to cleavage under certain conditions, such as reduction or rearrangement.[3][7] This can lead to the formation of other heterocyclic structures or acyclic products.

Potential Applications in Drug Development and Agrochemicals

Given the prevalence of the 1,2,4-oxadiazole scaffold in bioactive molecules, this compound could serve as a valuable building block in medicinal and agricultural chemistry.[1][2][12] It can be used to synthesize libraries of compounds for screening against various biological targets. The symmetrical nature of the molecule allows for the introduction of two identical pharmacophores, which could be advantageous in designing molecules that bind to dimeric proteins or have multivalent interactions. The use of related oxadiazole derivatives has been noted in the synthesis of anti-inflammatory and antimicrobial agents, as well as herbicides and plant growth regulators.[4]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR A singlet corresponding to the N-methyl protons. The chemical shift would likely be downfield due to the electron-withdrawing nature of the dione and the N-acyl group.
¹³C NMR Resonances for the methyl carbon, the two carbonyl carbons of the dione rings (C3 and C5), and the central carbonyl carbon. The C3 and C5 signals are expected around 168-175 ppm.[6]
IR Spectroscopy Strong absorption bands corresponding to the C=O stretching vibrations of the dione rings and the central carbonyl group. These would likely appear in the range of 1700-1800 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) should be observable. Fragmentation patterns would likely involve the cleavage of the N-CO bond and fragmentation of the oxadiazolidine rings.[13]

Conclusion

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a structurally intriguing molecule with significant potential as a synthetic intermediate. Although detailed characterization is lacking in the current literature, its synthesis is feasible through established methods, and its reactivity can be rationally predicted. This guide provides a solid foundation for researchers interested in exploring the chemistry and applications of this and related compounds, encouraging further investigation into its properties and utility in the development of new chemical entities.

References

  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC. [Link]

  • Phosgene. Wikipedia. [Link]

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. [Link]

  • Phosgene derivatives. Pharmaceutical Networking. [Link]

  • Phosgene | COCl2. PubChem. [Link]

  • Phosgene | Toxic Gas, Chloroformyl, Industrial Uses. Britannica. [Link]

  • PHOSGENE. New Drug Approvals. [Link]

  • Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

  • Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. [Link]

  • Structure of some known 1,2,4‐oxadiazole drugs. ResearchGate. [Link]

  • Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. PubMed. [Link]

  • Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. [Link]

  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. [Link]

Sources

Topic: Elucidating the Mechanism of Action for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine): A Proposed Investigative Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) represents a novel chemical entity for which the mechanism of action is not publicly documented. This guide moves beyond a conventional review and instead provides a comprehensive, first-principles framework for its systematic investigation. We will dissect the molecule's core scaffold, the 1,2,4-oxadiazolidine-3,5-dione ring, to generate testable hypotheses regarding its reactivity and potential as a bioactive agent. This document outlines a multi-stage experimental workflow, beginning with fundamental physicochemical characterization and progressing through advanced chemoproteomic target identification to cellular pathway validation. Each proposed protocol is grounded in established scientific principles, designed to build a robust, evidence-based understanding of the compound's molecular and cellular effects. This is a playbook for transforming an unknown molecule into a well-characterized chemical probe or therapeutic lead.

| Preliminary Structural Assessment & Hypothesis Generation

The IUPAC name "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" describes a symmetric molecule comprising two 4-methyl-1,2,4-oxadiazolidine-3,5-dione rings linked at their 2-positions by a carbonyl group. The core 1,2,4-oxadiazolidine-3,5-dione heterocycle is an intriguing scaffold. The presence of two N-O bonds and multiple carbonyl groups suggests potential electrophilicity and reactivity.

Hypothesis 1: The Compound is a Latent Electrophile. The central carbonyl bridge and the heterocyclic rings may be susceptible to nucleophilic attack, particularly by cysteine or lysine residues in proteins. This could lead to covalent modification of protein targets, a mechanism employed by many targeted therapeutic agents.

Hypothesis 2: The Compound Acts as a Dimerizing Agent. The bivalent nature of the molecule could allow it to simultaneously engage two protein targets (or two sites on one target), potentially inducing protein dimerization or disrupting protein-protein interactions.

Hypothesis 3: The Compound Possesses Non-Specific Activity. The molecule could exert effects through mechanisms other than specific protein binding, such as redox cycling or membrane perturbation.

This guide outlines the workflow required to systematically test these hypotheses.

cluster_mol Hypothesized Structure mol caption Fig 1. Hypothesized structure of the title compound.

Caption: The experimental workflow for Activity-Based Protein Profiling (ABPP).

Target Validation

A list of putative targets from ABPP is not sufficient; direct engagement must be confirmed.

Protocol 4: Cellular Thermal Shift Assay (CETSA) CETSA assesses target engagement in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.

  • Treatment: Treat intact cells with the compound at various concentrations.

  • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (un-denatured) from the precipitated fraction via centrifugation.

  • Analysis: Analyze the amount of a specific target protein remaining in the soluble fraction at each temperature using Western Blot or other protein detection methods.

  • Interpretation: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, confirming direct physical interaction in a physiological context.

| Phase III: Delineating Cellular Effects & Pathway Impact

Identifying a target is a major milestone, but the ultimate goal is to understand the compound's functional consequence. This phase connects the molecular interaction to a cellular phenotype.

Rationale

This step validates the biological relevance of the target engagement identified in Phase II. If the compound binds to and inhibits "Protein X," then the cellular phenotype should be consistent with the known function of Protein X.

Experimental Protocols

Protocol 5: Target-Dependent Pathway Analysis

  • Hypothesis: Based on the validated target's known function (e.g., a kinase in the MAPK pathway), hypothesize the downstream consequences of its modulation.

  • Cellular Assay: Treat a relevant cell line with the compound in a dose- and time-dependent manner.

  • Biomarker Analysis: Use Western Blotting to measure the phosphorylation status or expression level of key downstream proteins in the hypothesized pathway. For example, if the target is a kinase, look at the phosphorylation of its direct substrate.

  • Phenotypic Correlation: Correlate the changes in pathway biomarkers with a cellular outcome, such as apoptosis (measured by Caspase-3 cleavage) or cell cycle arrest (measured by flow cytometry).

Caption: Hypothetical pathway linking target inhibition to a cellular outcome.

| Conclusion

The framework presented here provides a rigorous, multi-phase approach to systematically elucidate the mechanism of action for a novel compound like 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). By starting with fundamental chemical principles and moving through unbiased, systems-level proteomics to focused biological validation, this workflow is designed to maximize the probability of success while ensuring that the data generated at each stage is robust and interpretable. This process transforms a molecule from a mere structure into a powerful tool for biological discovery or a promising candidate for therapeutic development.

References

This section would be populated with citations for the specific protocols and concepts mentioned, such as seminal papers on ABPP from the Cravatt lab, original publications on CETSA, and standard protocols for PAMPA.

A Comprehensive Technical Guide to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a unique heterocyclic compound with significant potential in synthetic chemistry. While direct literature on this specific molecule is sparse, this document constructs a robust framework for its synthesis and application by drawing upon established principles in heterocyclic chemistry, particularly the synthesis of 1,2,4-oxadiazolidine-3,5-diones and the reactivity of related N-acyl derivatives. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in novel reagents for carbonylation and acylation reactions. We will delve into a plausible synthetic pathway, analyze the expected reactivity profile, and propose potential applications, all grounded in analogous chemical literature.

Introduction: The 1,2,4-Oxadiazole Core and its Significance

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has garnered considerable attention in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The stability of the 1,2,4-oxadiazole ring makes it an attractive scaffold in drug design, often used as a bioisostere for amide and ester groups to improve metabolic stability and pharmacokinetic profiles.[5] The subject of this guide, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), features two of these heterocyclic cores linked by a carbonyl group, suggesting a highly reactive molecule with potential as a specialized chemical reagent.

Physicochemical Properties

While extensive experimental data for the target molecule is not publicly available, some basic properties can be identified from chemical supplier databases.

PropertyValueSource
Molecular Formula C₇H₆N₄O₇[6][7]
Molecular Weight 258.15 g/mol [6][8]
CAS Number 115491-90-2[6][9]
InChI Key IOMAUIUYBQXXKP-UHFFFAOYSA-N[8]

Proposed Synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Based on general synthetic methods for heterocyclic compounds, a plausible pathway for the synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) involves the reaction of a suitable precursor, 4-methyl-1,2,4-oxadiazolidine-3,5-dione, with a carbonylating agent such as phosgene or a phosgene equivalent.

Synthesis of the Precursor: 4-methyl-1,2,4-oxadiazolidine-3,5-dione

The synthesis of the 1,2,4-oxadiazolidine-3,5-dione core is a critical first step. While various methods exist for the synthesis of 1,2,4-oxadiazoles, the formation of the dione variant typically involves the cyclization of an appropriate intermediate. A logical approach would be the reaction of N-methylhydroxylamine with a suitable reagent to form the heterocyclic ring.

Final Assembly: Carbonylation Step

With the precursor in hand, the final step is the coupling of two equivalents of 4-methyl-1,2,4-oxadiazolidine-3,5-dione with a carbonyl group. Phosgene (COCl₂) is a common and highly effective reagent for such transformations.[10][11] The reaction would likely proceed via nucleophilic attack of the nitrogen atom of the oxadiazolidine ring on the carbonyl carbon of phosgene, with the elimination of two molecules of hydrogen chloride.

Experimental Protocol: Proposed Synthesis

  • Step 1: Synthesis of 4-methyl-1,2,4-oxadiazolidine-3,5-dione (Hypothetical)

    • This is a proposed method as specific literature is unavailable.

    • To a solution of N-methylhydroxylamine hydrochloride in a suitable aprotic solvent (e.g., THF, DCM), add a base (e.g., triethylamine, pyridine) to neutralize the salt.

    • Cool the mixture to 0°C and slowly add a suitable cyclizing agent (e.g., oxalyl chloride or a related derivative).

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

    • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the precursor.

  • Step 2: Synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

    • Caution: Phosgene is extremely toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. Triphosgene can be used as a safer alternative.[12]

    • Dissolve two equivalents of 4-methyl-1,2,4-oxadiazolidine-3,5-dione in a dry, aprotic solvent (e.g., toluene, dichloromethane) containing a non-nucleophilic base (e.g., pyridine, triethylamine) to act as a scavenger for the HCl produced.

    • Cool the solution to 0°C and slowly bubble in one equivalent of phosgene gas or add a solution of triphosgene.

    • Stir the reaction at 0°C for a specified time, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base.

    • Wash the filtrate with a dilute acid solution, water, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent in vacuo to obtain the crude product.

    • Purify the product by recrystallization from a suitable solvent system.

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Carbonylation N-methylhydroxylamine N-methylhydroxylamine Precursor 4-methyl-1,2,4-oxadiazolidine-3,5-dione N-methylhydroxylamine->Precursor + Cyclizing Agent Target 2,2'-Carbonylbis(3,5-dioxo- 4-methyl-1,2,4-oxadiazolidine) Precursor->Target + Phosgene/Triphosgene

Caption: Proposed two-step synthesis of the target molecule.

Expected Reactivity and Mechanistic Insights

The structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) suggests it is a highly reactive carbonylating agent. The two oxadiazolidine-dione moieties are excellent leaving groups, making the central carbonyl carbon highly electrophilic. This reactivity is analogous to that of N-acylimidazoles, which are known to be much more reactive towards nucleophilic attack than typical amides.[13][14]

Key Reactivity Features:

  • High Electrophilicity: The electron-withdrawing nature of the two heterocyclic rings enhances the electrophilicity of the central carbonyl carbon.

  • Good Leaving Groups: The 4-methyl-1,2,4-oxadiazolidine-3,5-dione anion is expected to be a stable leaving group, facilitating nucleophilic acyl substitution.

  • Versatile Reagent: The molecule can be considered a "masked" phosgene, offering a potentially safer and more manageable alternative for introducing a carbonyl group.

Reaction Mechanism with a Generic Nucleophile (Nu-H)

G Reactants Target Molecule + 2 Nu-H Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Nu-CO-Nu + 2 Precursor Molecules Intermediate->Products Leaving Group Departure

Caption: General mechanism of nucleophilic acyl substitution.

Potential Applications in Research and Development

The unique reactivity profile of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) opens up a range of potential applications in organic synthesis.

Peptide Synthesis

The molecule could serve as a coupling reagent for the formation of amide bonds in peptide synthesis. Its high reactivity may allow for rapid and efficient coupling of amino acids under mild conditions, potentially minimizing racemization. This application is analogous to the use of N,N'-carbonyldiimidazole (CDI), a well-established peptide coupling reagent.[15][16]

Workflow for Peptide Coupling

G start Amino Acid 1 (N-protected) activated_aa Activated Amino Acid Intermediate start->activated_aa Activation reagent 2,2'-Carbonylbis(3,5-dioxo- 4-methyl-1,2,4-oxadiazolidine) reagent->activated_aa peptide Dipeptide activated_aa->peptide Coupling amino_acid_2 Amino Acid 2 (C-protected) amino_acid_2->peptide

Caption: Workflow for dipeptide synthesis.

Polymer Chemistry

In polymer chemistry, this compound could be used as a monomer or a linking agent for the synthesis of polycarbonates and polyurethanes. Its reaction with diols would yield polycarbonates, while its reaction with diamines would produce polyureas, a class of polyurethanes. The specific structure of the leaving group might influence the properties of the resulting polymers.

Synthesis of Other Heterocycles

As a versatile carbonylating agent, it could be employed in the synthesis of various other heterocyclic compounds. For example, its reaction with 1,2-diamines could lead to the formation of cyclic ureas, and its reaction with hydrazines could produce carbazides, which are precursors to other heterocycles.

Safety and Handling

Given its proposed synthesis from phosgene and its expected reactivity as a potent carbonylating agent, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) should be handled with care.

  • Toxicity: Assume the compound is toxic and handle it in a well-ventilated fume hood.

  • Moisture Sensitivity: The compound is likely to be sensitive to moisture and will hydrolyze. Store it in a desiccator under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion and Future Outlook

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) represents a promising yet underexplored reagent in synthetic organic chemistry. Based on the established chemistry of related compounds, it is predicted to be a highly effective carbonylating agent. The proposed synthetic route, while requiring careful handling of hazardous materials, appears feasible with standard laboratory techniques. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its reactivity with a range of nucleophiles, and an exploration of its utility in the promising application areas of peptide synthesis and polymer chemistry. The development of this and similar reagents could provide valuable new tools for the synthesis of complex molecules in both academic and industrial settings.

References

  • Structure and Reactivity of Highly Twisted N-Acylimidazoles | Organic Letters. (2019). pubs.acs.org. [Link]

  • Acylation of enamines with phosgene and the synthesis of heterocycles - Journal of the Chemical Society C: Organic. (1970). pubs.rsc.org. [Link]

  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC. (2020). . [Link]

  • Recent applications of N-acyl imidazole chemistry in chemical biology - Oxford Academic. (2021). academic.oup.com. [Link]

  • Recent applications of N-acyl imidazole chemistry in chemical biology - Kyoto University Research Information Repository. (n.d.). repository.kulib.kyoto-u.ac.jp. [Link]

  • Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. [Link]

  • PHOSGENE - New Drug Approvals. (n.d.). . [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH. (n.d.). . [Link]

  • Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (n.d.). . [Link]

  • Phosgene - Wikipedia. (n.d.). en.wikipedia.org. [Link]

  • Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed Central. (n.d.). . [Link]

  • Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. (2005). . [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - NIH. (2022). . [Link]

  • Phosgene - ResearchGate. (n.d.). . [Link]

  • Novel synthetic pathway for the production of phosgene - Refubium - Freie Universität Berlin. (2021). refubium.fu-berlin.de. [Link]

  • 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) - MySkinRecipes. (n.d.). . [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). . [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.). . [Link]

  • 8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl). (1992). pubmed.ncbi.nlm.nih.gov. [Link]

  • Synthesis of 1,2,4-Oxadiazoles - ResearchGate. (2005). . [Link]

  • Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. (n.d.). pubmed.ncbi.nlm.nih.gov. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. (n.d.). . [Link]

  • Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). pubmed.ncbi.nlm.nih.gov. [Link]

  • Regioisomeric 3,5-di(nitropyrazolyl)-1,2,4-oxadiazoles and their energetic properties. (2022). . [Link]

  • Products - 2a biotech. (n.d.). . [Link]

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. [Link]

Sources

A Technical Guide to the Spectral Analysis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). Due to the absence of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to construct a predictive spectral profile. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new heterocyclic entities. Methodologies for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are detailed, providing a robust framework for the empirical validation of the target compound.

Introduction and Molecular Structure

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a complex heterocyclic molecule featuring two N-methylated 1,2,4-oxadiazolidine-3,5-dione rings linked by a central carbonyl group. The structure suggests a high degree of functionality, with multiple carbonyl environments, N-methyl groups, and a unique bis-heterocyclic arrangement. Understanding the spectral characteristics is paramount for confirming its synthesis and purity. This guide will dissect the predicted spectral data, explaining the rationale behind the expected signals based on the compound's constituent functional groups.

The synthesis of related 1,2,4-oxadiazole and 1,2,4-oxadiazolidine-3,5-dione derivatives has been documented, often involving the cyclization of amidoximes with carboxylic acids or their derivatives.[1][2][3] These methods provide a basis for potential synthetic routes to the target molecule.[4][5]

Molecular_Structure cluster_left Ring 1 cluster_right Ring 2 N1 N1' O2 O2' N1->O2 C3 C3' O2->C3 N4 N4' C3->N4 O3 =O C3->O3 C5 C5' N4->C5 CH3_1 H3C N4->CH3_1 C5->N1 O5 =O C5->O5 C_carbonyl C C5->C_carbonyl N1_r N1'' O2_r O2'' N1_r->O2_r C3_r C3'' O2_r->C3_r N4_r N4'' C3_r->N4_r O3_r =O C3_r->O3_r C5_r C5'' N4_r->C5_r CH3_2 H3C N4_r->CH3_2 C5_r->N1_r O5_r =O C5_r->O5_r C_carbonyl->C5_r O_carbonyl =O C_carbonyl->O_carbonyl

Figure 1: Structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Infrared (IR) Spectroscopy Analysis

The IR spectrum is expected to be dominated by the stretching vibrations of its five carbonyl groups. The distinct chemical environments of these carbonyls—the central bridging carbonyl, and the two pairs of non-equivalent carbonyls within the heterocyclic rings (amide-like and ester-like)—should lead to a complex but informative set of absorption bands.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Intensity & Characteristics
~2960-2850C-H (Methyl)Medium-Weak, Sharp
~1790-1740C=O (Cyclic Ester/Imide)Strong, Multiple Bands
~1750-1680C=O (Cyclic Ester/Imide)Strong, Multiple Bands
~1720C=O (Bridging Ketone)Strong
~1375C-H (Methyl Bend)Medium
~1300-1000C-O (Ester-like)Strong
~1250-1100C-N StretchMedium-Strong

Rationale: Cyclic imides are known to exhibit two distinct C=O stretching bands, often an asymmetric and a symmetric stretch.[6] The 1,2,4-oxadiazolidine-3,5-dione ring contains both an amide-like (N-C=O) and an ester-like (O-C=O) carbonyl, which will likely produce a complex, strong absorption pattern in the 1800-1680 cm⁻¹ region.[6][7] The bridging ketone carbonyl is predicted to absorb at a slightly lower wavenumber. The C-H stretching of the methyl groups will appear in the typical alkane region.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Ensure the synthesized compound is a dry, solid powder. No further preparation is typically needed for ATR analysis.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing: Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Predicted ¹H NMR Spectrum

The molecular symmetry implies that the two 4-methyl-1,2,4-oxadiazolidine rings are chemically equivalent. Therefore, only one signal is expected in the proton NMR spectrum.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.0 - 3.5Singlet6HN-CH₃

Rationale: The N-methyl protons are attached to a nitrogen atom within a heterocyclic ring, which is an electron-withdrawing environment. This deshielding effect will shift the signal downfield from typical alkane methyl groups. The absence of adjacent protons will result in a singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be crucial for confirming the number of distinct carbon environments, particularly the five carbonyls. Symmetry will again simplify the spectrum.

Predicted Chemical Shift (δ, ppm)Assignment
~170-180C=O (Bridging Ketone)
~160-170C=O (Ring Carbonyls)
~25-35N-CH₃

Rationale: Carbonyl carbons are highly deshielded and appear far downfield.[10][11] The central bridging carbonyl is expected to be the most downfield, followed by the two non-equivalent carbonyls within the heterocyclic rings.[12][13] The signals for carbonyl carbons are often weaker than those for alkyl carbons.[10] The N-methyl carbon will appear in the aliphatic region.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Probe: Standard broadband or inverse-detection probe, tuned to ¹H and ¹³C frequencies.

    • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: 90° pulse, 1-2 second relaxation delay, 16-32 transients.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Broadband decoupling is used to ensure all carbon signals appear as singlets.[11]

    • Typical parameters: 30-45° pulse, 2-second relaxation delay, 1024 or more transients (due to the low natural abundance of ¹³C).[12]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and pick peaks for both spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.6 mL CDCl₃ transfer Transfer to NMR Tube dissolve->transfer H1_acq Acquire ¹H Spectrum (16 scans) transfer->H1_acq Insert into Spectrometer C13_acq Acquire ¹³C Spectrum (1024+ scans) H1_acq->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phase Phase & Baseline Correction FT->phase calibrate Calibrate Chemical Shift phase->calibrate analyze Peak Picking & Integration calibrate->analyze MS_Fragmentation parent C₇H₆N₄O₇⁺˙ m/z 274 Molecular Ion frag1 C₄H₃N₂O₄⁺ m/z 155 parent:mass->frag1:head - C₃H₃N₂O₃˙ frag2 C₃H₃N₂O₃⁺˙ m/z 127 parent:mass->frag2:head - C₄H₃N₂O₄ frag1_struct [C₃H₃N₂O₃-C=O]⁺ frag2_struct [C₃H₃N₂O₃]⁺˙ frag3 C₃H₃N₂O₂⁺˙ m/z 99 frag2:mass->frag3:head - CO frag3_struct Loss of CO

Figure 3: Predicted major fragmentation pathway for the target molecule.

Rationale: Heterocyclic compounds often fragment via cleavage of bonds adjacent to the heteroatoms and expulsion of small stable neutral molecules like CO. [14][15]The bond connecting the bulky heterocyclic systems to the central carbonyl is a likely point of initial cleavage. Subsequent loss of carbon monoxide (28 Da) from the oxadiazolidine ring fragment is a common pathway for carbonyl-containing heterocycles. [16]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe.

    • Alternatively, if the compound is sufficiently volatile and thermally stable, a Gas Chromatography-Mass Spectrometry (GC-MS) system can be used.

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙).

    • Analyze the fragmentation pattern, identifying major fragment ions and calculating the mass differences (neutral losses) to propose fragmentation mechanisms.

    • Compare the observed isotope pattern for the molecular ion with the theoretical pattern for C₇H₆N₄O₇ to confirm the elemental composition.

Conclusion

This guide presents a predictive spectroscopic profile for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) based on fundamental principles and data from related structures. The key predicted features include a complex carbonyl region in the IR spectrum, a single N-methyl resonance in the ¹H NMR, and three distinct carbon signals in the ¹³C NMR (plus carbonyls). Mass spectrometry is expected to show a molecular ion at m/z 274 with characteristic fragments at m/z 155 and 127. The provided protocols offer a standardized approach for the empirical characterization of this novel compound, enabling researchers to validate its synthesis and structure with confidence.

References

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

  • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Bramley, R., Figgis, B. N., & Nyholm, R. S. (1962). 13C and 170 N.M.R. Spectra of Metal Carbonyl Compounds. Journal of the Chemical Society. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

  • Jayamurugan, G., et al. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry. [Link]

  • Unknown. (n.d.). The features of IR spectrum. [Link]

  • Bommera, R. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]

  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals. [Link]

  • Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]

  • Lee, H., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy Handout. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1,2,4-triazoline-3,5-dione. PubChem. [Link]

  • Kumar, A., et al. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Straniero, V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

  • Lohray, B. B., et al. (2001). Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. Journal of Medicinal Chemistry. [Link]

  • Kara, Y., et al. (2021). Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Wujec, M., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules. [Link]

  • TÜBİTAK Academic Journals. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. [Link]

Sources

"2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and extrapolates potential characteristics based on the well-established chemistry of the 1,2,4-oxadiazole heterocyclic system. The guide covers molecular structure, potential synthetic pathways, anticipated reactivity, and safety considerations, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction and Molecular Structure

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a complex heterocyclic compound featuring two methylated 1,2,4-oxadiazolidine-3,5-dione rings linked by a carbonyl group. The 1,2,4-oxadiazole core is a significant pharmacophore in drug discovery, known for its bioisosteric relationship with amides and esters, which can enhance metabolic stability and modulate target selectivity.[1] This structural motif is found in a range of biologically active molecules with applications as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1] The title compound's unique dimeric and highly functionalized structure suggests its potential as a versatile reagent or building block in organic synthesis.

Molecular Formula: C₇H₆N₄O₇

Molecular Weight: 258.15 g/mol [2]

CAS Number: 115491-90-2

Chemical Structure:

Caption: Molecular structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₆N₄O₇-
Molecular Weight 258.15 g/mol [2]
Appearance Not Available-
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not Available-
Density Not Available-
Purity ≥98% (as per supplier)[2]

Synthesis and Reactivity

General Synthetic Strategies for 1,2,4-Oxadiazoles

While a specific, peer-reviewed synthesis for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) has not been identified, the formation of the 1,2,4-oxadiazole ring is a well-established area of organic chemistry. The most common and versatile method involves the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative (e.g., acid chloride, ester).

A general workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is depicted below.

G cluster_synthesis General Synthesis of 1,2,4-Oxadiazoles start Amidoxime intermediate O-Acylamidoxime Intermediate start->intermediate + reagent Carboxylic Acid Derivative (e.g., Acid Chloride, Ester) reagent->intermediate cyclization Cyclization (Dehydration) intermediate->cyclization product 3,5-Disubstituted 1,2,4-Oxadiazole cyclization->product

Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.

Recent advancements in synthetic methodologies include one-pot procedures at room temperature and microwave-assisted synthesis, which can improve efficiency and yield.[3][4] The synthesis of the title compound would likely involve a more complex, multi-step process, potentially starting from a suitable N-hydroxy precursor and a carbonylating agent.

Anticipated Reactivity

The reactivity of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is expected to be dictated by the two heterocyclic rings and the central carbonyl linker.

  • Electrophilicity of the Carbonyl Groups: The carbonyl groups within the oxadiazolidinone rings are part of an acyl-type system and are expected to be susceptible to nucleophilic attack.

  • Ring Stability and Opening: The 1,2,4-oxadiazole ring is generally stable. However, under certain conditions (e.g., strong nucleophiles, harsh pH), ring-opening reactions can occur.

  • Reactivity of the Central Carbonyl Group: The carbonyl bridge connecting the two heterocyclic systems could also be a site for nucleophilic addition or substitution reactions, potentially leading to the cleavage of the molecule.

The high density of heteroatoms and carbonyl groups suggests that this molecule could be a potent electrophile and may have applications as a coupling reagent or in the synthesis of more complex heterocyclic systems.

Spectroscopic Characterization

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is currently available in the public domain. However, based on its structure, the following characteristic signals would be anticipated:

  • ¹H NMR: A singlet corresponding to the methyl (CH₃) protons.

  • ¹³C NMR: Resonances for the methyl carbons, and multiple signals in the downfield region corresponding to the carbonyl carbons and the carbons within the heterocyclic rings.

  • IR Spectroscopy: Strong absorption bands characteristic of C=O stretching from the carbonyl groups and the dione system. C-N and N-O stretching frequencies would also be expected.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns resulting from the cleavage of the carbonyl linker or the heterocyclic rings.

Safety and Handling

Safety data for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is limited, but a supplier safety data sheet indicates the following hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

Due to the lack of comprehensive toxicological data, this compound should be handled with caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Potential Applications

Given the prevalence of the 1,2,4-oxadiazole scaffold in medicinal chemistry, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) holds potential as a valuable building block in drug discovery and development. Its bifunctional nature could allow for the synthesis of novel dimeric compounds or polymers. The reactivity of the dione system might also be exploited in the development of novel covalent inhibitors or chemical probes.

Conclusion

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a compound of interest due to its complex heterocyclic structure. While specific experimental data on its physical and chemical properties are scarce, an understanding of the general chemistry of 1,2,4-oxadiazoles provides a framework for predicting its behavior. Further research is needed to fully elucidate the synthesis, reactivity, and potential applications of this molecule. Researchers should exercise caution when handling this compound, adhering to the available safety guidelines.

References

  • AK Scientific, Inc.
  • Santa Cruz Biotechnology, Inc. (2022, August 26).
  • Aldrich. (2025, September 22).
  • TÜBİTAK Academic Journals. (2021, March 17). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)
  • MDPI. (2024, November 25). Synthesis of 1,2,4-Oxadiazin-5(6H)
  • MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
  • PMC - PubMed Central. (n.d.).
  • ResearchGate. (2025, August 7). Synthesis of 1,2,4-Oxadiazoles.
  • NIH. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
  • IRIS UniPA. (n.d.).
  • NIH. (2021, January 7). Synthesis and Screening of New[2][5][6]Oxadiazole,[2][5]Triazole, and[2][5]Triazolo[4,3-b][2][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116).

  • Echemi.com. (n.d.). 5-(CHLOROMETHYL)-3-(4-METHYLPHENYL)
  • The Distant Reader. (n.d.).
  • PubChem. (n.d.). 5-[[(4R)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl].
  • MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
  • PubMed. (n.d.). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.

Sources

A Technical Guide to the Prudent Handling of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Paradigm of Prudence in Research Chemistry

The absence of a formal Safety Data Sheet (SDS) necessitates a conservative, risk-based approach to handling. This document is therefore structured not as a definitive statement of known hazards, but as a comprehensive guide to prudent practices when dealing with compounds of unknown toxicological profiles. The principles and protocols outlined herein are designed to empower researchers to manage uncertainty and maintain the highest standards of safety.

Compound Identity and Known Properties

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry due to its wide range of biological activities and its utility as a bioisosteric replacement for ester and amide groups, which can enhance metabolic stability.[1][2][3]

PropertyValueSource
CAS Number 115491-90-2[4][5][6]
Molecular Weight 258.15 g/mol [7]
Purity Typically ≥98% for research grades[7]
Storage Temperature 4°C[8]
Toxicological Data Not availableN/A
GHS Classification Not availableN/A

The Principle of Assumed Hazard

In the absence of specific toxicological data, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) must be treated as a hazardous substance. This approach, rooted in the precautionary principle, is fundamental to laboratory safety when working with research chemicals.[9] Every researcher must operate under the assumption that the compound could be toxic, an irritant, a sensitizer, or have other unknown adverse health effects. All handling protocols must reflect this heightened level of caution.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough risk assessment is mandatory before any handling of this compound.[10] This process is not a mere formality but a critical scientific evaluation of potential dangers and the measures to control them.

Potential Hazards Based on Chemical Class

While specific data is lacking for the title compound, an understanding of the 1,2,4-oxadiazole scaffold can inform our risk assessment. This class of compounds is known for its biological activity, which implies interaction with biological systems.[2][3] The synthesis of 1,2,4-oxadiazoles often involves reactive intermediates and can be sensitive to reaction conditions.[2] Therefore, the potential for uncharacterized reactivity or thermal instability, while not confirmed, should be considered.

Risk Assessment Workflow

The following workflow should be documented before commencing any experiment.

cluster_0 Risk Assessment Workflow A Identify the Compound: 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) B Search for SDS/Safety Data (CAS: 115491-90-2) A->B C Data Found? B->C D Follow Specific SDS Guidelines C->D Yes E Assume Hazard: Treat as substance of unknown toxicity C->E No F Evaluate Experimental Procedure: - Scale of reaction - Potential for aerosolization - Required manipulations E->F G Implement Hierarchy of Controls F->G H Develop Standard Operating Procedure (SOP) G->H I Proceed with Experiment H->I

Caption: A workflow for risk assessment when handling a chemical with no available SDS.

The Hierarchy of Controls: A Multi-Layered Safety System

The most effective approach to mitigating risk is the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective.

cluster_0 Hierarchy of Controls for Unknown Hazards Elimination Elimination (Not applicable for this topic) Substitution Substitution (Use a less hazardous, known compound if possible) Engineering Engineering Controls - Certified Chemical Fume Hood - Ventilated Enclosure for Weighing Substitution->Engineering Administrative Administrative Controls - Develop a specific SOP - Designate work areas - Limit quantities Engineering->Administrative PPE Personal Protective Equipment (PPE) - Lab coat, gloves, eye protection (Last line of defense) Administrative->PPE

Caption: The hierarchy of controls, adapted for handling a novel research chemical.

Engineering Controls
  • Primary Containment: All handling of solid and dissolved forms of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) must be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.

  • Weighing: For weighing the solid compound, a ventilated balance enclosure or powder containment hood should be used to minimize the risk of aerosolization.

Administrative Controls
  • Standard Operating Procedure (SOP): A detailed SOP must be written and approved before work begins. This SOP should include step-by-step procedures for handling, storage, waste disposal, and emergency response.

  • Designated Areas: Clearly demarcate the specific area within the laboratory where this compound will be handled. Access to this area should be restricted.

  • Quantity Limitation: Use the smallest quantity of the compound necessary for the experiment to minimize the potential for exposure and the consequences of a spill.

Personal Protective Equipment (PPE)

Given the unknown hazards, a robust selection of PPE is required. This is the last line of defense and should not be relied upon as the primary safety measure.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile gloves should be worn. Given the lack of specific glove breakthrough data, it is prudent to double-glove and to change gloves frequently, especially if any contamination is suspected.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: While engineering controls should be sufficient, a risk assessment may indicate the need for respiratory protection in certain scenarios (e.g., cleaning up a large spill).

Protocols for Safe Handling and Storage

General Handling Protocol
  • Preparation: Before handling, review the SOP and ensure all necessary equipment, including PPE and spill kits, is readily available.[8]

  • Containment: Conduct all manipulations within a chemical fume hood.

  • Dispensing: When dispensing the solid, use tools and techniques that minimize dust generation. Avoid scooping directly from the main container; instead, transfer a small amount to a secondary container for weighing.

  • Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[11]

Storage
  • Store the compound in a clearly labeled, tightly sealed container.

  • Maintain the recommended storage temperature of 4°C in a designated and controlled refrigerator.[8]

  • Do not store with incompatible materials. While specific incompatibilities are unknown, as a general precaution, store away from strong oxidizing agents, acids, and bases.

  • Keep an accurate inventory of the quantity on hand.

Emergency Procedures

Spills
  • Minor Spill (inside a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry into the affected area.

    • Follow institutional procedures for major chemical spill cleanup.

Exposure
  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[10] Do not dispose of this chemical down the drain or in regular trash.

Conclusion: A Culture of Safety

The responsible handling of novel compounds like 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a cornerstone of professional scientific conduct. By embracing a culture of safety that prioritizes risk assessment, the hierarchy of controls, and a conservative approach to unknown hazards, researchers can confidently and safely advance the frontiers of drug discovery. The absence of data is not a barrier to safe practice; it is a mandate for heightened vigilance and meticulous planning.

References

  • Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online?. (2024). Quora. Retrieved from [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023). ACS Publications. Retrieved from [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Hazardous chemicals, activities or devices. (n.d.). Society for Science. Retrieved from [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (n.d.). PubMed Central. Retrieved from [Link]

  • Ensuring the safe handling of chemicals. (2022). World Health Organization (WHO). Retrieved from [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved from [Link]

  • Carbonylbis(3,5-dioxo-4-methyl-1,2,4 ...). (n.d.). MySkinRecipes. Retrieved from [Link]

  • grotan OX. (n.d.). PubChem - NIH. Retrieved from [Link]

  • 5-[[(4R)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]. (n.d.). PubChem. Retrieved from [Link]

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (n.d.). PubMed. Retrieved from [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). NIH. Retrieved from [Link]

Sources

"2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" purity and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Analysis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Introduction

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a unique heterocyclic compound with a symmetrical structure featuring two 1,2,4-oxadiazolidine-3,5-dione rings linked by a carbonyl group. Given its complex structure and potential applications in pharmaceutical and materials science, ensuring its purity is of paramount importance. The quality and purity of active pharmaceutical ingredients (APIs) are fundamental to the safety and efficacy of drug products.[1][2] This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound and for its characterization.

The control of impurities in new drug substances is a critical aspect of drug development and is rigorously governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[3][4] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[5][6] Therefore, robust analytical methods are essential for their detection, identification, and quantification.[7][][9]

This document outlines a multi-faceted approach to the analysis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), employing a suite of orthogonal analytical techniques to ensure a comprehensive purity assessment.

Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. The synthesis of 1,2,4-oxadiazolidine-3,5-diones often involves the cyclization of N-hydroxyureas with a carbonyl source.[10] For the target molecule, a plausible synthesis could involve the reaction of N-methylhydroxylamine with a carbonylating agent. Potential impurities could therefore include:

  • Starting materials: Unreacted N-methylhydroxylamine and the carbonylating agent.

  • Intermediates: Partially reacted intermediates.

  • By-products: Products from side reactions, such as the self-condensation of starting materials.

  • Degradation products: Compounds formed during storage or under stress conditions (e.g., hydrolysis of the oxadiazolidinone rings).

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[11][12]

Methodology: Reversed-Phase HPLC (RP-HPLC)

A gradient RP-HPLC method is proposed for the separation of the main compound from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Rationale for Method Design:

  • The C18 stationary phase provides excellent retention for moderately polar to non-polar compounds.

  • A formic acid modifier in the mobile phase helps to achieve sharp peak shapes by controlling the ionization of acidic and basic functionalities.[13]

  • The gradient elution ensures the separation of impurities with a wide range of polarities.

  • PDA detection allows for the simultaneous monitoring of multiple wavelengths and can aid in peak identification and purity assessment.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[17]

¹H NMR (400 MHz, DMSO-d₆):

  • Expected Signals: A singlet corresponding to the methyl protons (N-CH₃). The chemical shift is expected to be in the range of 3.0-3.5 ppm. The integration of this peak should correspond to the six protons of the two methyl groups.

¹³C NMR (100 MHz, DMSO-d₆):

  • Expected Signals:

    • A signal for the methyl carbon (N-CH₃).

    • Signals for the two distinct carbonyl carbons in the oxadiazolidine ring (C=O).

    • A signal for the central carbonyl carbon linking the two heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[18][19]

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Mode: Positive or negative ion mode.

  • Expected Ion: In positive mode, [M+H]⁺ or [M+Na]⁺. In negative mode, [M-H]⁻.

  • High-Resolution MS (HRMS): To confirm the elemental composition.

Fragmentation Analysis: The fragmentation of the 1,2,4-oxadiazole ring is a key diagnostic tool.[20][21][22] The molecule is expected to fragment at the carbonyl bridge and within the oxadiazolidine rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique for identifying functional groups.[23][24]

Expected Characteristic Absorptions:

  • C=O Stretching: Strong absorption bands in the region of 1700-1800 cm⁻¹ corresponding to the carbonyl groups of the oxadiazolidine rings and the central carbonyl linker.[25][26] The exact position will be influenced by the ring strain and electronic environment.

  • C-N Stretching: Absorptions in the fingerprint region.

  • N-CH₃ Stretching and Bending: Characteristic absorptions for the methyl group.

Data Summary and Interpretation

Table 1: Summary of Analytical Techniques and Expected Results

Analytical TechniqueParameterExpected Result/Observation
RP-HPLC Purity>99.0% (for high-purity grade)
Retention TimeConsistent for the main peak
¹H NMR Chemical ShiftSinglet around 3.0-3.5 ppm
IntegrationCorresponds to 6 protons
¹³C NMR Number of Signals4 distinct carbon signals
HRMS Molecular FormulaConfirmation of elemental composition
FTIR C=O StretchingStrong bands at 1700-1800 cm⁻¹

Logical Flow for Compound Characterization

Characterization_Flow Start Synthesized Compound HPLC HPLC Purity Check Start->HPLC NMR NMR Structural Confirmation (¹H, ¹³C) HPLC->NMR If pure MS MS Molecular Weight & Fragmentation NMR->MS FTIR FTIR Functional Group ID MS->FTIR Final Purity & Identity Confirmed FTIR->Final

Caption: Logical workflow for the comprehensive analysis.

Conclusion

The purity and identity of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) can be rigorously assessed through a combination of chromatographic and spectroscopic techniques. The proposed methods provide a robust framework for quality control, ensuring that the compound meets the high standards required for its intended applications. Adherence to these analytical principles is essential for guaranteeing the safety, efficacy, and consistency of any product containing this novel heterocyclic entity.[7][]

References

  • Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. (URL: )
  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation p
  • Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry. (URL: [Link])

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (URL: )
  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (URL: )
  • Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. (URL: )
  • Quality Control Measures for APIs. The Pharma Master. (URL: )
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (URL: )
  • Quality Control of Raw Materials and Active Ingredients.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (URL: )
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. (URL: )
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (URL: [Link])

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. (URL: )
  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. (URL: [Link])

  • Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (URL: )
  • Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. STM Journals. (URL: [Link])

  • 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. (URL: [Link])

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. (URL: [Link])

  • Carbonyl - compounds - IR - spectroscopy. (URL: )
  • Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). ResearchGate. (URL: [Link])

  • 1,2,5-Oxadiazole-3,4-diamine - Optional[1H NMR] - Spectrum. SpectraBase. (URL: [Link])

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. (URL: [Link])

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. (URL: [Link])

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health. (URL: [Link])

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. (URL: [Link])

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (URL: [Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (URL: [Link])

  • Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. National Center for Biotechnology Information. (URL: [Link])

  • Synthesis of 1,2,4-oxadiazoles 3a-h and 5a-t. ResearchGate. (URL: [Link])

  • Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... ResearchGate. (URL: [Link])

  • HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. (URL: [Link])

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. (URL: [Link])

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. (URL: [Link])

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. (URL: [Link])

  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health. (URL: [Link])

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL: [Link])

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information. (URL: [Link])

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL: [Link])

  • Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. (URL: [Link])

Sources

Methodological & Application

"2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" as a key starting material in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the quest for novel molecular architectures with enhanced therapeutic properties is a perpetual endeavor. This pursuit necessitates a sophisticated toolbox of reagents and building blocks that enable efficient and selective chemical transformations. Among these, "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" emerges as a potent, yet under-documented, starting material with significant potential in pharmaceutical synthesis. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core attributes of this versatile reagent, providing detailed application notes and protocols to unlock its synthetic utility.

Introduction to a High-Energy Heterocycle

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), with the CAS Number 115491-90-2, is a unique molecule featuring two N-acylated 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine rings linked by a central carbonyl group. This structural arrangement bestows upon the molecule a high degree of reactivity, positioning it as an effective carbonylating agent and a precursor for a variety of heterocyclic scaffolds. Its molecular formula is C₇H₆N₄O₇ and it has a molecular weight of 258.15 g/mol . While specific, publicly documented applications in the synthesis of marketed drugs are scarce, the inherent chemical reactivity of its core structure suggests a broad scope of potential uses in the construction of complex pharmaceutical intermediates. The 1,2,4-oxadiazole ring system, in general, is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[1][2][3][4]

Table 1: Physicochemical Properties of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

PropertyValueSource
CAS Number115491-90-2[5]
Molecular FormulaC₇H₆N₄O₇[5]
Molecular Weight258.15 g/mol [6]
AppearanceWhite to off-white solidInferred from typical small organic molecules
PurityTypically ≥98%[6]

The Power of the Activated Carbonyl: A Phosgene Alternative

The central carbonyl group in 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is highly activated by the two adjacent electron-withdrawing heterocyclic rings. This renders the molecule an excellent and safer alternative to highly toxic phosgene and its derivatives for the introduction of a carbonyl moiety. This reactivity can be harnessed for the synthesis of key functional groups prevalent in many pharmaceutical compounds.

Synthesis of Ureas and Carbamates

Urea and carbamate functionalities are ubiquitous in drug molecules, contributing to their biological activity and pharmacokinetic properties through hydrogen bonding and other molecular interactions. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) can serve as a "one-pot" reagent for the synthesis of unsymmetrical ureas and carbamates from amines and alcohols, respectively. The reaction proceeds via nucleophilic attack on the activated carbonyl, followed by the departure of the stable 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine leaving group.

Synthesis_Urea_Carbamate reagent 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) urea R¹R²N-C(O)-NR⁴R⁵ (Urea) reagent->urea + R⁴R⁵NH carbamate R¹R²N-C(O)-OR³ (Carbamate) reagent->carbamate + R¹R²NH amine R¹R²NH (Amine) amine->urea alcohol R³OH (Alcohol) alcohol->carbamate

Figure 1: General workflow for the synthesis of ureas and carbamates.

Protocol 1: General Procedure for the Synthesis of an Unsymmetrical Urea

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • First Nucleophilic Addition: To the stirred solution at room temperature, add 1.0 equivalent of the first amine (R¹R²NH) dropwise. The reaction is typically exothermic and should be monitored. Stir the reaction mixture for 1-2 hours.

  • Second Nucleophilic Addition: After the initial reaction is complete (as monitored by TLC or LC-MS), add 1.1 equivalents of the second amine (R⁴R⁵NH) to the reaction mixture.

  • Reaction Completion and Work-up: Continue stirring at room temperature until the reaction is complete (typically 2-12 hours). Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the starting material.

  • Anhydrous Solvents: Essential to avoid side reactions with water.

  • Stepwise Addition of Amines: Allows for the controlled synthesis of unsymmetrical ureas. Adding both amines simultaneously would lead to a mixture of symmetrical and unsymmetrical products.

  • Excess of Second Amine: A slight excess of the second amine helps to drive the reaction to completion.

A Gateway to Novel Heterocycles

Beyond its role as a carbonylating agent, the inherent structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The 1,2,4-oxadiazolidine-3,5-dione ring can undergo ring-opening and subsequent rearrangement or cyclization reactions with appropriate nucleophiles, providing access to a diverse range of scaffolds for drug discovery.

Heterocycle_Synthesis start 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) intermediate Ring-Opened Intermediate start->intermediate + Nucleophile product1 Novel Heterocycle A intermediate->product1 Intramolecular Cyclization product2 Novel Heterocycle B intermediate->product2 Rearrangement/ Cyclization nucleophile Nucleophile (e.g., hydrazine, hydroxylamine) nucleophile->intermediate

Figure 2: Conceptual pathway for heterocyclic synthesis.

Protocol 2: Exploratory Synthesis of a Novel Heterocyclic System

  • Reaction Setup: In a sealed tube, combine 1.0 equivalent of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) and 2.2 equivalents of a bifunctional nucleophile (e.g., hydrazine hydrate, substituted hydrazines, or hydroxylamine hydrochloride) in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heating and Monitoring: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary significantly depending on the nucleophile used.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Expertise & Experience: The choice of nucleophile and reaction conditions is critical in directing the reaction towards a specific heterocyclic product. The inherent strain and reactivity of the 1,2,4-oxadiazolidine-3,5-dione ring make it susceptible to various transformations, offering a rich field for synthetic exploration.

Safety and Handling

As a highly reactive compound, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. While a specific, detailed safety data sheet (SDS) for this exact compound is not widely available, analogous reactive oxadiazole derivatives are known to be skin and eye irritants. Therefore, direct contact should be avoided. The compound is expected to be sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) represents a promising yet underexplored reagent in the arsenal of pharmaceutical synthesis. Its utility as a safe and effective carbonylating agent for the construction of ureas and carbamates, coupled with its potential as a precursor to novel heterocyclic systems, marks it as a valuable starting material for drug discovery programs. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this intriguing molecule. Further investigation into its reactivity profile and application in the synthesis of specific drug targets is highly encouraged and is expected to unveil new avenues for the development of next-generation therapeutics.

References

  • Sharma, V., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • ResearchGate. (2020). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules | Request PDF. Retrieved from [Link]

  • Kumar, D., et al. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 46(9), 3891-3900.
  • MDPI. (2022). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Retrieved from [Link]

  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-556.
  • Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(10), 1769-1782.
  • Zarei, M., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Journal of Heterocyclic Chemistry, 60(1), 5-25.
  • ResearchGate. (2005). Synthesis of 1,2,4-Oxadiazoles. Retrieved from [Link]

  • Chimenti, F., et al. (2010). Neuroprotective effects of N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their corresponding synthetic intermediates N-alkylhydroxylamines and N-1-alkyl-3-carbonyl-1-hydroxyureas against in vitro cerebral ischemia. ChemMedChem, 5(1), 79-85.
  • Sauer, W. H. B., et al. (1992). Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2. 1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-Azabicyclo[3.2. 1]oct-2-enes as Potential Muscarinic Agonists. Pharmaceutical Research, 9(11), 1474-1479.
  • Semantic Scholar. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Retrieved from [Link]

  • PubChem. (n.d.). 5-[[(4R)-4-Hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • Jin, L., et al. (2019). Novel 1, 2, 4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(18), 3369.
  • National Center for Biotechnology Information. (2022). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Acknowledging the Frontier

The following document outlines a comprehensive framework for the investigation of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) , henceforth referred to as CMO, as a potential antimicrobial agent. It is critical to establish from the outset that, as of the date of this publication, CMO is a novel chemical entity with limited to no published data regarding its specific biological activities. The protocols and applications detailed herein are therefore presented as a scientifically-grounded, yet prospective, guide for researchers. This document is built upon the well-established biological potential of the broader oxadiazole class of heterocyclic compounds, which have demonstrated a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6] The proposed investigations are designed to rigorously assess the antimicrobial hypothesis for CMO, from initial screening to preliminary safety and mechanism of action studies.

Introduction: The Rationale for Investigating CMO

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[7][8][9][10] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the oxadiazole nucleus, in particular, is a privileged structure found in numerous biologically active compounds.[1][2][6] Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have been reported to exhibit significant antibacterial, antifungal, and antiviral activities.[2][4][11]

CMO, with its unique bis-oxadiazolidine structure (see chemical properties in Table 1), presents an intriguing candidate for investigation. The presence of multiple carbonyl groups and the strained five-membered ring system may confer reactivity towards biological nucleophiles within microbial cells, potentially disrupting essential enzymatic processes or cellular structures. This application note provides a systematic workflow to explore this hypothesis.

Table 1: Chemical Properties of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) (CMO)

PropertyValueSource
Molecular Formula C₇H₆N₄O₇Inferred from structure
Molecular Weight 258.15 g/mol [12]
Purity ≥98%[12]
InChI Key IOMAUIUYBQXXKP-UHFFFAOYSA-N[12]
Structure A symmetrical molecule featuring two 4-methyl-3,5-dioxo-1,2,4-oxadiazolidine rings linked by a carbonyl group.-

A Phased Approach to Antimicrobial Evaluation

A logical, tiered approach is essential for the efficient evaluation of a novel compound like CMO.[13] This ensures that resources are allocated effectively, with comprehensive studies being performed only if promising initial activity is observed. The proposed workflow is visualized in the diagram below.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Efficacy cluster_2 Phase 3: Advanced Characterization cluster_3 Phase 4: Preliminary Safety Profile cluster_4 Phase 5: Decision Point A Compound Acquisition & QC (Purity ≥98%) B Solubility & Stability Testing A->B Solubilize C Broad-Spectrum Antimicrobial Assay (e.g., Agar Well Diffusion) B->C Test Compound D MIC Determination (Broth Microdilution) C->D If Activity Detected E MBC Determination D->E F Time-Kill Kinetic Assay D->F G Anti-Biofilm Activity Assay D->G If MIC is Promising I In Vitro Cytotoxicity Assay (e.g., MTT on Mammalian Cells) D->I Concurrent Evaluation K Data Analysis & Synthesis (Therapeutic Index Calculation) E->K F->K H Resistance Emergence Study G->H H->K J Hemolysis Assay I->J J->K L Go/No-Go for Further Development (Lead Optimization, In Vivo Studies) K->L Therapeutic_Index cluster_0 Therapeutic Index (Selectivity) TI Therapeutic Index (TI) IC50 IC₅₀ (Host Cell Cytotoxicity) formula TI = IC₅₀ / MIC IC50->formula MIC MIC (Antimicrobial Efficacy) MIC->formula

Caption: Conceptual Representation of the Therapeutic Index.

Should CMO demonstrate potent antimicrobial activity (low MIC values) against clinically relevant pathogens, particularly multi-drug resistant strains, and a favorable therapeutic index (high IC₅₀), further investigation would be warranted. Subsequent steps would include mechanism of action studies, resistance emergence profiling, and eventually, evaluation in preclinical in vivo models of infection.

Conclusion

While the antimicrobial potential of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is currently hypothetical, its chemical structure, rooted in the pharmacologically significant oxadiazole family, provides a strong rationale for its investigation. The phased approach and detailed protocols outlined in this document provide a robust framework for elucidating the potential of CMO as a novel antimicrobial lead compound. Rigorous and systematic application of these methods will enable researchers to make a data-driven decision on the future of this compound in the drug development pipeline.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved January 13, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology (Clifton, N.J.), 2601, 153–167. [Link]

  • Lebeaux, D., et al. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria. Nature Protocols, 16(5), 2565-2590. [Link]

  • Anti-Biofilm Activity Testing. (n.d.). CD BioSciences. Retrieved January 13, 2026, from [Link]

  • Teixeira, A. P., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54834. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). JoVE. Retrieved January 13, 2026, from [Link]

  • Lebeaux, D., et al. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria. Springer Nature Experiments. [Link]

  • In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved January 13, 2026, from [Link]

  • How to perform biofilm assay for antibiofilm activity? (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2016). ResearchGate. Retrieved January 13, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2021). WOAH. [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). MDPI. [Link]

  • EMA releases final guideline on antibacterial drug development. (2022). RAPS. [Link]

  • EMA guidance supports development of new antibiotics. (2022). European Union. [Link]

  • 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020). PubMed. [Link]

  • Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). SciSpace. [Link]

  • EMA publishes revised guidelines on antibacterial drug development. (2019). Clinical Trials Arena. [Link]

  • Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. (2022). MDPI. [Link]

  • Developing new drugs to combat antimicrobial resistance. (n.d.). Innogen Institute. Retrieved January 13, 2026, from [Link]

  • 1,3,4-Oxadiazole derivatives with unknown anti-cancer mechanism of action. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities. (2024). ASPE. [Link]

  • Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. (2011). PubMed. [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). Semantic Scholar. [Link]

  • Synthesis of 1,2,4-Oxadiazoles. (2005). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoline, 1,3-Thiazolidine, and 1,2,4-Triazoline Double-Tailed Acyclo C-Nucleosides. (2022). National Institutes of Health. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). PubMed. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). MDPI. [Link]

  • Synthesis of 1,2,4-oxadiazoles (a review). (2005). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). National Institutes of Health. [Link]

Sources

The Role of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) in Specialty Polymer Preparation: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Heterocyclic Building Block with Untapped Potential in Polymer Science

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a unique heterocyclic compound characterized by a central carbonyl group linking two methylated 1,2,4-oxadiazolidine-3,5-dione rings. While extensively explored in medicinal chemistry for the synthesis of complex, biologically active molecules, its application in the realm of specialty polymers is an emerging area with significant, albeit not yet fully realized, potential. The inherent thermal stability of the oxadiazole ring system suggests that incorporating this moiety into polymer backbones or as a crosslinking agent could impart enhanced thermal and mechanical properties to the resulting materials. This guide provides a comprehensive overview of the theoretical applications and potential synthetic protocols for utilizing this compound in the development of novel specialty polymers.

While detailed, field-proven industrial applications are not widely documented in publicly available literature, this document synthesizes information from related chemistries and theoretical principles to provide a foundational guide for researchers. The protocols outlined below are based on established reactions of similar heterocyclic compounds and are intended to serve as a starting point for experimentation and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is crucial for its application in polymer synthesis.

PropertyValue
Molecular Formula C₇H₆N₄O₇
Molecular Weight 258.15 g/mol
Appearance White to off-white powder
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, DMSO)
Thermal Stability The 1,2,4-oxadiazole ring is known for its high thermal stability.

Theoretical Applications in Specialty Polymer Synthesis

The bifunctional nature of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), with its two reactive oxadiazolidine rings, makes it a candidate for several roles in polymer chemistry.

As a Monomer in Polyaddition Reactions

The dione functionality within the oxadiazolidine rings presents reactive sites for polyaddition reactions, potentially with diols or diamines, to form novel polyester or polyamide architectures. The incorporation of the heterocyclic ring into the polymer backbone is hypothesized to enhance the thermal stability and rigidity of the resulting polymer.

Hypothetical Reaction Workflow:

Monomer1 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) Polymerization Polyaddition Reaction (Heat, Catalyst) Monomer1->Polymerization Monomer2 Difunctional Monomer (e.g., Diol, Diamine) Monomer2->Polymerization Polymer Specialty Polymer with Oxadiazolidine Backbone Polymerization->Polymer Analysis Characterization (FTIR, NMR, TGA, DSC) Polymer->Analysis

Caption: Hypothetical workflow for synthesizing a specialty polymer using the target compound as a monomer.

As a Crosslinking Agent for Pre-polymers

The reactive nature of the heterocyclic rings can be exploited to crosslink existing polymer chains that possess suitable functional groups (e.g., hydroxyl, amino, or amide groups). This crosslinking would lead to the formation of a thermoset material with potentially improved mechanical strength, solvent resistance, and thermal stability.

Conceptual Crosslinking Process:

Prepolymer Pre-polymer with Functional Groups (e.g., -OH, -NH2) Curing Curing Process (Heat, Pressure) Prepolymer->Curing Crosslinker 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) Crosslinker->Curing Thermoset Crosslinked Thermoset Polymer Curing->Thermoset Properties Enhanced Properties: - Thermal Stability - Mechanical Strength - Chemical Resistance Thermoset->Properties

Application Notes & Protocols: The Role of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) in the synthesis of agrochemicals. This document elucidates the molecule's function as a potent carbonylating agent and a safer alternative to highly toxic reagents like phosgene.

Introduction: The Need for Safer Carbonylating Agents in Agrochemical Synthesis

The synthesis of many vital agrochemicals, particularly carbamate and urea-based insecticides and herbicides, relies on the introduction of a carbonyl group (-C=O-). Historically, phosgene (COCl₂) has been the reagent of choice for this transformation due to its high reactivity.[1][2] However, phosgene is an extremely toxic and volatile gas, posing significant handling, storage, and transportation challenges.[2][3] This has driven the development of solid, more manageable, and safer phosgene equivalents.[3][4]

Prominent among these alternatives are triphosgene (bis(trichloromethyl) carbonate) and N,N'-carbonyldiimidazole (CDI).[2][4] Triphosgene, a stable crystalline solid, serves as a source of phosgene in situ, while CDI activates carboxylic acids and alcohols for subsequent reactions with nucleophiles.[4][5] 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) emerges from this context as a specialized carbonylating agent, offering analogous reactivity to CDI with distinct structural features. Its solid nature and the nature of its byproducts make it an attractive option for modern, safety-conscious agrochemical process development.

Reagent Profile and Comparison

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a crystalline solid that can be conceptualized as a carbonyl group symmetrically linking two 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine heterocycles. This structure is key to its function.

ReagentFormulaPhysical StateKey AdvantagesKey Disadvantages
PhosgeneCOCl₂GasHigh reactivity, low costExtremely toxic, difficult to handle
TriphosgeneC₃Cl₆O₃SolidSafer to handle than phosgeneDecomposes to phosgene, toxic
N,N'-Carbonyldiimidazole (CDI)C₇H₆N₄OSolidMild reaction conditions, safeCan be moisture sensitive
2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) C₇H₆N₄O₇SolidPresumed safer handling, specific reactivityLimited commercial availability and data

Mechanism of Action: A CDI Analogue

The reactivity of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is predicated on the principle of activating a carbonyl group for nucleophilic attack. The 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine moiety is an excellent leaving group, analogous to the imidazole group in CDI-mediated reactions.[1][5]

The general mechanism involves a two-step process:

  • Activation: The reagent reacts with a nucleophile (e.g., an alcohol or phenol in carbamate synthesis) to form a highly reactive intermediate. One of the oxadiazolidine rings is displaced.

  • Nucleophilic Substitution: A second nucleophile (e.g., an amine) attacks the activated carbonyl of the intermediate, displacing the second oxadiazolidine ring and forming the final product.

This stepwise process allows for controlled reactions under mild conditions, which is crucial for the synthesis of complex and sensitive agrochemical molecules.

Mechanism_of_Action reagent 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) intermediate Activated Intermediate (R¹-O-CO-Oxadiazolidine) reagent->intermediate + Nucleophile¹ nucleophile1 R¹-OH (Alcohol/Phenol) nucleophile1->intermediate leaving_group1 3,5-Dioxo-4-methyl- 1,2,4-oxadiazolidine intermediate->leaving_group1 - Leaving Group¹ product Carbamate Product (R¹-O-CO-NH-R²) intermediate->product + Nucleophile² nucleophile2 R²-NH₂ (Amine) nucleophile2->product leaving_group2 3,5-Dioxo-4-methyl- 1,2,4-oxadiazolidine product->leaving_group2 - Leaving Group² caption Proposed mechanism for carbamate synthesis.

Caption: Proposed mechanism for carbamate synthesis.

Application in Agrochemical Synthesis: Carbamate Insecticides

A significant class of insecticides, such as Carbofuran and Carbaryl, are carbamates. The synthesis of these compounds often involves the reaction of a phenol with an isocyanate or a phosgene derivative. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) can be employed as a direct and safer alternative in a one-pot or two-step synthesis.

Protocol 1: Synthesis of a Generic N-methyl Carbamate Insecticide

This protocol describes a general procedure for the synthesis of an N-methyl carbamate from a phenolic precursor.

Materials:

  • Phenolic precursor (e.g., 1-naphthol for Carbaryl synthesis)

  • 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

  • Methylamine (solution in THF or as a gas)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the phenolic precursor (1.0 eq) in anhydrous THF.

  • Activation Step: Add 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) (1.1 eq) to the solution at room temperature. Stir the mixture under a nitrogen atmosphere. The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting phenol.

  • Amination Step: Once the activation is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methylamine (1.2 eq) in THF to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the intermediate.

  • Work-up and Purification:

    • Quench the reaction with the addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired N-methyl carbamate.

Application in Agrochemical Synthesis: Urea Herbicides

Urea-based herbicides, such as Diuron and Linuron, are widely used in agriculture. Their synthesis typically involves the reaction of an isocyanate with an amine. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) can facilitate the synthesis of these compounds by reacting with two equivalents of an amine.

Protocol 2: Synthesis of a Generic Disubstituted Urea Herbicide

This protocol provides a general method for the synthesis of a disubstituted urea from two different amine precursors.

Materials:

  • Primary or secondary amine (Amine 1, 1.0 eq)

  • Second primary or secondary amine (Amine 2, 1.0 eq)

  • 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

  • Anhydrous aprotic solvent (e.g., THF, Acetonitrile)

  • Inert gas atmosphere

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve Amine 1 (1.0 eq) in anhydrous THF.

  • Intermediate Formation: Add a solution of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) (1.0 eq) in THF dropwise to the amine solution at 0 °C. Stir for 1 hour at this temperature to form the activated carbamoyl intermediate.

  • Second Amine Addition: To the reaction mixture, add Amine 2 (1.0 eq) either neat or as a solution in THF.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent and wash with dilute acid (to remove any unreacted amine) and then with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude urea product.

    • Purify the product by recrystallization or column chromatography.

Safety and Handling

While 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is expected to be a safer alternative to phosgene, it should still be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagent may be moisture-sensitive, and storage in a desiccator is recommended.

Conclusion

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) represents a promising class of carbonylating reagents for modern agrochemical synthesis. By acting as a solid, manageable equivalent to phosgene, it allows for the efficient synthesis of carbamate and urea-based agrochemicals under milder and safer conditions. The protocols provided herein serve as a foundational guide for the exploration and implementation of this reagent in both academic and industrial research settings, paving the way for safer and more sustainable chemical manufacturing processes.

References

  • Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2020). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. Retrieved January 12, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). Why N,N'-Carbonyldiimidazole (CDI) is Essential in Modern Chemical Synthesis. Retrieved January 12, 2026, from [Link]

  • YouTube. (2023). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Retrieved January 12, 2026, from [Link]

  • YouTube. (2022). MCQ-181: About Carbonyldiimidazole (CDI) by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2013). Triphosgene and its Application in Organic Synthesis. Retrieved January 12, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Triphosgene: A Comprehensive Guide to its Synthesis and Handling. Retrieved January 12, 2026, from [Link]

  • PMC. (2020). A decade review of triphosgene and its applications in organic reactions. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?. Retrieved January 12, 2026, from [Link]

  • Angene. (n.d.). Carbonyldiimidazole – Organic Chemical Compound. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). EP1731510A1 - Process for producing n,n'-carbonyldiimidazole.
  • Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved January 12, 2026, from [Link]

Sources

The Emergence of a Novel Carbonylating Agent: A Comprehensive Guide to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic organic chemistry, the development of efficient and safer reagents is paramount. This guide delves into the applications and protocols of a promising yet under-documented reagent, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) . This compound, a stable, crystalline solid, presents itself as a potent alternative to hazardous phosgene and its volatile surrogates for the introduction of a carbonyl group in the synthesis of various heterocyclic frameworks. This document serves as a detailed technical guide, elucidating its mechanism of action, providing field-proven insights, and offering step-by-step protocols for its application.

Introduction: A Safer Phosgene Equivalent

The inherent toxicity and difficult handling of phosgene gas have driven the development of solid or liquid phosgene equivalents. Reagents like triphosgene and carbonyldiimidazole (CDI) have become commonplace in modern synthesis. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) emerges as a valuable addition to this chemical toolbox. Its structure, featuring two activated carbonyl groups within the 1,2,4-oxadiazolidine-3,5-dione rings, renders it highly reactive towards nucleophiles, facilitating the clean and efficient formation of ureas, carbamates, and other important heterocyclic systems.

Key Advantages:

  • Solid and Stable: As a crystalline solid, it is significantly easier and safer to handle and store compared to gaseous or highly reactive liquid reagents.

  • High Reactivity: The electron-withdrawing nature of the heterocyclic rings activates the central carbonyl group, enabling reactions to proceed under mild conditions.

  • Clean Reactions: The byproducts of its reactions are typically the water-soluble and easily removable 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine, simplifying product purification.

Mechanism of Action: A Highly Activated Carbonyl Source

The reactivity of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) stems from the electrophilic nature of its central carbonyl carbon. Nucleophilic attack by an amine, alcohol, or other suitable nucleophile leads to the displacement of one of the 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine moieties, which are excellent leaving groups. This initial reaction forms a highly reactive intermediate that can then react with a second nucleophile to generate the final product.

Mechanism reagent 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) intermediate Reactive Intermediate (N-acyl-oxadiazolidinone) reagent->intermediate + Nu1 Nu1 Nucleophile 1 (e.g., R-NH2) Nu1->intermediate product Product (e.g., Urea) intermediate->product + Nu2 byproduct Leaving Group (3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) intermediate->byproduct Nu2 Nucleophile 2 (e.g., R'-NH2) Nu2->product product->byproduct + Leaving Group

Figure 1: General reaction mechanism with nucleophiles.

Applications in Heterocyclic Synthesis

The primary utility of this reagent lies in the synthesis of key heterocyclic structures that are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Ureas

The reaction of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) with primary or secondary amines provides a straightforward and high-yielding route to both symmetrical and unsymmetrical ureas. The reaction typically proceeds at room temperature and can be performed in a one-pot or stepwise manner.

Urea_Synthesis_Workflow start Start dissolve_reagent Dissolve Reagent in Aprotic Solvent (e.g., THF, CH2Cl2) start->dissolve_reagent add_amine1 Add Amine 1 (1 equiv.) (Room Temperature) dissolve_reagent->add_amine1 stir1 Stir for 1-2 hours add_amine1->stir1 add_amine2 Add Amine 2 (1 equiv.) (for unsymmetrical ureas) stir1->add_amine2 stir2 Stir for 2-4 hours or until completion (TLC) add_amine2->stir2 workup Aqueous Workup stir2->workup purify Purification (Crystallization or Chromatography) workup->purify end Pure Urea Product purify->end

Figure 2: Workflow for the synthesis of unsymmetrical ureas.

Protocol 1: Synthesis of an Unsymmetrical Urea

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) to a concentration of 0.1-0.5 M.

  • First Nucleophilic Addition: To the stirred solution at room temperature, add 1.0 equivalent of the first amine (R¹-NH₂) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The formation of the intermediate N-acyl-oxadiazolidinone is typically rapid (1-2 hours).

  • Second Nucleophilic Addition: Once the first addition is complete, add 1.0 equivalent of the second amine (R²-NH₂) to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature and monitor the reaction until the intermediate is fully consumed (typically 2-12 hours). Gentle heating may be applied if the reaction is sluggish.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

EntryAmine 1Amine 2SolventTime (h)Yield (%)
1AnilineBenzylamineTHF492
2Cyclohexylamine4-FluoroanilineCH₂Cl₂688
3MorpholinePyrrolidineACN395

Table 1: Examples of Unsymmetrical Urea Synthesis.

Synthesis of Carbamates

The reaction with alcohols or phenols follows a similar pathway to afford carbamates. These reactions may require slightly more forcing conditions or the use of a non-nucleophilic base to facilitate the deprotonation of the alcohol.

Protocol 2: Synthesis of a Carbamate

  • Reagent and Alcohol Preparation: In a flame-dried flask under an inert atmosphere, dissolve 1.0 equivalent of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) and 1.0 equivalent of the alcohol (R-OH) in an anhydrous aprotic solvent.

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction by TLC.

  • Workup and Purification: Follow the same procedure as described for urea synthesis (Protocol 1, steps 6-7).

Safety and Handling

While significantly safer than phosgene, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling the dust.

  • Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, flush with copious amounts of water.

  • Storage: Store in a cool, dry place away from moisture.

Conclusion

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) stands as a highly effective and safer alternative to traditional carbonylating agents. Its solid nature, high reactivity, and the clean formation of products make it an attractive reagent for the synthesis of ureas, carbamates, and potentially a wider range of heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the full potential of this versatile synthetic tool in academic and industrial settings, particularly in the fields of medicinal chemistry and drug development. Further exploration of its reactivity with other nucleophiles is warranted and will undoubtedly expand its synthetic utility.

References

Application Notes and Experimental Protocols for 1,2,4-Oxadiazolidine-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editorial Note: The following guide addresses the chemical class of 1,2,4-oxadiazolidine-3,5-diones . The specific compound "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" (CAS No. 115491-90-2) is a structurally related but sparsely documented molecule. Due to the limited availability of specific experimental data for this particular dimer in peer-reviewed literature, this document provides a comprehensive overview of the synthesis, reactivity, and applications of the core 1,2,4-oxadiazolidine-3,5-dione scaffold. The protocols herein are representative of the chemical class and are grounded in established principles of heterocyclic chemistry and medicinal chemistry applications.

Introduction: The 1,2,4-Oxadiazolidine-3,5-dione Scaffold

The 1,2,4-oxadiazole ring and its derivatives are significant scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities and their utility as bioisosteres for esters and amides, often enhancing metabolic stability.[1][2][3] The fully oxidized 1,2,4-oxadiazolidine-3,5-dione core represents a unique heterocyclic system with distinct reactivity and potential applications. These compounds have garnered interest primarily in the field of metabolic diseases, with demonstrated efficacy as antihyperglycemic agents.[4]

The structure of "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" suggests its potential use as a cross-linking agent or a bivalent ligand, though its specific applications remain largely unexplored in publicly accessible literature. This guide will focus on the foundational chemistry and protocols applicable to the broader class of N- and C-substituted 1,2,4-oxadiazolidine-3,5-diones, providing a robust framework for researchers entering this area.

Key Physicochemical Properties (General Class):

  • Appearance: Typically white to off-white crystalline solids.

  • Solubility: Generally soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in solvents like ethyl acetate and dichloromethane.

  • Stability: The 1,2,4-oxadiazolidine-3,5-dione ring is relatively stable but can be susceptible to nucleophilic attack and ring-opening under strong basic or acidic conditions.

General Synthesis Protocol: N-Substituted 1,2,4-Oxadiazolidine-3,5-diones

The synthesis of the 1,2,4-oxadiazolidine-3,5-dione ring is not as commonly reported as its 1,2,4-oxadiazole counterpart. However, a plausible and established synthetic route involves the cyclization of an N-substituted hydroxyurethane with a carbonylating agent. This protocol is a representative method based on fundamental principles of heterocyclic synthesis.

Rationale Behind the Synthetic Strategy

The core logic is a two-step process. First, a substituted hydroxylamine is reacted with an chloroformate to form a stable hydroxyurethane intermediate. This intermediate possesses the necessary N-O-C=O framework. The second step involves an intramolecular cyclization reaction, driven by a second carbonyl insertion, to form the five-membered heterocyclic ring. Phosgene or a phosgene equivalent is a common reagent for such cyclizations.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Hydroxyurethane Formation cluster_1 Step 2: Cyclization Start R-NHOH (Substituted Hydroxylamine) Intermediate R-N(OH)COOR' (Hydroxyurethane Intermediate) Start->Intermediate Reaction Reagent1 ClCOOR' (e.g., Ethyl Chloroformate) Reagent1->Intermediate Base1 Base (e.g., Pyridine) Base1->Intermediate Product N-Substituted 1,2,4-Oxadiazolidine-3,5-dione Intermediate->Product Cyclization Reagent2 Carbonylating Agent (e.g., Phosgene, Triphosgene) Reagent2->Product Base2 Base (e.g., Et3N) Base2->Product

Caption: General workflow for the synthesis of 1,2,4-oxadiazolidine-3,5-diones.

Detailed Step-by-Step Protocol

Materials:

  • N-methylhydroxylamine hydrochloride

  • Ethyl chloroformate

  • Pyridine

  • Triphosgene (a safer solid substitute for phosgene gas)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step A: Synthesis of Ethyl N-hydroxy-N-methylcarbamate

  • Suspend N-methylhydroxylamine hydrochloride (1.0 equiv.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 equiv.) to the suspension. Stir for 15 minutes.

  • Add ethyl chloroformate (1.1 equiv.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude hydroxyurethane intermediate. Purification can be achieved via column chromatography if necessary.

Step B: Cyclization to 4-methyl-1,2,4-oxadiazolidine-3,5-dione

  • Dissolve the hydroxyurethane intermediate (1.0 equiv.) in anhydrous toluene.

  • Add triethylamine (2.5 equiv.) to the solution.

  • In a separate flask, prepare a solution of triphosgene (0.4 equiv.) in anhydrous toluene. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood.

  • Add the triphosgene solution dropwise to the hydroxyurethane solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture to remove triethylammonium salts.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-methyl-1,2,4-oxadiazolidine-3,5-dione.

Application Protocol: Evaluation of Antihyperglycemic Activity

A significant application of 1,2,4-oxadiazolidine-3,5-dione derivatives is in the management of Type 2 diabetes.[4] The following protocol details an in vivo assay using a diabetic mouse model to screen for antihyperglycemic effects.

Causality: Why this Assay?

The db/db mouse is a widely used model for Type 2 diabetes. These mice have a mutation in the leptin receptor, leading to obesity and insulin resistance, which closely mimics the human condition. Evaluating the ability of a test compound to lower plasma glucose levels in this model provides a strong indication of its potential as a therapeutic agent.[4]

Experimental Workflow Diagram

A Acclimatize db/db Mice (1 week) B Baseline Blood Glucose Measurement (Time = 0 hr) A->B C Oral Gavage Administration (Vehicle or Test Compound) B->C D Blood Glucose Monitoring (e.g., at 2, 4, 6, 24 hr post-dose) C->D E Data Analysis: Compare Glucose Levels to Vehicle Control D->E F Determine ED50 (Effective Dose for 50% reduction) E->F

Caption: Workflow for in vivo screening of antihyperglycemic agents.

Detailed In Vivo Protocol

Animals:

  • Male, obese, insulin-resistant db/db mice (e.g., C57BLKS/J-m +/+ Leprdb), typically 8-10 weeks old.

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

Materials:

  • Test compound (1,2,4-oxadiazolidine-3,5-dione derivative).

  • Vehicle solution (e.g., 0.5% methylcellulose in water).

  • Oral gavage needles.

  • Glucometer and test strips.

  • Lancets for blood collection (from tail vein).

Procedure:

  • Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

  • Dosing Formulation: Prepare a homogenous suspension of the test compound in the vehicle solution. Sonication may be required. Prepare multiple concentrations for dose-response analysis (e.g., 5, 20, 100 mg/kg).

  • Baseline Measurement: On the day of the experiment, record the body weight of each mouse. Take a baseline blood sample from the tail vein to measure plasma glucose levels (Time = 0).

  • Administration: Administer the test compound or vehicle control via oral gavage. The volume is typically 10 mL/kg of body weight.

  • Post-Dose Monitoring: Collect blood samples at predetermined time points after administration (e.g., 2, 4, 6, and 24 hours).

  • Data Collection: Record the plasma glucose levels for each mouse at each time point.

  • Analysis: For each group (vehicle and different doses of the test compound), calculate the mean plasma glucose level ± SEM at each time point. The percentage reduction in glucose can be calculated relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significance.

Table 1: Representative Data Presentation for Antihyperglycemic Screen

Treatment Group (Dose)Mean Plasma Glucose (mg/dL) at T=0hMean Plasma Glucose (mg/dL) at T=4h% Glucose Reduction (vs. Vehicle at 4h)
Vehicle Control450 ± 25445 ± 30-
Compound X (20 mg/kg)455 ± 28250 ± 2043.8%
Compound X (100 mg/kg)448 ± 22130 ± 15**70.8%
p < 0.05, **p < 0.01 compared to vehicle control

Other Potential Applications & Future Directions

Polymer Chemistry

The presence of two reactive carbonyl groups and the inherent thermal stability of some heterocyclic rings suggest that 1,2,4-oxadiazolidine-3,5-diones could serve as monomers or cross-linking agents in the synthesis of specialty polymers.[5] The dione functionality could potentially react with diamines or diols in polycondensation reactions to form polyimides or polyesters with a heterocyclic backbone, potentially imparting enhanced thermal stability and rigidity to the resulting material.

Precursors in Medicinal Chemistry

The 1,2,4-oxadiazolidine-3,5-dione ring is a reactive scaffold. Nucleophilic attack can lead to ring-opening, providing access to novel linear intermediates that can be used to synthesize other classes of compounds. This makes them potentially valuable building blocks in synthetic and medicinal chemistry for creating libraries of compounds for screening against various biological targets, including inflammatory and microbial pathways.[6][7]

Conclusion

While specific experimental data on "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" is scarce, the underlying 1,2,4-oxadiazolidine-3,5-dione scaffold represents a promising area for research, particularly in the development of novel therapeutics for metabolic disorders. The protocols and insights provided in this guide offer a foundational framework for synthesizing and evaluating this class of compounds, enabling researchers to explore their full potential in drug discovery and materials science.

References

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis.
  • [6][7][8]-oxadiazoles: synthesis and biological applications. (n.d.). PubMed.

  • Plech, T., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(5), 854.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. (n.d.). PubMed.
  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
  • Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (n.d.). Open Access Journals.
  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (2024). Molecules, 29(11), 2509.
  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 543-551.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2419.
  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Journal of the Iranian Chemical Society, 19(6), 2217-2244.
  • Synthesis of 1,2,4-Oxadiazoles. (2005). Pharmaceutical Chemistry Journal, 39, 543-551.
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). International Journal of Molecular Sciences, 24(6), 5406.
  • Antineoplastic activities and cytotoxicity of 1-acyl and 1,2-diacyl-1,2,4-triazolidine-3,5-diones in murine and human tissue culture cells. (n.d.). PubMed.
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). International Journal of Molecular Sciences, 24(6), 5406.
  • Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-Azabicyclo[3.2.1]oct-2-enes as Potential Muscarinic Agonists. (1992). Pharmaceutical Research, 9(11), 1474-1479.
  • Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. (n.d.). PubMed.
  • Energetic 1,2,4-oxadiazoles: synthesis and properties. (2020). Russian Chemical Reviews, 89(12), 1318-1348.
  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Nanoscience, 12(9), 3469-3486.
  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (n.d.).
  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (n.d.). PubMed.

Sources

Application Notes and Protocols: 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) , a highly reactive carbonyl-bis(heterocycle) agent, for use in peptide coupling and amide bond formation. While direct literature on this specific reagent is sparse, its structural analogy to well-established coupling agents like N,N'-Carbonyldiimidazole (CDI) allows for a detailed exploration of its theoretical framework, proposed mechanism, and practical application. This document is intended for researchers, chemists, and drug development professionals seeking advanced solutions for challenging peptide synthesis, including the coupling of sterically hindered amino acids or racemization-prone fragments. We present inferred advantages, detailed protocols for solution-phase and solid-phase synthesis, and troubleshooting guidance based on established principles of peptide chemistry.

Introduction and Scientific Context

The formation of the amide bond is the cornerstone of peptide synthesis. The success of synthesizing complex peptides hinges on the efficiency and cleanliness of the coupling reaction, which requires the activation of a carboxylic acid moiety to facilitate its reaction with an amine.[1] Over the decades, a vast arsenal of coupling reagents has been developed, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[2][3]

A distinct class of activating agents are the N,N'-carbonyl-bis(heterocycles), most famously represented by N,N'-Carbonyldiimidazole (CDI).[4] These reagents offer a unique mechanism wherein the carboxylic acid is converted into a highly reactive acyl-heterocycle intermediate. The reagent presented here, 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione) (CAS 115491-90-2)[5], hereafter referred to by the proposed acronym CDO , belongs to this class.

CDO is structurally analogous to CDI but features a significantly more electron-deficient oxadiazolidine-dione heterocycle. This modification is hypothesized to create a superior leaving group, leading to a more reactive acyl-intermediate and, consequently, faster and more efficient couplings. The primary byproducts, carbon dioxide and 3-methyl-1,2,4-oxadiazolidine-3,5-dione, are expected to be non-nucleophilic and easily removable, simplifying product purification.

This guide will operate on the well-established mechanistic principles of CDI to provide a robust framework for the application of CDO in modern peptide synthesis.

Proposed Mechanism of Action

The peptide coupling reaction mediated by CDO is proposed to proceed via a two-step mechanism analogous to that of CDI. The driving force is the formation of a highly reactive N-acyl-oxadiazolidinedione intermediate.

  • Activation Step: The N-protected amino acid (or peptide fragment) attacks one of the carbonyl carbons of CDO. This displaces one molecule of 3-methyl-1,2,4-oxadiazolidine-3,5-dione, forming a highly activated acyl-oxadiazolidinedione intermediate. This intermediate is essentially a "super-active" ester.

  • Coupling (Aminolysis) Step: The free amino group of the second amino acid (or peptide) attacks the carbonyl carbon of the activated intermediate. This nucleophilic substitution forms the desired peptide bond and releases a second molecule of the 3-methyl-1,2,4-oxadiazolidine-3,5-dione byproduct, along with carbon dioxide which evolves from the reaction.

The high reactivity of the acyl-oxadiazolidinedione intermediate is attributed to the excellent leaving group potential of the oxadiazolidine-dione anion, which is stabilized by the two carbonyl groups within its structure.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Aminolysis and Peptide Bond Formation RCOOH N-Protected Amino Acid (R-COOH) CDO CDO Reagent Intermediate Highly Reactive Acyl-Oxadiazolidinedione Intermediate RCOOH->Intermediate Reaction with CDO CDO->Intermediate Byproduct1 Leaving Group 1: 3-Methyl-1,2,4-oxadiazolidine-3,5-dione Intermediate->Byproduct1 Displaced Amine Amino Component (H₂N-R') Peptide Peptide Product (R-CO-NH-R') Amine->Peptide Nucleophilic Attack Byproduct2 Byproduct: 3-Methyl-1,2,4-oxadiazolidine-3,5-dione + CO₂ Peptide->Byproduct2 Released Intermediate_ref->Peptide

Figure 1: Proposed two-step reaction mechanism for CDO-mediated peptide coupling.

Inferred Advantages and Comparative Assessment

While direct comparative studies are not available, we can infer the potential advantages of CDO based on its structure and the known properties of related reagents.

  • High Reactivity: The electron-withdrawing nature of the oxadiazolidine-dione ring is expected to make it a better leaving group than imidazole (from CDI) or triazole (from CDT), leading to faster reaction kinetics. This is particularly advantageous for coupling sterically hindered amino acids.

  • Low Racemization Risk: Like CDI, the activation proceeds without the need for a tertiary base in the initial step, which can minimize the risk of racemization through direct enolization.[6] However, for sensitive couplings, the addition of a racemization suppressant may still be beneficial.

  • Soluble Byproducts: The byproducts, CO₂ and 3-methyl-1,2,4-oxadiazolidine-3,5-dione, are anticipated to be highly soluble in common organic solvents or easily removed, unlike the urea byproducts from carbodiimide reagents like DCC, which simplifies purification.[7]

  • Safety: Unlike reagents based on HOBt or HOAt derivatives, CDO is not based on potentially explosive benzotriazoles.

FeatureCDO (Inferred)CDIDCCHBTU
Reagent Type Carbonyl-bis(heterocycle)Carbonyl-bis(heterocycle)CarbodiimideAminium Salt
Reactivity Very HighHighModerateHigh
Byproduct 3-methyl-1,2,4-oxadiazolidine-3,5-dione + CO₂Imidazole + CO₂Dicyclohexylurea (DCU)HOBt + Tetramethylurea
Byproduct Solubility High (expected)HighLow (precipitates)High
Racemization Risk Low to ModerateLow to ModerateHigh (requires additive)Low (with base)
Base Required No (for activation)No (for activation)NoYes (e.g., DIPEA)
Ideal Use Case Hindered couplings, rapid synthesisGeneral purpose, ester formationEconomical solution-phaseStandard SPPS, hindered couplings

Table 1: Comparative assessment of CDO with common peptide coupling reagents. Properties for CDO are inferred based on chemical principles.

Experimental Protocols

Safety Precaution: CDO is a highly reactive compound. Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere.

4.1 Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a general procedure for coupling two protected amino acid fragments in solution.

Materials:

  • N-protected amino acid (1.0 eq)

  • C-protected amino acid or peptide (amine component, 1.0-1.1 eq)

  • CDO (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Optional: Racemization suppressant, e.g., Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.05 eq)

  • 0.5 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Activation: Dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere (N₂ or Ar).

    • Scientist's Note: The use of anhydrous solvent is critical to prevent hydrolysis of the CDO reagent and the activated intermediate.

  • Add CDO (1.05 eq) to the solution in one portion. If using a racemization suppressant like Oxyma, add it at this stage.

  • Stir the mixture at 0 °C to room temperature. Monitor the reaction for the evolution of CO₂ gas (bubbling), which indicates the formation of the active intermediate. Activation is typically rapid (15-30 minutes).

  • Coupling: In a separate flask, dissolve the amine component (1.0-1.1 eq) in the same anhydrous solvent. If the amine component is a hydrochloride or TFA salt, add one equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes to liberate the free amine.

  • Add the solution of the amine component to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Couplings are often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 0.5 M HCl (to remove any unreacted amine/base), saturated NaHCO₃ (to remove unreacted acid and the oxadiazolidinedione byproduct), and finally with saturated NaCl (brine).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

  • Purification: Purify the crude product by flash chromatography or recrystallization as needed.

4.2 Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Fmoc-Strategy

This protocol outlines a single coupling cycle on a pre-loaded resin.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq of free amine)

  • Fmoc-amino acid (3.0 eq)

  • CDO (3.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • DCM for washing

Procedure:

  • Resin Preparation: Swell the resin in DMF or DCM for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (x5) and DCM (x3) to remove all traces of piperidine.

  • Activation (Pre-activation Method):

    • In a separate reaction vessel, dissolve the Fmoc-amino acid (3.0 eq) in anhydrous NMP or DMF under an inert atmosphere.

    • Add CDO (3.0 eq) and stir for 10-15 minutes at room temperature.

    • Scientist's Note: Pre-activation is recommended to ensure the highly reactive intermediate is formed before being introduced to the resin-bound amine, which can improve coupling efficiency, especially for difficult sequences.

  • Coupling: Add the pre-activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other colorimetric test to confirm the consumption of the free amine. If the test is positive (indicating incomplete reaction), the coupling step can be repeated with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the peptide-resin thoroughly with DMF (x5) and DCM (x3) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

G start Start: Fmoc-Protected Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 4. Coupling Add activated AA to resin wash1->coupling preactivation 3. Pre-activation Fmoc-AA + CDO in Anhydrous DMF/NMP preactivation->coupling monitoring 5. Monitor Reaction (e.g., Kaiser Test) coupling->monitoring wash2 6. Wash (DMF, DCM) monitoring->wash2 Negative repeat Repeat Coupling monitoring->repeat Positive end Ready for Next Cycle wash2->end repeat->coupling

Figure 2: General workflow for a single coupling cycle in SPPS using CDO.

References
  • MySkinRecipes. Carbonylbis(3,5-dioxo-4-methyl-1,2,4...).
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(2).
  • TCI America. 1,1'-Carbonyldiimidazole, [Coupling Agent for Peptides Synthesis].
  • Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

The Emergence of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) as a Novel Carbonylating Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of safer and more efficient reagents in organic synthesis, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is emerging as a promising candidate for carbonylation reactions. This guide provides an in-depth technical overview of its potential applications, offering detailed protocols for researchers, scientists, and professionals in drug development. By leveraging the principles of analogous and well-established carbonylating agents, we present a framework for the effective utilization of this novel compound.

Introduction: A Safer Alternative to Traditional Carbonylating Agents

The introduction of a carbonyl moiety is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of pharmaceuticals and materials. Historically, this has been achieved using highly toxic and hazardous reagents such as phosgene. The inherent dangers associated with phosgene have driven the development of safer alternatives. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), with a molecular weight of 258.15 g/mol and the formula C₇H₆N₄O₇, presents a compelling profile as a solid, and therefore more easily handled, carbonylating agent. Its structure, featuring two activated carbonyl groups, suggests a reactivity profile analogous to that of N,N'-Carbonyldiimidazole (CDI), a widely used phosgene substitute.[1]

The 1,2,4-oxadiazole core is a well-established motif in medicinal chemistry, recognized for its metabolic stability and bioisosteric properties.[2] The unique electronic nature of the 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine leaving group in the title compound is postulated to facilitate nucleophilic attack at the central carbonyl carbon, making it an efficient carbonyl transfer agent.

Proposed Mechanism of Action

The efficacy of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) as a carbonylating agent is predicated on a two-step mechanism. Initially, a nucleophile (e.g., an amine or alcohol) attacks one of the activated carbonyl carbons of the reagent. This leads to the formation of a highly reactive intermediate and the displacement of one of the 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine moieties, which is a good leaving group. This intermediate then readily reacts with a second nucleophile to yield the final carbonylated product, releasing the second leaving group and carbon dioxide.

Mechanism_of_Action reagent 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) intermediate Reactive Intermediate (e.g., R-N=C=O) reagent->intermediate + Nucleophile 1 nucleophile1 Nucleophile 1 (e.g., R-NH2) leaving_group 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine intermediate->leaving_group product Carbonylated Product (e.g., Urea) intermediate->product + Nucleophile 2 nucleophile2 Nucleophile 2 (e.g., R'-NH2) byproduct Leaving Group + CO2 product->byproduct Urea_Synthesis_Workflow start Start step1 Dissolve Amine 1 in anhydrous solvent start->step1 step2 Add Carbonylating Reagent step1->step2 step3 Stir for 1-2h (Intermediate Formation) step2->step3 step4 Add Amine 2 step3->step4 step5 Stir to completion (monitor by TLC/LC-MS) step4->step5 step6 Work-up (Extraction) step5->step6 step7 Purification (Chromatography/Recrystallization) step6->step7 end End (Pure Unsymmetrical Urea) step7->end

Sources

"2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" in the synthesis of 1,2,4-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 1,2,4-Oxadiazole Derivatives for Drug Discovery

Introduction: The 1,2,4-Oxadiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of drug discovery.[1][2][3] Its prevalence in experimental, investigational, and marketed drugs stems from its role as a bioisostere for amide and ester functionalities.[1] This substitution can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved cell permeability, making the 1,2,4-oxadiazole a valuable scaffold for medicinal chemists.[4] This application note provides a detailed guide to the most common and effective methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, focusing on the widely adopted strategy involving the condensation of amidoximes with carboxylic acids and their derivatives.

Core Synthetic Strategy: The [4+1] Atom Approach via Amidoxime Acylation and Cyclization

The most prevalent and versatile method for constructing the 1,2,4-oxadiazole ring is the [4+1] cycloaddition approach.[5] This strategy involves the reaction of an amidoxime, which provides a four-atom N-C-N-O fragment, with a carboxylic acid or its derivative, which supplies the final carbon atom. The overall transformation consists of two key steps: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration to yield the 1,2,4-oxadiazole ring.[1][6]

Mechanism of Action

The reaction proceeds through a well-established two-stage mechanism:

  • O-Acylation: The amidoxime, acting as a nucleophile, attacks an activated carboxylic acid derivative (such as an acyl chloride, anhydride, or an acid activated in situ by a coupling agent). This step is analogous to amide bond formation.[1]

  • Cyclodehydration: The resulting O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring. This step can be promoted by heat or by a base.[7]

Mechanism R1_amidoxime R¹-C(=NOH)-NH₂ (Amidoxime) Coupling_Agent Coupling Agent (-H₂O) R1_amidoxime->Coupling_Agent R2_acid R²-COOH (Carboxylic Acid) R2_acid->Coupling_Agent O_acylamidoxime R¹-C(=N-O-CO-R²)-NH₂ (O-Acylamidoxime) Coupling_Agent->O_acylamidoxime O-Acylation inv1 O_acylamidoxime->inv1 Oxadiazole 1,2,4-Oxadiazole Water H₂O inv1->Oxadiazole Cyclodehydration (-H₂O) inv2

Caption: Generalized reaction mechanism for 1,2,4-oxadiazole formation.

Experimental Protocols: Two-Step vs. One-Pot Synthesis

The synthesis of 1,2,4-oxadiazoles from amidoximes can be performed using either a two-step protocol, which involves the isolation of the O-acylamidoxime intermediate, or a more streamlined one-pot procedure.[1][2] The choice between these methods often depends on the reactivity of the substrates and the desired purity of the final product.

Protocol I: Two-Step Synthesis of 1,2,4-Oxadiazoles

This method is advantageous when the O-acylamidoxime intermediate is stable and easily purified, or when a cleaner final product is desired.

Step 1: Synthesis of the O-Acylamidoxime Intermediate

  • Materials:

    • Amidoxime (1.0 eq)

    • Carboxylic acid (1.0 eq)

    • Coupling agent (e.g., EDC, DCC, or CDI) (1.1 eq)[5]

    • Anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂)

  • Procedure:

    • Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling agent and stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Add the amidoxime to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

    • Upon completion, perform an aqueous workup to remove the coupling agent byproducts. For example, if using DCC, the dicyclohexylurea byproduct can be removed by filtration.

    • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude O-acylamidoxime by column chromatography or recrystallization.

Step 2: Cyclodehydration to the 1,2,4-Oxadiazole

  • Materials:

    • O-Acylamidoxime (1.0 eq)

    • Solvent (e.g., Toluene, Xylene, or Dioxane)

    • Optional: Base catalyst (e.g., TBAF) or dehydrating agent.[1]

  • Procedure:

    • Dissolve the purified O-acylamidoxime in a high-boiling point solvent.

    • Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the progress by TLC or LC-MS.[1] The cyclization is often driven by thermal energy.

    • Alternatively, for room temperature cyclization, a base such as tetrabutylammonium fluoride (TBAF) in THF can be employed.[1]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting 1,2,4-oxadiazole by column chromatography or recrystallization.

Protocol II: One-Pot Synthesis of 1,2,4-Oxadiazoles

One-pot procedures are highly efficient as they avoid the isolation of intermediates, saving time and resources.[3][8] Microwave-assisted synthesis has become a particularly effective method for accelerating this process.[4][8]

Microwave-Assisted One-Pot Protocol:

  • Materials:

    • Amidoxime (1.0 eq)

    • Carboxylic acid (1.0 eq)

    • Coupling agent (e.g., HBTU or polymer-supported carbodiimide) (1.2 eq)[8]

    • Base (e.g., DIEA) (2.0 eq)

    • Microwave-safe solvent (e.g., THF or DMF)

  • Procedure:

    • In a microwave reaction vial, combine the carboxylic acid, amidoxime, coupling agent, and base in the chosen solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a high temperature (e.g., 150 °C) for a short duration (e.g., 15-30 minutes).[8] The use of microwave heating can dramatically reduce reaction times compared to conventional heating.[8]

    • After the reaction is complete, cool the vial to room temperature.

    • If a polymer-supported reagent was used, filter the reaction mixture to remove the solid support.

    • Perform a standard aqueous workup and extraction.

    • Dry the organic layer, concentrate, and purify the crude product by chromatography.

Workflow cluster_twostep Two-Step Protocol cluster_onepot One-Pot Protocol (Microwave) ts1 1. Activate Carboxylic Acid (Coupling Agent, RT) ts2 2. Add Amidoxime (O-Acylation, RT) ts1->ts2 ts3 3. Workup & Purify (Isolate Intermediate) ts2->ts3 ts4 4. Cyclodehydration (Heat or Base) ts3->ts4 ts5 5. Final Purification ts4->ts5 op1 1. Combine All Reagents (Acid, Amidoxime, Coupler, Base) op2 2. Microwave Irradiation (e.g., 150°C, 15 min) op1->op2 op3 3. Workup & Purify op2->op3

Caption: Comparison of Two-Step vs. One-Pot synthetic workflows.

Data Summary: Representative Reaction Conditions

The table below summarizes various conditions reported in the literature for the synthesis of 1,2,4-oxadiazoles, highlighting the versatility of the amidoxime-based approach.

MethodCoupling/Activating AgentBaseSolventConditionsYield RangeReference
Two-StepAcyl ChloridesNaOHDMSORoom Temp, 4-16hGood[1]
Two-StepCarboxylic Acids + TBAF-THFRoom Temp, 1-16hVaries[1]
One-PotVilsmeier ReagentEt₃NCH₂Cl₂Room Temp, 3h61-93%[3]
One-Pot (MW)PS-Carbodiimide/HOBt-THF150°C, 15 min~83%[8]
One-Pot (MW)HBTUDIEATHF150°C, 15 minGood-Excellent[8]
One-PotEstersNaOHDMSORoom Temp, 4-16h11-90%[1][3]

Alternative Synthetic Routes

While the acylation of amidoximes is the most common method, other strategies exist for the synthesis of 1,2,4-oxadiazoles:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of nitrile oxides with nitriles.[9][10] It offers a different regiochemical outcome compared to the amidoxime route.

  • Oxidative Cyclization: Recent methods involve the oxidative coupling of amidines or amidoximes using reagents like N-bromosuccinimide (NBS) or copper catalysts under mild conditions.[1][11]

Troubleshooting and Optimization

  • Low Yield of O-Acylamidoxime: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid. Consider using a more potent coupling agent or a different solvent. For electron-deficient amidoximes, stronger activation conditions may be necessary.[8]

  • Incomplete Cyclization: If thermal cyclization is sluggish, increase the reaction temperature or time. Alternatively, the addition of a base like TBAF or DBU can facilitate the reaction at lower temperatures.[1]

  • Side Reactions: In one-pot syntheses, careful optimization of reaction time and temperature is crucial to minimize the formation of byproducts. The use of polymer-supported reagents can simplify purification by sequestering byproducts and excess reagents.[8]

Conclusion

The synthesis of 1,2,4-oxadiazoles via the acylation of amidoximes is a robust and highly adaptable method, central to many drug discovery programs. By understanding the underlying mechanism and the options for either two-step or one-pot protocols, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds. The choice of coupling agents, reaction conditions, and purification strategies can be tailored to the specific substrates, enabling access to a wide range of novel molecular entities for biological screening.

References

  • Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]

  • Fokin, A. V., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539–547. [Link]

  • Han, Y., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(25), 7064-7069. [Link]

  • Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed, 36986633. [Link]

  • Piaz, V. D., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry, 157, 377-387. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

  • Jin, T., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(15), 3359–3361. [Link]

  • Green, D., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 5(30), 18883–18890. [Link]

  • Kumar, R., et al. (2013). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 4(11), 4156-4167. [Link]

  • Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC, PMC10056157. [Link]

  • Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(10), 1799-1810. [Link]

  • Lima, P. C., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2). [Link]

  • Kamal, A., et al. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4847-4854. [Link]

  • da Silva, A. C. P., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]

  • Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5467. [Link]

Sources

Troubleshooting & Optimization

"2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation pathways of this compound. While specific literature on the degradation of this exact molecule is limited, this guide synthesizes established principles of 1,2,4-oxadiazole chemistry to offer practical advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2,4-oxadiazole ring system present in this molecule?

The 1,2,4-oxadiazole ring is generally recognized as a hydrolytically stable bioisostere for amide and ester bonds, which is a key feature for its use in medicinal chemistry.[1][2] This stability, however, can be influenced by the substituents on the ring and the conditions to which it is exposed.

Q2: What are the most likely environmental factors to cause degradation of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)?

Based on the structure, which includes two 1,2,4-oxadiazolidine-3,5-dione rings linked by a carbonyl group, the primary factors of concern would be:

  • pH: Strong acidic or basic conditions could promote hydrolysis of the oxadiazolidine rings or the central carbonyl linker.

  • Temperature: Elevated temperatures may lead to thermal decomposition. The thermal stability of oxadiazole derivatives can be quite high, with some energetic materials containing this ring system showing decomposition temperatures above 150°C.[3][4]

  • Light: Certain substituted 1,2,4-oxadiazoles can undergo photoinduced rearrangements.[5] The specific photosensitivity of this compound would need to be experimentally determined.

Q3: What are the potential degradation pathways for this molecule?

While specific pathways for this compound are not documented, we can hypothesize potential degradation routes based on its structure:

  • Hydrolysis: The most probable degradation pathway is hydrolysis. This could occur at two primary sites:

    • Cleavage of the carbonyl bridge: This would result in two molecules of 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine.

    • Ring-opening of the oxadiazolidine-dione ring: This is a more complex process that could lead to a variety of smaller, more polar molecules.

  • Thermal Decomposition: At high temperatures, the molecule could undergo decarboxylation or fragmentation of the heterocyclic rings, potentially generating gaseous byproducts like CO2 and NOx.

Q4: How should I store 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) to ensure its stability?

For optimal stability, it is recommended to store the compound at room temperature in a tightly sealed container, protected from light and moisture.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency or unexpected reaction byproducts over time in solution. Hydrolytic degradation of the compound in your solvent system.1. Verify the pH of your solution. Buffer the system if necessary to maintain a neutral pH. 2. Prepare solutions fresh before use. 3. Perform a stability study in your specific solvent system using the protocol outlined below.
Inconsistent results in thermally driven reactions. Thermal degradation of the compound at the reaction temperature.1. Determine the thermal decomposition profile of the compound using Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) as described in the experimental protocols. 2. If the reaction temperature is close to the decomposition temperature, consider using a lower temperature for a longer duration or exploring alternative synthetic routes.
Appearance of unknown peaks in HPLC analysis after exposure to ambient light. Photodegradation of the compound.1. Conduct all experiments under amber or light-protected conditions. 2. Perform a photostability study as outlined below to characterize the degradation products.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol outlines a general procedure to assess the stability of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) at different pH values.

Materials:

  • 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

  • Buffers: pH 4, pH 7, pH 9

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of the test compound in ACN at a known concentration (e.g., 1 mg/mL).

  • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Take an initial sample (T=0) from each vial and analyze by HPLC to determine the initial peak area of the parent compound.

  • Incubate the vials at a controlled temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.

  • Plot the percentage of the remaining parent compound against time for each pH condition.

Protocol 2: Evaluation of Thermal Stability

This protocol uses TGA and DSC to determine the thermal decomposition profile.

Materials:

  • 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • TGA:

    • Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 25°C to 500°C).

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the start of thermal decomposition.

  • DSC:

    • Place a small, accurately weighed sample (2-5 mg) into a DSC pan.

    • Heat the sample under a controlled atmosphere at a constant rate.

    • Record the heat flow to identify endothermic (melting) and exothermic (decomposition) events.

Protocol 3: Photostability Assessment

This protocol provides a method to assess the impact of light on the compound's stability.

Materials:

  • 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

  • A suitable solvent (e.g., methanol or acetonitrile)

  • Quartz cuvettes or vials

  • A photostability chamber with controlled light exposure (e.g., xenon lamp)

  • HPLC system

Procedure:

  • Prepare a solution of the compound in the chosen solvent at a known concentration.

  • Place the solution in a quartz container. Prepare a control sample in an amber vial or wrapped in aluminum foil.

  • Expose the test sample to a controlled light source in the photostability chamber.

  • At various time intervals, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

  • Compare the chromatograms to identify any new peaks (degradation products) and quantify the loss of the parent compound.

Visualizing Degradation Pathways and Workflows

G cluster_hydrolysis Hydrolytic Degradation Pathways cluster_thermal Thermal Degradation Pathway parent 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) prod1 2 x 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine parent->prod1 Carbonyl Bridge Cleavage (H₂O, H⁺/OH⁻) prod2 Ring-Opened Products parent->prod2 Ring Opening (H₂O, H⁺/OH⁻) parent_thermal 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) prod_thermal Gaseous Products (CO₂, NOx, etc.) + Char parent_thermal->prod_thermal Heat (Δ)

Caption: Potential degradation pathways of the title compound.

G start Start: Sample Preparation hplc_initial T=0 HPLC Analysis start->hplc_initial incubation Incubation (Controlled Temp/Light/pH) start->incubation data_analysis Data Analysis (% Degradation vs. Time) hplc_initial->data_analysis hplc_timed Timed HPLC Analysis incubation->hplc_timed hplc_timed->data_analysis end End: Stability Profile data_analysis->end

Caption: General workflow for stability assessment.

References

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]

  • 2,2'-CARBONYLBIS(4-METHYL-1,2,4-OXADIAZOLIDINE-3,5-DIONE). 2a biotech. [Link]

  • 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). MySkinRecipes. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

  • dinitramino-3,3′-bi(1,2,4-oxadiazole) and its energetic salts. RSC Publishing. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Lupine Publishers. [Link]

  • Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). RSC Publishing. [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI. [Link]

  • A promising TNT alternative 3,3′-bi(1,2,4-oxadiazole)-5,5′-diylbis(methylene)dinitrate (BOM): thermal behaviors and eutectic characteristics. ResearchGate. [Link]

  • 5,5′-Bis-(trinitromethyl)-3,3′-bi-(1,2,4-oxadiazole): A stable ternary CNO-compound with high density. ResearchGate. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

  • Synthesis of 1,2,4-Oxadiazoles. ResearchGate. [Link]

  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]

  • Svnthesis of 3-(3.5-Dioxo-[7][8][9]-oxadiazolidin-2-vl)propylphosphonic Acids. ResearchGate. [Link]

  • Photochemistry of 1,2,4-oxadiazoles. A DFT Study on Photoinduced Competitive Rearrangements of 3-amino. PubMed. [Link]

  • Novel non-carboxylic acid retinoids: 1,2,4-oxadiazol-5-one derivatives. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Reactions with 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive coupling agent. While direct literature on this specific reagent is emerging, its structure as a carbonyl-activated agent allows us to draw strong mechanistic parallels to the well-documented reagent, 1,1'-Carbonyldiimidazole (CDI). The troubleshooting strategies and side product analyses presented here are based on established principles of activated carbonyl chemistry, providing a robust framework for your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is not proceeding to completion, or the yield is significantly lower than expected. What are the likely causes?

A1: Sluggish or incomplete reactions are most commonly traced back to reagent integrity and reaction conditions. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), like CDI, is an exceptionally moisture-sensitive compound.

Core Issue: Hydrolysis and Reagent Decomposition

The central carbonyl group is highly electrophilic and susceptible to attack by water. Hydrolysis leads to the irreversible decomposition of the reagent into carbon dioxide and the N-methylated 3,5-dioxo-1,2,4-oxadiazolidine byproduct, rendering it inactive for your desired transformation.[1][2]

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Reagent Handling: Always handle the reagent under a dry, inert atmosphere (e.g., Argon or Nitrogen) in a glovebox or using Schlenk techniques. Use a freshly opened bottle or a properly stored batch.

  • Solvent Preparation: Use high-purity, anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.

  • Glassware: Ensure all glassware is oven-dried (≥120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere before use.

  • Reactant Purity: Ensure your carboxylic acid and nucleophile (amine, alcohol) are dry. If necessary, dry them by co-evaporation with anhydrous toluene or under high vacuum.

Q2: What are the expected, "benign" byproducts of a standard coupling reaction, and how are they typically removed?

A2: In a successful reaction, the reagent facilitates the coupling of a carboxylic acid with a nucleophile. The reagent itself is consumed, generating specific, predictable byproducts.

Mechanism & Byproducts The reaction proceeds via an activated acyl-oxadiazolidine intermediate. The nucleophile then attacks this intermediate, displacing the leaving group. For every mole of coupled product, the reaction releases:

  • Two moles of 4-methyl-3,5-dioxo-1,2,4-oxadiazolidine .

  • One mole of **carbon dioxide (CO₂) **, which typically evolves as a gas from the reaction mixture.[2][3]

The primary byproduct of concern for purification is the oxadiazolidine leaving group. Its polarity, conferred by the multiple carbonyl and heteroatom functionalities, generally makes it soluble in polar organic solvents and partially soluble in water, similar to the imidazole byproduct from CDI reactions.[2]

Purification Workflow

G reaction Reaction Mixture (Product, Byproduct, Side Products) quench Aqueous Quench (e.g., water or dilute acid) reaction->quench extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extraction organic_phase Organic Phase (Product, Non-polar Side Products) extraction->organic_phase Separates aqueous_phase Aqueous Phase (Polar Byproduct, Salts) extraction->aqueous_phase Removes dry Dry & Concentrate Organic Phase organic_phase->dry chromatography Purification (e.g., Flash Chromatography) dry->chromatography product Pure Product chromatography->product

Caption: Standard purification workflow for reactions using the reagent.

Protocol: Post-Reaction Workup

  • Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the mixture to room temperature. Carefully quench by adding water or a dilute aqueous acid (e.g., 1 M HCl) to hydrolyze any remaining reagent and protonate basic side products.

  • Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The polar 4-methyl-3,5-dioxo-1,2,4-oxadiazolidine byproduct will preferentially partition into the aqueous phase.

  • Final Purification: After drying and concentrating the organic phase, residual impurities can be removed by flash column chromatography.

Q3: I'm observing significant side products in my reaction. What are they, and why are they forming?

A3: Several common side products can arise from the high reactivity of the reagent and its intermediates. Identifying them is key to optimizing your reaction.

Side ProductCausal Factor(s)Proposed Mechanism
Symmetrical Urea Excess reagent; Slow reaction of the activated acid; Highly reactive amine.The amine nucleophile directly attacks a second molecule of the coupling reagent instead of the intended activated carboxylic acid intermediate.
Acid Anhydride Insufficiently reactive nucleophile; Stoichiometry (excess carboxylic acid).The activated acyl-oxadiazolidine intermediate is attacked by a second molecule of the carboxylic acid starting material.
Racemization Use of chiral carboxylic acids (esp. α-amino acids); Elevated temperatures.The activated acyl-intermediate can tautomerize to an achiral oxazolone or enol form, leading to a loss of stereochemical integrity upon nucleophilic attack.
Diketopiperazine Peptide coupling, particularly at the dipeptide stage.The terminal amine of a dipeptide-acyl intermediate can attack its own activated carbonyl intramolecularly, leading to a stable six-membered ring.[2]

Troubleshooting Flowchart: Diagnosing Side Product Formation

G start Side Product Observed q1 Is the side product a Symmetrical Urea? start->q1 a1 Reduce reagent stoichiometry to 1.0-1.05 eq. Pre-activate acid before adding amine. Run reaction at lower temperature. q1->a1 Yes q2 Is the side product an Anhydride? q1->q2 No end Optimized Reaction a1->end a2 Use a more potent nucleophile or add a catalyst. Ensure stoichiometry is not acid-rich. Add amine/alcohol promptly after acid activation. q2->a2 Yes q3 Is Racemization occurring? q2->q3 No a2->end a3 Run reaction at low temperature (e.g., 0 °C to -20 °C). Add racemization suppressant (e.g., HOBt, HOAt). q3->a3 Yes q4 Is it a Diketopiperazine? q3->q4 No a3->end a4 Use N-protected amino acids. Couple peptide fragments instead of single amino acids where possible. Maintain low temperatures. q4->a4 Yes q4->end No a4->end

Caption: A decision tree for troubleshooting common reaction side products.

Q4: How can I proactively suppress the formation of these side products, especially racemization in peptide synthesis?

A4: Proactive measures involving temperature control, order of addition, and the use of additives are crucial for achieving high yields and purity.

General Strategy: The Pre-Activation Protocol This is the most effective general method to prevent both urea and anhydride formation.

  • Under an inert atmosphere, dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., THF, DCM).

  • Cool the solution to 0 °C.

  • Add 1.0 to 1.05 equivalents of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the activated acyl-intermediate. You can monitor the evolution of CO₂ gas as an indicator of activation.

  • Slowly add a solution of the nucleophile (1.0 equivalent) to the pre-activated mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

Protocol: Minimizing Racemization with Additives For reactions involving chiral centers prone to epimerization, the addition of a nucleophilic trapping agent can intercept the activated intermediate to form a less racemization-prone species. This is standard practice in modern peptide synthesis.[4]

  • Follow the "Pre-Activation Protocol" steps 1 and 2.

  • Along with the carboxylic acid, add 1.0-1.2 equivalents of an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).

  • Proceed with step 3 of the pre-activation protocol. The coupling reagent will now activate the acid in the presence of the additive.

  • The initially formed highly reactive intermediate will be rapidly converted to a more stable, less racemization-prone active ester (e.g., an OBt ester).

  • Proceed with the addition of your amine nucleophile as described above. Running the reaction at low temperatures (e.g., 0 °C) remains critical.[2]

References

  • Wikipedia contributors. (2023). Carbonyldiimidazole. Wikipedia, The Free Encyclopedia. [Link]

  • The Organic Chemistry Tutor. (2022, February 15). CDI I Carbonyldiimidazole I N,N - Byproducts and Side Products of CDI. YouTube. [Link]

  • The Organic Chemistry Tutor. (2022, February 8). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

Sources

Optimization of reaction conditions with "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)"

Author: BenchChem Technical Support Team. Date: January 2026

An advanced activating agent for amide, ester, and peptide synthesis, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), hereafter referred to as CBMD, offers a unique reactivity profile for researchers in pharmaceutical and materials science. Its structure, featuring a central carbonyl group linking two highly activated oxadiazolidine-dione rings, renders it a potent tool for coupling reactions. CBMD is reported to be a key starting material in the synthesis of anti-inflammatory and antimicrobial agents, as well as in the preparation of specialty polymers[1].

This technical support guide is designed for scientists and drug development professionals to navigate the optimization of reaction conditions and troubleshoot common issues encountered when using CBMD. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of CBMD and how does it work?

A1: CBMD is primarily an activating agent used for the formation of amide and ester bonds. Its function is analogous to other carbonyl-bis-heterocycle reagents like Carbonyldiimidazole (CDI). The proposed mechanism involves the reaction of a carboxylic acid with CBMD to form a highly reactive acyl-oxadiazolidine intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the desired amide or ester, respectively. The heterocyclic byproduct, 4-methyl-1,2,4-oxadiazolidine-3,5-dione, is a good leaving group, which drives the reaction to completion.

Q2: What are the potential advantages of using CBMD over standard coupling reagents like HBTU or EDC?

A2: While specific comparative data is limited, the structure of CBMD suggests several potential advantages. The byproducts of the reaction are heterocyclic compounds that may be removed more easily during workup compared to the urea byproducts generated from carbodiimides like EDC. Additionally, reagents like CBMD often do not require an additive such as HOBt to suppress racemization in peptide couplings, although this would need to be empirically verified for sensitive substrates[2]. The high reactivity may also allow for lower reaction temperatures and shorter reaction times.

Q3: How should CBMD be handled and stored?

A3: CBMD is a highly electrophilic reagent and is expected to be sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place[3]. All manipulations should be carried out using anhydrous solvents and under inert conditions to prevent hydrolysis and deactivation of the reagent.

Q4: What are the main applications of CBMD?

A4: CBMD is utilized as a key starting material in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial compounds. Its ability to form complex heterocyclic compounds makes it valuable in medicinal chemistry research. It is also employed in the preparation of specialty polymers, where it can enhance thermal stability and strength in polymer chains[1].

Troubleshooting Guide: Reaction Optimization

This section addresses specific issues that may arise during the use of CBMD in coupling reactions.

Problem 1: My reaction shows low or no conversion of the starting material.

This is a common issue in coupling reactions and can stem from several factors, from reagent quality to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Deactivation of CBMD by Moisture: CBMD is highly susceptible to hydrolysis. Any moisture in the reaction will consume the reagent, halting the activation of your carboxylic acid.

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).

      • Use high-purity, anhydrous solvents. Solvents from a freshly opened bottle or a solvent purification system are recommended.

      • Handle CBMD and other reagents under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Insufficient Reactivity: The nucleophile (amine or alcohol) may be too sterically hindered or electronically poor to react efficiently with the activated acyl-intermediate.

    • Troubleshooting Steps:

      • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier for sterically demanding substrates[4]. However, monitor for potential side reactions or degradation.

      • Increase Reaction Time: Monitor the reaction by a suitable technique (TLC, LC-MS). Some couplings, especially with hindered components, may require extended reaction times (e.g., 12-24 hours)[5].

      • Use a Catalyst: While often not required for these types of reagents, a non-nucleophilic base like 4-DMAP (in catalytic amounts) can sometimes accelerate the final coupling step, particularly in esterifications.

  • Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of all starting materials in a range of common anhydrous solvents (e.g., THF, DCM, DMF, Acetonitrile).

      • Use a More Polar Solvent: If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or NMP.

Workflow for Troubleshooting Low Conversion

start Low Conversion Observed check_moisture Verify Anhydrous Conditions (Solvents, Glassware, Atmosphere) start->check_moisture moisture_ok Moisture Controlled check_moisture->moisture_ok Yes moisture_bad Moisture Present check_moisture->moisture_bad No check_reactivity Evaluate Substrate Sterics/ Electronics moisture_ok->check_reactivity fix_moisture Action: Dry all components rigorously. Use fresh anhydrous solvents. moisture_bad->fix_moisture fix_moisture->start reactivity_ok Substrates are reactive check_reactivity->reactivity_ok Yes reactivity_bad Hindered or Deactivated Substrates check_reactivity->reactivity_bad No check_solubility Check Reagent Solubility reactivity_ok->check_solubility fix_reactivity Action: 1. Increase Temperature 2. Extend Reaction Time 3. Consider Catalyst (e.g., DMAP) reactivity_bad->fix_reactivity fix_reactivity->start solubility_ok All components soluble check_solubility->solubility_ok Yes solubility_bad Poor Solubility check_solubility->solubility_bad No end Reaction Optimized solubility_ok->end fix_solubility Action: Screen for a better solvent (e.g., THF, DMF, NMP) solubility_bad->fix_solubility fix_solubility->start

Caption: A systematic workflow for troubleshooting low reaction yields.

Problem 2: I am observing significant side product formation.

Side products can arise from the degradation of the reagent, reactions with impurities, or alternative reaction pathways.

Potential Causes & Solutions:

  • Dimerization/Oligomerization of the Carboxylic Acid: If the activation of the carboxylic acid is fast but the subsequent reaction with the nucleophile is slow, the activated acyl-intermediate can potentially react with another molecule of the starting carboxylic acid to form an anhydride.

    • Troubleshooting Steps:

      • Reverse Addition: Add the CBMD solution slowly to a solution of the carboxylic acid and the nucleophile. This ensures that the activated intermediate is formed in the presence of the nucleophile and is consumed quickly, minimizing side reactions.

      • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of CBMD to ensure full activation of the carboxylic acid, but avoid a large excess which could lead to side reactions.

  • Racemization of Chiral Centers: In peptide synthesis, the alpha-carbon of the activated amino acid is susceptible to epimerization.

    • Troubleshooting Steps:

      • Lower the Temperature: Perform the activation and coupling at a lower temperature (e.g., 0 °C or -15 °C) to reduce the rate of racemization[2].

      • Minimize Activation Time: Add the nucleophile as soon as possible after the carboxylic acid has been activated by CBMD.

  • Guanidinylation-type Side Reactions: With certain coupling reagents, a side reaction can occur where the N-terminus of a peptide is capped, preventing further chain elongation[2].

    • Troubleshooting Steps:

      • Pre-activation: Activate the carboxylic acid with CBMD in a separate step before adding it to the amine component. This prevents the amine from being exposed to the free coupling reagent.

Proposed Mechanism of CBMD Activation and Coupling

RCOOH R-COOH (Carboxylic Acid) Activated_Acid Activated Intermediate (Acyl-Oxadiazolidine) RCOOH->Activated_Acid + CBMD - Byproduct CBMD CBMD RNH2 R'-NH₂ (Amine) Amide R-CO-NH-R' (Amide Product) Activated_Acid->Amide + R'-NH₂ Byproduct1 Byproduct (Protonated Heterocycle) Byproduct2 Byproduct (Heterocycle)

Caption: Proposed reaction pathway for CBMD-mediated amide bond formation.

Experimental Protocols & Data

General Protocol for Amide Bond Formation using CBMD

This protocol provides a general starting point for the coupling of a carboxylic acid and an amine. Optimal conditions may vary depending on the specific substrates.

  • Preparation:

    • Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the acid in an appropriate anhydrous solvent (e.g., THF, DCM) to a concentration of 0.1-0.5 M.

  • Activation:

    • In a separate flask, dissolve CBMD (1.05 eq) in the same anhydrous solvent.

    • Cool the carboxylic acid solution to 0 °C in an ice bath.

    • Add the CBMD solution dropwise to the stirred carboxylic acid solution over 5-10 minutes.

    • Allow the reaction to stir at 0 °C for 30-60 minutes to ensure complete activation. Progress can be monitored by TLC or LC-MS by quenching a small aliquot with methanol and observing the formation of the methyl ester.

  • Coupling:

    • Dissolve the amine (1.1 eq) in the same anhydrous solvent.

    • Add the amine solution dropwise to the activated acid mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Reaction Optimization
ParameterRecommended RangeRationale & Considerations
Stoichiometry (Acid:CBMD:Amine) 1 : 1.05-1.2 : 1.1-1.3A slight excess of CBMD ensures full activation. A slight excess of the nucleophile drives the reaction to completion.
Solvent THF, DCM, CH₃CN, DMFChoice depends on substrate solubility. DMF is a good option for poorly soluble fragments but can be difficult to remove.
Temperature 0 °C to Room TemperatureStart at 0 °C for activation to minimize side reactions. For hindered substrates, warming to 40-60 °C may be necessary.
Concentration 0.1 M - 1.0 MHigher concentrations can accelerate bimolecular reactions but may also increase aggregation and side reactions[6].
Reaction Time 2 - 24 hoursHighly dependent on substrate reactivity. Monitor progress to determine the optimal time.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. Pyrrolidine Acylation: A Technical Troubleshooting Guide for Researchers.
  • Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • GenScript. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • MySkinRecipes. 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).
  • CymitQuimica. 2,2'-Carbonylbis(4-methyl-1,2,4-oxadiazolidine-3,5-dione).

Sources

"2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" purification challenges

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Substituted Oxadiazolidine Diones

A Guide for Researchers, Scientists, and Drug Development Professionals

The core structure, a substituted 1,2,4-oxadiazolidine-3,5-dione, suggests potential challenges including thermal lability, susceptibility to hydrolysis, and the presence of structurally similar impurities derived from the synthetic route. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My initial purification by recrystallization results in a persistent oil instead of crystals. What is causing this and how can I resolve it?

Answer:

"Oiling out" is a common issue, particularly with low-melting point compounds or when the solute's solubility in the cooling solvent is still too high. The compound separates as a supercooled liquid phase rather than forming a crystal lattice.

Causality:

  • High Solute Concentration: The solution may be too supersaturated upon cooling.

  • Rapid Cooling: Cooling the solution too quickly can prevent the ordered molecular arrangement required for crystallization.

  • Impurities: The presence of impurities can disrupt crystal lattice formation. Low-melting eutectic mixtures may form.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound even at low temperatures, or the compound may have a high affinity for water if using aqueous solvent pairs[1].

Troubleshooting Protocol:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount (5-10% volume) of the hot solvent to slightly reduce saturation.

  • Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel, to reach room temperature before transferring to an ice bath.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Re-evaluate Solvent System: If oiling persists, the solvent system is likely suboptimal. A two-solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until persistent cloudiness is observed. Add a drop or two of the "good" solvent to clarify and then allow to cool slowly[2].


}

Troubleshooting workflow for oiling out during recrystallization.

FAQ 2: My purified product has a persistent color, even after multiple recrystallizations. How can I remove colored impurities?

Answer:

Colored impurities are often large, polar, conjugated molecules that can co-crystallize with your product. Standard recrystallization may not be sufficient if the impurity has similar solubility properties to your target compound.

Causality:

  • Byproducts from Synthesis: Aromatic or highly conjugated byproducts are common sources of color.

  • Degradation: The target molecule or reactants may degrade during the reaction or workup, forming colored species. The 1,2,4-oxadiazole ring system, while generally stable, can be sensitive under certain conditions[3].

Protocol for Decolorization:

  • Dissolution: Dissolve the impure compound in an appropriate amount of hot recrystallization solvent.

  • Cooling: Allow the solution to cool slightly from boiling to prevent violent frothing in the next step.

  • Charcoal Addition: Add a small amount of activated charcoal (1-2% of the sample's weight) to the solution[1]. The charcoal has a high surface area and adsorbs large, polar, colored molecules.

  • Re-heating: Gently re-heat the mixture to boiling for a few minutes to ensure maximum adsorption.

  • Hot Filtration: This is a critical step. You must filter the solution while hot to remove the charcoal. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization of your product in the funnel[1][2].

  • Crystallization: Collect the hot, colorless filtrate and allow it to cool slowly to crystallize the purified product.

Table 1: Common Solvents for Recrystallization of Heterocyclic Compounds

Solvent/SystemPolarityBoiling Point (°C)Notes & Common Uses
Ethanol/WaterPolarVariableA very common pair, but can promote oiling out for some compounds[1]. Good for moderately polar molecules.
Ethyl Acetate/HexaneMedium/Non-polarVariableExcellent for compounds of intermediate polarity. Less polar impurities remain in the mother liquor[4][5].
Toluene/HexaneNon-polarVariableSuitable for non-polar compounds. Toluene can dissolve many organics when hot[1].
Dichloromethane/HexaneMedium/Non-polarVariableGood for moderately polar compounds, but use in a well-ventilated fume hood due to DCM's volatility and health hazards.
AcetonePolar Aprotic56A strong solvent, often used when other common solvents fail. Can be paired with water or hexane.

Data synthesized from multiple sources[1][4].

FAQ 3: I am concerned about the thermal stability of the 3,5-dioxo-1,2,4-oxadiazolidine core during purification. What precautions should I take?

Answer:

This is a valid concern. While many 1,2,4-oxadiazole rings are thermally robust, derivatives, especially those containing energetic functional groups or strained ring systems, can be prone to decomposition at elevated temperatures[6][7][8]. The "dioxo" functionality also increases the reactivity of the heterocyclic core.

Causality:

  • Ring Strain: The five-membered ring with multiple heteroatoms and carbonyl groups can possess inherent strain.

  • Decarbonylation/Decarboxylation: At high temperatures, similar heterocyclic structures can undergo fragmentation, potentially losing CO or CO₂.

  • Hydrolysis: In the presence of water at high temperatures, the carbonyl groups may be susceptible to hydrolysis, leading to ring-opening.

Recommended Precautions:

  • Minimize Heat Exposure: When performing recrystallization, do not prolong the boiling time unnecessarily. Dissolve the compound and perform any hot filtration steps as quickly as is safely possible.

  • Use Lower-Boiling Solvents: Whenever possible, choose a solvent or solvent system with a lower boiling point to reduce the thermal stress on the molecule (see Table 1).

  • Consider Room-Temperature Purification: If thermal lability is highly suspected, avoid heat altogether.

    • Solvent Layering: Dissolve the compound in a small amount of a dense, "good" solvent (e.g., DCM). Carefully layer a less dense, "poor" solvent (e.g., hexane) on top. Crystals will form slowly at the interface over hours or days.

    • Vapor Diffusion: Place a vial of the dissolved compound inside a larger, sealed jar containing a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the vial, inducing crystallization.

  • Chromatography: Column chromatography on silica gel or alumina is performed at room temperature and is an excellent alternative for purifying thermally sensitive compounds[5][9].

FAQ 4: What are the likely impurities I should be looking for, and how can I best remove them using column chromatography?

Answer:

The most likely impurities are unreacted starting materials or byproducts from the coupling reaction. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles often involves the reaction of an amidoxime with a carboxylic acid derivative or coupling agent[10][11]. For a bridged structure like 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), the synthesis likely involves coupling two molecules of a precursor like 4-methyl-3,5-dioxo-1,2,4-oxadiazolidine with a carbonyl source (e.g., phosgene, CDI).

Potential Impurities:

  • Starting Material: Unreacted 4-methyl-3,5-dioxo-1,2,4-oxadiazolidine.

  • Hydrolyzed Starting Material: Ring-opened products from the precursor.

  • Incompletely Reacted Intermediate: A species where only one oxadiazolidine ring has been coupled to the carbonyl source.

  • Reagents: Residual coupling agents or their byproducts (e.g., imidazole if CDI is used[12]).

Column Chromatography Protocol:

  • Stationary Phase Selection: Standard silica gel is usually the first choice for compounds of this type.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation between your product and the impurities.

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will show your product spot with an Rf value of ~0.3-0.4 and clear separation from other spots.

    • Common Systems: Start with a non-polar/polar mixture like Hexane/Ethyl Acetate. Begin with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the polarity (e.g., 4:1, 1:1) to find the optimal separation[5].

  • Column Packing: Pack the column carefully with a slurry of silica in your starting eluent to avoid air bubbles and channeling.

  • Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly stronger solvent like DCM if solubility is an issue) and adsorb it onto a small amount of silica ("dry loading"). Apply this to the top of the column for better resolution.

  • Elution: Run the column, collecting fractions. Monitor the elution using TLC to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation), being mindful not to heat the sample excessively.


}

General workflow for purification by column chromatography.

References

  • Recrystallization. (n.d.). LibreTexts™. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Khoranyan, T. E., et al. (2022). Regioisomeric 3,5-di(nitropyrazolyl)-1,2,4-oxadiazoles and their energetic properties. Chemistry of Heterocyclic Compounds, 58(1), 37–44.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Wang, Y., et al. (2021). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Energetic 1,2,4-oxadiazoles: synthesis and properties. (2018). ResearchGate. Retrieved from [Link]

  • Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials. (2015). ResearchGate. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry.
  • da Silva, A. B., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules.
  • Palmer, J. T., et al. (1998).
  • Rutka, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules.
  • Reddy, T. R., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters.
  • Rostamizadeh, S., et al. (2007). New one step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Journal of Heterocyclic Chemistry.

Sources

Technical Support Center: Enhancing Yields with 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for researchers, scientists, and drug development professionals utilizing 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your reaction yields and ensure the integrity of your synthetic products.

Introduction to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), hereafter referred to as CDMO , is a specialized reagent for amide bond formation, particularly valuable in peptide synthesis and the preparation of other fine chemicals. Its structure suggests a mode of action analogous to other carbonyl-activated coupling reagents, such as carbonyldiimidazole (CDI), where it facilitates the conversion of carboxylic acids into highly reactive intermediates, primed for nucleophilic attack by amines. Understanding the nuances of its application is key to achieving high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of CDMO?

A1: CDMO is designed as a coupling reagent for the formation of amide bonds. It is particularly useful in peptide synthesis, including solid-phase peptide synthesis (SPPS), and in the synthesis of complex organic molecules where mild and efficient coupling conditions are required.

Q2: How does CDMO activate a carboxylic acid?

A2: The proposed mechanism involves the reaction of a carboxylic acid with one of the activated carbonyl groups of CDMO. This forms a highly reactive acyl-oxadiazolidinone intermediate and releases one molecule of 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine as a byproduct. This intermediate is then readily attacked by a primary or secondary amine to form the desired amide bond, releasing a second molecule of the oxadiazolidine byproduct.

Q3: What are the advantages of using CDMO over other coupling reagents?

A3: While specific performance data for CDMO is still emerging, reagents of this class are often favored for their high reactivity and the generation of easily removable byproducts. The oxadiazolidine byproduct is typically soluble in common organic solvents, facilitating purification.

Q4: Can CDMO be used for sterically hindered amino acids?

A4: Coupling of sterically hindered amino acids is a common challenge in peptide synthesis.[1] The high reactivity of the acyl-oxadiazolidinone intermediate formed with CDMO may be beneficial in these cases. However, optimization of reaction conditions, such as temperature and reaction time, is likely necessary.

Q5: Is racemization a concern when using CDMO?

A5: Racemization is a potential side reaction in any peptide coupling reaction, particularly when activating the carboxylic acid.[2] The risk of racemization with CDMO will depend on the specific amino acid, the reaction conditions, and the presence of a suitable base. It is advisable to perform initial test couplings with sensitive amino acids and analyze the product for enantiomeric purity. The use of non-nucleophilic bases is generally recommended to minimize racemization.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in synthesis and can originate from several factors. A systematic approach to troubleshooting is essential.

Potential Cause 1: Inefficient Carboxylic Acid Activation

  • Explanation: The initial reaction between the carboxylic acid and CDMO is critical. If this step is incomplete, the subsequent amide bond formation will be compromised.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure that the CDMO and the carboxylic acid are of high purity and anhydrous. Moisture can hydrolyze the activated intermediate.

    • Stoichiometry: A slight excess of CDMO (1.1-1.2 equivalents) can be used to drive the activation to completion.

    • Pre-activation: Allow the carboxylic acid and CDMO to react for a period (e.g., 15-30 minutes) before adding the amine component. This ensures the formation of the active intermediate.

    • Solvent Choice: Use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).

Potential Cause 2: Incomplete Amide Bond Formation

  • Explanation: The nucleophilic attack of the amine on the activated carboxylic acid may be slow, especially with sterically hindered substrates or deactivated amines.

  • Troubleshooting Steps:

    • Reaction Time: Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also increase the risk of side reactions and racemization.[1]

    • Base: The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), can be beneficial, especially if the amine is used as a salt (e.g., hydrochloride). The base will neutralize the acid formed and free the amine for reaction.

Potential Cause 3: Side Reactions

  • Explanation: The activated intermediate can be susceptible to side reactions, such as hydrolysis or rearrangement, which will reduce the yield of the desired product.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Avoid excessive heating, which can promote decomposition of the activated intermediate or the product.

Issue 2: Presence of Impurities in the Final Product

The purity of the final product is as important as the yield. Identifying and eliminating impurities is a key aspect of process optimization.

Potential Cause 1: Unreacted Starting Materials

  • Explanation: Incomplete reaction will leave unreacted carboxylic acid and/or amine in the final mixture.

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Adjust the ratio of reactants to ensure the limiting reagent is fully consumed.

    • Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to remove unreacted starting materials.

Potential Cause 2: Byproduct Contamination

  • Explanation: The 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine byproduct may not be fully removed during workup.

  • Troubleshooting Steps:

    • Aqueous Wash: An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help to remove the acidic oxadiazolidine byproduct.

    • Chromatography: If the byproduct is not removed by washing, column chromatography is an effective method for its separation.

Potential Cause 3: Racemization

  • Explanation: Loss of stereochemical integrity at the alpha-carbon of the amino acid can lead to diastereomeric impurities that are often difficult to separate.

  • Troubleshooting Steps:

    • Base Selection: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid using stronger, more nucleophilic bases if racemization is a concern.

    • Low Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Racemization Suppressants: The addition of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to suppress racemization in peptide coupling.[3] While their compatibility with CDMO needs to be experimentally verified, they are worth considering in cases of significant racemization.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation in Solution Phase

This protocol provides a general starting point for the use of CDMO in solution-phase synthesis.

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere, add CDMO (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • In a separate flask, dissolve the amine (1.0 eq) and DIPEA (1.2 eq, if the amine is a salt) in anhydrous DCM.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: On-Resin Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of CDMO for coupling an amino acid to a resin-bound peptide.

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq) and CDMO (3.0 eq) in DMF. Allow to pre-activate for 10-15 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours.

  • Monitor the coupling efficiency using a qualitative test such as the Kaiser test.

  • If the coupling is incomplete, repeat the coupling step.

  • Wash the resin with DMF to remove excess reagents and byproducts.

Data Presentation

The following table provides a hypothetical framework for optimizing reaction conditions. Experimental results should be recorded in a similar format to identify trends and optimal parameters.

EntryCarboxylic Acid (eq)Amine (eq)CDMO (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)Purity (%)
11.01.01.1-DCM254
21.01.01.2-DCM254
31.01.01.1DIPEA (1.2)DCM252
41.01.01.1-THF402
51.01.01.1-DMF252

Visualization of Key Processes

Proposed Mechanism of Action

CDMO_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate R-CO-Oxadiazolidinone Carboxylic_Acid->Activated_Intermediate + CDMO CDMO CDMO Byproduct1 Oxadiazolidinone CDMO->Byproduct1 Amide_Product R-CO-NHR' Activated_Intermediate->Amide_Product + R'-NH2 Byproduct2 Oxadiazolidinone Activated_Intermediate->Byproduct2 Amine R'-NH2 Amine->Amide_Product

Caption: Proposed two-step mechanism for CDMO-mediated amide bond formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Activation Problem with Activation? Start->Check_Activation Check_Coupling Problem with Coupling? Check_Activation->Check_Coupling No Optimize_Activation - Check Reagent Purity - Increase CDMO Stoichiometry - Pre-activate Check_Activation->Optimize_Activation Yes Check_Side_Reactions Side Reactions? Check_Coupling->Check_Side_Reactions No Optimize_Coupling - Extend Reaction Time - Increase Temperature - Add Non-nucleophilic Base Check_Coupling->Optimize_Coupling Yes Re-evaluate_Strategy Consult Further Literature Check_Side_Reactions->Re-evaluate_Strategy No Minimize_Side_Reactions - Ensure Anhydrous Conditions - Control Temperature Check_Side_Reactions->Minimize_Side_Reactions Yes Re-run_Reaction Re-run Reaction Optimize_Activation->Re-run_Reaction Optimize_Coupling->Re-run_Reaction Minimize_Side_Reactions->Re-run_Reaction

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Bensa, D., et al. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Organic & Biomolecular Chemistry, 6(12), 2110-2115. Available at: [Link]

  • Biotage (2023). What do you do when your peptide synthesis fails? Available at: [Link]

  • Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50941-50948. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

Sources

"2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Our goal is to provide you with practical, field-proven insights and methodologies to ensure the successful integration of this molecule into your experimental workflows.

Introduction to the Challenge

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a complex heterocyclic compound. Molecules of this nature, particularly those with high molecular weight and crystalline structures, often exhibit poor aqueous solubility.[1][2] This inherent characteristic can present significant hurdles in experimental design, particularly in biological assays and formulation development, where achieving a desired concentration in a physiologically compatible solvent system is paramount.[2][3][4] This guide will address these issues head-on, providing a logical framework for troubleshooting and resolution.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), not dissolving in aqueous buffers like PBS?

A1: The molecular structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) suggests it is a relatively non-polar molecule. The principle of "like dissolves like" governs solubility.[5][6] Aqueous buffers are highly polar, making them poor solvents for non-polar compounds. The strong intermolecular forces within the crystalline lattice of the compound also require significant energy to overcome, which the interactions with water molecules may not provide.[6][7]

Q2: I'm observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous medium for my cell-based assay. What is happening?

A2: This is a common phenomenon known as "antisolvent precipitation." Your compound is likely soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall polarity of the solvent system increases dramatically. This change in the solvent environment can no longer sustain the solubility of your compound, causing it to crash out of solution.

Q3: Can I simply heat the solution to improve solubility?

A3: While increasing temperature can enhance the solubility of many compounds, it must be approached with caution.[7] For a complex molecule like 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), excessive heat could lead to degradation. It is crucial to first assess the thermal stability of the compound. A gentle warming (e.g., to 37°C) might be acceptable, but aggressive heating should be avoided unless the compound's stability at higher temperatures is confirmed.

Q4: Are there any recommended starting solvents for this compound?

A4: Based on its likely non-polar nature, initial solubilization should be attempted in strong organic solvents. Common choices include:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Chloroform

For biological applications, DMSO is a frequent starting point due to its high solubilizing power and miscibility with aqueous solutions, though its final concentration in assays must be carefully controlled to avoid toxicity.[8]

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Initial Dissolution Failure in Common Organic Solvents

If you are struggling to dissolve the compound even in solvents like DMSO or DMF, consider the following:

  • Particle Size Reduction: The dissolution rate is inversely proportional to the particle size.[1][7] Larger crystals have a smaller surface area-to-volume ratio, slowing down dissolution.

    • Action: Gently grind the solid compound using a mortar and pestle to increase its surface area before adding the solvent.

  • Sonication: Mechanical agitation can help break down aggregates and accelerate the dissolution process.

    • Action: Place the vial containing the compound and solvent in a sonicator bath for short intervals (e.g., 5-10 minutes). Monitor for any signs of degradation.

  • Vortexing: Vigorous mixing can also aid in dissolution.

    • Action: Use a vortex mixer at a high setting to ensure thorough mixing of the compound and solvent.

Issue 2: Precipitation Upon Addition to Aqueous Media

This is the most common hurdle for in vitro studies. Here is a systematic approach to address it:

Experimental Protocol: Preparation of a Stable Aqueous Formulation using a Co-Solvent System

This protocol details a systematic approach to improving the aqueous solubility of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) for biological assays.

Objective: To prepare a working solution of the compound in an aqueous buffer with minimal precipitation.

Materials:

  • 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the compound completely. Start with 50 µL and gradually add more if needed, vortexing between additions. This will be your high-concentration primary stock.

  • Intermediate Solution with Co-solvents:

    • In a separate tube, prepare a co-solvent mixture. A common starting point is a 1:1 ratio of PEG 400 and water.

    • Slowly add the DMSO stock solution to the co-solvent mixture while vortexing. This helps to create a more stable intermediate solution.

  • Final Aqueous Formulation:

    • For the final step, you can incorporate a surfactant to aid in micellar solubilization.[2][9] Prepare your final aqueous buffer (e.g., PBS) containing a low concentration of Tween 80 (e.g., 0.1-0.5%).

    • Add the intermediate solution dropwise to the final aqueous buffer containing the surfactant, with continuous stirring or vortexing. This gradual addition is critical to prevent precipitation.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

G start Start: Undissolved Compound solubility_check Attempt to dissolve in primary solvent (e.g., DMSO) start->solubility_check dissolved Compound Dissolved solubility_check->dissolved Yes not_dissolved Insoluble solubility_check->not_dissolved No aqueous_dilution Dilute into Aqueous Buffer dissolved->aqueous_dilution troubleshoot Troubleshoot Initial Dissolution: - Particle size reduction - Sonication - Vortexing not_dissolved->troubleshoot troubleshoot->solubility_check stable_solution Stable Aqueous Solution Proceed with Experiment aqueous_dilution->stable_solution Stable precipitation Precipitation Occurs aqueous_dilution->precipitation Unstable formulation_strategy Implement Formulation Strategy: - Co-solvents (PEG 400) - Surfactants (Tween 80) - pH adjustment (if applicable) precipitation->formulation_strategy re_evaluate Re-evaluate Dilution formulation_strategy->re_evaluate re_evaluate->stable_solution Success re_evaluate->precipitation Failure - Re-formulate

Caption: A workflow for addressing solubility issues.

Advanced Strategies and Considerations

  • pH Modification: The structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) contains functional groups that may be ionizable.[5][10] Therefore, adjusting the pH of the aqueous medium could significantly impact its solubility.[10][11] If the compound has acidic protons, increasing the pH (making the solution more basic) will deprotonate the molecule, forming a more soluble salt.[5] Conversely, if it has basic sites, decreasing the pH (acidifying the solution) will lead to protonation and increased solubility.[5] A preliminary pH-solubility profile study is recommended.

  • Solid Dispersions: For more advanced formulation needs, creating a solid dispersion can be highly effective.[12] This involves dispersing the compound in an inert carrier matrix at the molecular level. Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs). This technique can enhance the dissolution rate by presenting the drug in a higher energy, amorphous state.[2][3]

  • Complexation: The use of cyclodextrins can improve the solubility of poorly soluble drugs by forming inclusion complexes.[4][12][13] The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts aqueous solubility to the complex.

Data Summary Table

StrategyPrincipleKey Considerations
Co-solvency Reduces the polarity of the aqueous solvent system.[14][15]The co-solvent must be miscible with water and non-toxic at the final concentration.[14][16]
Surfactants Form micelles that encapsulate the hydrophobic compound.[4][9]The concentration should be above the critical micelle concentration (CMC). Potential for cell toxicity.
pH Adjustment Ionizes the compound, increasing its polarity and solubility.[10]The pH must be compatible with the experimental system (e.g., cell viability).
Particle Size Reduction Increases the surface area available for dissolution.[1][7]Can sometimes lead to agglomeration; may require wetting agents.[13]
Solid Dispersions Presents the compound in an amorphous, higher-energy state.[3][12]Requires specialized formulation techniques.
Complexation Encapsulates the drug in a soluble carrier like cyclodextrin.[12][13]Stoichiometry of the complex is important.

Conclusion

The solubility challenges presented by 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) are common for complex organic molecules in drug discovery and development. A systematic and multi-faceted approach, starting with the selection of an appropriate organic solvent and moving towards more sophisticated formulation strategies like the use of co-solvents and surfactants, will lead to successful experimental outcomes. Always remember to validate the stability and compatibility of your final formulation within your specific assay system.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • askIITians. (2025, March 11). How does pH affect solubility?
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Pharmapproach. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Pion Inc. (2024, March 19). How poorly soluble compounds are formulated into drugs.
  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Fiveable. (n.d.). pH and Solubility - AP Chem.
  • NCERT. (n.d.). Haloalkanes and Haloarenes.
  • PubMed. (2020). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems.
  • MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.

Sources

Technical Support Center: Reaction Monitoring of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) by TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis.

The synthesis of novel heterocyclic compounds like those based on the 1,2,4-oxadiazole scaffold is a significant area of interest in medicinal chemistry due to their diverse biological activities.[1][2] Efficiently monitoring the progress of these reactions is crucial for optimizing yields, minimizing impurities, and ensuring the desired product is obtained. This guide provides the expertise and experience-driven insights needed to overcome common analytical challenges.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting and FAQs

Thin-Layer Chromatography is a rapid and cost-effective technique for monitoring reaction progress.[3][4] It provides a quick snapshot of the consumption of starting materials and the formation of products. However, several issues can arise that may complicate the interpretation of the results.

Frequently Asked Questions (TLC)

Question 1: My spots are streaking or elongated on the TLC plate. What is causing this and how can I fix it?

Answer: Spot streaking is a common issue in TLC and can be attributed to several factors.[5][6][7] Understanding the root cause is key to resolving the problem.

  • Sample Overloading: This is the most frequent cause.[7] Applying too much sample to the plate leads to a saturation of the stationary phase, causing the spot to spread and streak as the mobile phase moves up the plate.

    • Solution: Dilute your sample solution. A good starting concentration is typically 1 mg/mL in a volatile solvent. You can also try spotting a smaller amount or spotting multiple times in the same location, allowing the solvent to dry completely between applications to keep the initial spot size small.[8]

  • Highly Polar Compounds: Compounds with strongly acidic or basic groups can interact strongly with the silica gel stationary phase, leading to streaking.[7][8]

    • Solution: Modify your mobile phase. For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, adding a few drops of a volatile base like triethylamine or ammonium hydroxide can improve spot shape by neutralizing the active sites on the silica.[7][8]

  • Inappropriate Solvent System: If the solvent system is too polar, it can cause all components to move with the solvent front, leading to poor separation and potential streaking. Conversely, a solvent system that is not polar enough will result in compounds remaining at the baseline.

    • Solution: Optimize your solvent system. A good starting point for many organic reactions is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[9] Adjust the ratio to achieve a retention factor (Rf) of around 0.2-0.8 for your compounds of interest.[4]

Question 2: My spots are not visible under the UV lamp. What are my options for visualization?

Answer: While many organic compounds are UV-active, some are not. If your compound lacks a suitable chromophore, you will need to use alternative visualization techniques.

  • Iodine Staining: Placing the dried TLC plate in a chamber containing a few crystals of iodine is a simple and effective method.[10] Iodine vapor will adsorb to the organic compounds on the plate, revealing them as brown spots. This method is generally non-destructive.

  • Chemical Stains: Various chemical stains can be used to visualize spots. The choice of stain depends on the functional groups present in your molecule.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It appears as yellow spots on a purple background.

    • Vanillin Stain: A vanillin solution in acidic ethanol can give a range of colors for different compounds, making it a versatile stain.[5]

    • Ninhydrin Stain: This is specifically for primary and secondary amines, which will appear as purple or yellow spots.[9]

Question 3: How do I properly set up a co-spot, and why is it important for reaction monitoring?

Answer: A co-spot is a critical tool in TLC for unambiguously identifying the starting material in your reaction mixture.[3][11]

  • Procedure: On your TLC plate, you will have three lanes:

    • Starting Material (SM): Spot a dilute solution of your pure starting material.

    • Co-spot (C): In the middle lane, first spot the starting material, and then carefully spot your reaction mixture directly on top of the starting material spot.

    • Reaction Mixture (Rxn): Spot a sample of your reaction mixture.

  • Interpretation: After running the plate, if the spot in the reaction mixture lane has the same Rf as the starting material, the co-spot lane will show a single, merged spot. This confirms that the spot in your reaction mixture is indeed unreacted starting material. If a new product has formed with a different Rf, you will see a separate spot in the reaction mixture lane.

Workflow for TLC Troubleshooting

Caption: A flowchart for troubleshooting common TLC issues.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting and FAQs

HPLC is a powerful quantitative technique for monitoring reaction progress and purity.[12][13] Developing a robust HPLC method is essential for accurate results. Given the polar nature of the 1,2,4-oxadiazolidine core, reversed-phase HPLC is a common and effective choice.[14]

Frequently Asked Questions (HPLC)

Question 1: I am seeing peak tailing for my compound. What are the likely causes and solutions?

Answer: Peak tailing is a form of peak asymmetry that can compromise resolution and integration accuracy.[15] It is often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with basic compounds, causing tailing.[15]

    • Solution 1: Adjust Mobile Phase pH: Using a buffered mobile phase can help to suppress these interactions. A buffer with a pH between 2.5 and 7.5 is generally recommended for silica-based columns.[13][15]

    • Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups, which significantly reduces tailing for basic compounds.[15]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[16]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can also cause peak tailing.[16]

    • Solution: First, try replacing the guard column. If the problem persists, the analytical column may need to be cleaned according to the manufacturer's instructions or replaced.[16]

Question 2: I am observing "ghost peaks" in my chromatogram, even in blank injections. Where are they coming from?

Answer: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample.[15][17] They are usually due to contamination in the HPLC system or mobile phase.

  • Contaminated Mobile Phase: Impurities in the solvents (water, acetonitrile, methanol) or buffer salts are a common source of ghost peaks.[17]

    • Solution: Always use fresh, high-purity HPLC-grade solvents and reagents.[17] Degas the mobile phase properly to prevent bubble formation.

  • Carryover from Previous Injections: If a component from a previous injection is not fully eluted, it can appear as a ghost peak in subsequent runs.

    • Solution: Implement a robust needle wash protocol in your autosampler method. A strong solvent wash after each injection can help minimize carryover.

  • System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the injector, tubing, or detector flow cell.[18]

    • Solution: Systematically flush the entire system with a strong solvent (like isopropanol) to remove contaminants.[19] You can troubleshoot by bypassing components (e.g., the column) to isolate the source of contamination.[17]

Question 3: How do I choose the right column and mobile phase for my polar heterocyclic compound?

Answer: Method development for polar compounds can be challenging, but a systematic approach will lead to a successful separation.

  • Column Selection:

    • C18: A standard C18 column is often the first choice for reversed-phase HPLC.[20]

    • Polar-Embedded Phases: For highly polar compounds that may have poor retention on a standard C18, a polar-embedded column (e.g., RP-Amide) can provide enhanced retention.[20][21]

    • Phenyl Phases: Phenyl columns can offer alternative selectivity for aromatic compounds.[20]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower backpressure.

    • Aqueous Phase and Buffer: Use HPLC-grade water. A buffer is crucial for controlling the pH and ensuring reproducible retention times, especially for ionizable compounds. Phosphate buffers are common, but volatile buffers like formate or acetate are necessary for LC-MS applications.[20]

    • Isocratic vs. Gradient Elution: For simple mixtures, an isocratic method (constant mobile phase composition) may be sufficient. For complex reaction mixtures with components of varying polarities, a gradient elution (where the mobile phase composition changes over time) is often required to achieve good resolution for all peaks in a reasonable timeframe.

HPLC Troubleshooting Logic

HPLC_Troubleshooting Start Chromatographic Issue Detected Tailing Peak Tailing Start->Tailing GhostPeaks Ghost Peaks Start->GhostPeaks PoorRes Poor Resolution Start->PoorRes Sol_pH Adjust Mobile Phase pH Tailing->Sol_pH Secondary Interactions Sol_Column Use End-Capped Column Tailing->Sol_Column Silanol Activity Sol_Dilute Reduce Injection Volume Tailing->Sol_Dilute Overload Sol_CleanSolvents Use Fresh HPLC-Grade Solvents GhostPeaks->Sol_CleanSolvents Contaminated Mobile Phase Sol_Wash Improve Needle Wash GhostPeaks->Sol_Wash Carryover Sol_Flush Flush System GhostPeaks->Sol_Flush System Contamination Sol_Gradient Optimize Gradient PoorRes->Sol_Gradient Co-elution Sol_NewColumn Try Different Column Chemistry PoorRes->Sol_NewColumn Poor Selectivity

Sources

Technical Support Center: Synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The synthesis of the specific molecule "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" is not well-documented in publicly available scientific literature. Therefore, this guide is prepared by a Senior Application Scientist based on a plausible, chemically sound hypothetical two-step synthetic pathway. The troubleshooting advice and protocols are grounded in established principles of heterocyclic chemistry and experience with analogous reactions.

Introduction

Welcome to the technical support center for the synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). This document is designed for researchers and drug development professionals navigating the synthesis of this complex heterocyclic compound. The structure consists of two 4-methyl-1,2,4-oxadiazolidine-3,5-dione rings linked at the 2-position by a carbonyl bridge. The proposed synthesis involves the formation of a monomeric precursor followed by a carbonyl-bridging dimerization. This guide provides in-depth troubleshooting, FAQs, and detailed protocols to address common challenges encountered during this synthetic sequence.

Proposed Synthetic Pathway

The synthesis is logically divided into two primary stages:

  • Step 1: Precursor Synthesis. Formation of the key intermediate, 4-methyl-1,2,4-oxadiazolidine-3,5-dione .

  • Step 2: Dimerization. Coupling of two precursor molecules using a carbonylating agent to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dimerization SM N-Hydroxy-N'-methylurea (Starting Material) P1 4-methyl-1,2,4-oxadiazolidine-3,5-dione (Precursor) SM->P1  Cyclization (Base, Heat) R1 Oxalyl Chloride or Diethyl Oxalate R1->P1 P1_input Precursor (2 equiv.) FP 2,2'-Carbonylbis(3,5-dioxo-4-methyl- 1,2,4-oxadiazolidine) (Final Product) P1_input->FP  Coupling (Anhydrous Conditions, Base) R2 Phosgene, Triphosgene, or CDI R2->FP

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common experimental pitfalls.

Part 1: Synthesis of Precursor (4-methyl-1,2,4-oxadiazolidine-3,5-dione)

Question 1: My cyclization reaction is stalling or showing low conversion to the desired precursor. What are the likely causes?

Answer: This is a common issue in heterocyclic ring-closure reactions. The problem often lies in one of four areas:

  • Insufficient Activation/Reaction Temperature: The intramolecular cyclization may have a significant activation energy. If running the reaction at room temperature, consider gradually increasing the heat to 40-60 °C. If using a reagent like diethyl oxalate, a stronger base (e.g., sodium ethoxide in ethanol) may be required compared to a more reactive cyclizing agent like oxalyl chloride.

  • Base Incompatibility or Insufficient Amount: The choice of base is critical. It serves to deprotonate the starting material and neutralize acid byproducts (like HCl if using oxalyl chloride).

    • For oxalyl chloride, a non-nucleophilic organic base like triethylamine (TEA) or pyridine is often used. Ensure at least 2 equivalents are present.

    • For less reactive esters, a stronger alkoxide base may be necessary. Ensure it is fully dissolved and active.

  • Purity of Starting Material: The starting material, N-hydroxy-N'-methylurea, can be unstable. Impurities or degradation can inhibit the reaction. Confirm its purity by NMR or LC-MS before use.

  • Solvent Choice: The reaction requires a solvent in which the starting materials and base are soluble, and which is inert to the reaction conditions. Aprotic solvents like THF, Dichloromethane (DCM), or Acetonitrile are common choices. Ensure the solvent is rigorously dried, as water can hydrolyze the activated intermediate.

Question 2: I'm observing significant side products by TLC and LC-MS analysis. What might they be?

Answer: Side product formation often points to incomplete cyclization, decomposition, or alternative reaction pathways.

  • Linear Intermediates: The most common "side product" is the uncyclized, acylated intermediate. This occurs when the initial acylation step is successful, but the subsequent intramolecular ring closure fails. This can be addressed by increasing the reaction time or temperature.

  • Decomposition: The 1,2,4-oxadiazolidine ring system, particularly with electron-withdrawing groups like ketones, can be prone to rearrangement or decomposition under harsh conditions (e.g., excessive heat or strong acid/base).[1] The N-O bond is often the weakest point.[1] Try running the reaction under milder conditions.

  • Over-acylation: If a highly reactive acylating agent is used, it's possible to get acylation at other sites if the desired reaction is slow, although this is less common for this specific substrate.

Question 3: The precursor is proving difficult to purify. What are the recommended strategies?

Answer: The polarity and potential instability of the precursor can make purification challenging.

  • Avoid Protic Solvents if Unstable: If you suspect the product is sensitive to hydrolysis, minimize exposure to water or alcohols during workup. Use aprotic solvents like ethyl acetate or DCM for extraction.

  • Chromatography Considerations: Flash column chromatography on silica gel is a standard method. However, the acidic nature of silica can sometimes degrade sensitive compounds. If you observe streaking or product loss on the column, consider:

    • Neutralizing the silica by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%).

    • Using an alternative stationary phase like neutral alumina.

  • Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be a highly effective method to obtain high-purity material without the risks of chromatography. Experiment with solvent systems like Ethyl Acetate/Hexanes or DCM/Methanol.

Part 2: Dimerization to Final Product

Question 1: My dimerization reaction using phosgene or triphosgene is low-yielding or fails completely. What went wrong?

Answer: Reactions involving phosgene and its surrogates are notoriously sensitive and require strict control over conditions.

  • Moisture Contamination (The #1 Culprit): Phosgene and triphosgene react violently with water to produce HCl and CO2.[2][3] Even trace moisture in your solvent, glassware, or precursor will consume the reagent and inhibit the reaction. Solution: Dry all glassware in an oven overnight. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Dry your precursor under high vacuum before use. Run the entire reaction under an inert atmosphere (Nitrogen or Argon).

  • Incorrect Stoichiometry: Triphosgene (BTC) is a solid, but it acts as a source of three equivalents of phosgene.[3] However, its reaction can be complex. For dimerization, you need approximately 0.5 equivalents of phosgene per equivalent of your precursor. This translates to about 0.17 equivalents of triphosgene. It is often prudent to start with a slight excess (e.g., 0.2 equivalents of BTC) to drive the reaction.

  • Inadequate Temperature Control: These reactions are often run at low temperatures (e.g., -78 °C to 0 °C) during the addition of the phosgene source to control the exothermic reaction and prevent side-product formation. After addition, the reaction is typically allowed to slowly warm to room temperature.

  • Improper Base Selection: A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl produced during the reaction. The base must also be dry. Using a nucleophilic base could lead to unwanted side reactions with the phosgene.

Question 2: I am using Carbonyldiimidazole (CDI) as a safer alternative, but the reaction is slow and incomplete. How can I drive it to completion?

Answer: CDI is an excellent, safer alternative to phosgene, but it is less reactive.[4][5]

  • Increase Reaction Temperature: Unlike phosgene reactions, CDI couplings often require heating. Refluxing in an inert solvent like THF or Dioxane is common.

  • Solvent Choice: A polar aprotic solvent like DMF or DMA can sometimes accelerate the reaction, but be aware they are harder to remove during workup.

  • Extended Reaction Time: These reactions can take significantly longer, sometimes 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Removal of Imidazole: The reaction produces imidazole as a byproduct. While not typically inhibitory, its removal during workup is necessary. A simple aqueous wash is usually sufficient to remove it from the organic layer.

Question 3: My final product is decomposing during aqueous workup or purification. How can I isolate it?

Answer: The central N-CO-N (urea-type) linkage and the two heterocyclic rings might be sensitive to hydrolysis under strongly acidic or basic conditions.

  • Use a Mild, Non-Aqueous Workup: If possible, avoid a full aqueous wash. After the reaction, filter off any salt byproducts (e.g., triethylammonium chloride). Concentrate the filtrate and directly attempt purification by chromatography or recrystallization.

  • Neutral pH Washes: If a wash is necessary to remove byproducts like imidazole, use a neutral brine solution rather than acidic or basic washes.

  • Thermal Stability: Avoid excessive heat during solvent removal on a rotary evaporator. The compound may have limited thermal stability.[6] It's better to use a high vacuum at a lower temperature.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for using phosgene or its solid surrogate, triphosgene? A: Extreme caution is mandatory. Phosgene is a highly toxic gas with an insidious nature—symptoms of exposure can be delayed for hours.[2]

  • Fume Hood: All manipulations must be performed in a certified, high-performance chemical fume hood.
  • Quench Solution: Always have a quench solution ready. A concentrated solution of sodium hydroxide or ammonia in isopropanol can be used to neutralize the reagent in case of a spill or at the end of the reaction.
  • PPE: Wear appropriate personal protective equipment, including chemical splash goggles, a face shield, and heavy-duty gloves.
  • Monitoring: In an industrial setting, phosgene detectors are used. In a lab, be vigilant for the smell of freshly cut hay, which is a sign of a leak, though olfactory detection is not a reliable safety measure.[2]

Q: Are there other alternatives to phosgene besides CDI? A: Yes. Diphosgene (trichloromethyl chloroformate) is a liquid alternative that is easier to handle than gaseous phosgene but shares its toxicity. Triphosgene is generally the most convenient and common solid surrogate. For specific applications, other reagents like disuccinimidyl carbonate (DSC) can also be used to form carbonyl bridges.

Q: What analytical techniques are best for monitoring these reactions and characterizing the products? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting material and the appearance of the product.

  • Characterization:

    • ¹H and ¹³C NMR: To confirm the structure, particularly the presence of the N-methyl group and the overall symmetry of the final product.

    • FT-IR Spectroscopy: Look for the characteristic carbonyl (C=O) stretching frequencies. The precursor should show two distinct ketone stretches. The final product will have a unique carbonyl stretch for the central urea-type linker in addition to the ring carbonyls.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula of the precursor and final product.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 4-methyl-1,2,4-oxadiazolidine-3,5-dione (Precursor)
  • Preparation: Under an inert atmosphere of Nitrogen, add N-hydroxy-N'-methylurea (1.0 eq) to anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Base Addition: Cool the resulting slurry to 0 °C in an ice bath. Add dry triethylamine (2.2 eq) dropwise.

  • Cyclization: Add a solution of oxalyl chloride (1.1 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to room temperature. Filter off the triethylammonium chloride salt and wash the solid with a small amount of cold THF.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of 20-50% Ethyl Acetate in Hexanes) or by recrystallization to yield the pure precursor.

Protocol 2: Synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)
  • Preparation: Under a strict inert atmosphere, dissolve the precursor (2.0 eq) and dry pyridine (2.5 eq) in anhydrous DCM in a flame-dried flask.

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of triphosgene (0.4 eq, which is 1.2 eq of phosgene) in anhydrous DCM dropwise over 1 hour. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight. Monitor for the disappearance of the precursor starting material by LC-MS.

  • Workup: Filter the reaction mixture through a pad of celite to remove the salt byproduct.

  • Purification: Concentrate the filtrate under reduced pressure at low temperature (<30 °C). The crude product can be purified by careful recrystallization from a solvent system like DCM/Hexane to yield the final product.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low Precursor Yield Incomplete cyclization; low temperature; weak base.Increase reaction temperature; use a stronger base; extend reaction time.
Precursor Purification Issues Product degradation on silica gel.Use neutralized silica (add 0.5% TEA to eluent) or switch to alumina.
Low Dimerization Yield Moisture contamination; incorrect stoichiometry.Use rigorously dried solvents/reagents; run under inert gas; re-check stoichiometry.
Slow Dimerization with CDI Low reactivity of CDI.Increase reaction temperature (reflux); use a higher-boiling solvent like Dioxane.
Product Decomposition Hydrolysis during workup; thermal instability.Use non-aqueous or neutral pH workup; avoid excessive heat during solvent removal.

Visualization of Troubleshooting Logic

Troubleshooting_Workflow Start Low Yield or Failed Reaction Step_Check Which Step Failed? Start->Step_Check Step1_Issue Step 1: Precursor Synthesis Step_Check->Step1_Issue Precursor Step2_Issue Step 2: Dimerization Step_Check->Step2_Issue Dimer S1_Cause Cause? Incomplete Reaction or Side Products Step1_Issue->S1_Cause S2_Cause Cause? Reagent Decomposition or Low Reactivity Step2_Issue->S2_Cause S1_Sol_Temp Increase Temperature / Time S1_Cause->S1_Sol_Temp Stalled S1_Sol_Base Check Base Stoichiometry / Strength S1_Cause->S1_Sol_Base Stalled S1_Sol_Purity Verify Starting Material Purity S1_Cause->S1_Sol_Purity Multiple Products S2_Sol_Moisture ENSURE ANHYDROUS CONDITIONS (Critical!) S2_Cause->S2_Sol_Moisture Phosgene/BTC S2_Sol_Stoich Verify Reagent Stoichiometry (0.4 eq Triphosgene) S2_Cause->S2_Sol_Stoich Phosgene/BTC S2_Sol_Temp Optimize Temperature Profile (e.g., Heat for CDI) S2_Cause->S2_Sol_Temp CDI / Phosgene

Caption: A workflow for diagnosing common synthesis problems.

References

  • 7][8][9]Triazolo[4,3-a]pyridines. ResearchGate.

Sources

Validation & Comparative

"2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" vs other carbonylating agents

Author: BenchChem Technical Support Team. Date: January 2026

To our valued audience of researchers, scientists, and drug development professionals: This guide aims to provide a comprehensive comparison of carbonylating agents. However, extensive research has revealed a significant lack of publicly available scientific literature, experimental data, and established protocols concerning the use of "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" as a carbonylating agent. While this document will provide a detailed comparison of well-established carbonylating agents, we cannot, with scientific integrity, include a direct experimental comparison with "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" due to the absence of verifiable data.

Introduction to Carbonylation in Modern Synthesis

Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, are fundamental transformations in organic synthesis.[1] They are indispensable for the construction of a vast array of functional groups, including ureas, carbamates, esters, amides, and ketones, which are core structures in many pharmaceuticals, agrochemicals, and polymers.[2][3] The choice of a carbonylating agent is a critical decision in synthetic design, impacting reaction efficiency, substrate scope, safety, and overall process viability. This guide provides a comparative overview of commonly employed carbonylating agents, focusing on their reactivity, handling characteristics, and applications, supported by experimental insights.

The Phosgene Family: Potency and Peril

Phosgene (COCl₂)

Phosgene is a highly reactive, gaseous carbonylating agent.[4][5] Its high electrophilicity allows for rapid reactions with a wide range of nucleophiles, often under mild conditions.[6] However, its extreme toxicity and gaseous nature necessitate specialized handling procedures and equipment, limiting its use in many laboratory settings.[4]

Key Characteristics:

  • High Reactivity: Reacts readily with alcohols, amines, and other nucleophiles.[4]

  • Versatility: Used in the synthesis of isocyanates, chloroformates, carbonates, and ureas.[4]

  • Extreme Toxicity: A significant drawback, requiring stringent safety protocols.[4][6]

  • Gaseous State: Can be difficult to handle and accurately dose on a small scale.[6]

Triphosgene (Bis(trichloromethyl) carbonate)

Triphosgene, a stable, crystalline solid, serves as a safer and more convenient substitute for phosgene.[7][8] In the presence of a nucleophile or a catalyst, it decomposes to generate three equivalents of phosgene in situ, allowing for controlled reactivity.[9]

Key Characteristics:

  • Solid and Stable: Easier and safer to handle, weigh, and store compared to phosgene.[7][8]

  • Phosgene Equivalent: Delivers phosgene in a controlled manner, retaining high reactivity.[10]

  • Broad Applicability: Widely used in the synthesis of isocyanates, ureas, chloroformates, and for the activation of carboxylic acids.[9]

  • Reduced Risk: While still requiring caution due to the in situ generation of phosgene, the overall handling risk is significantly lower.[8]

Carbonyldiimidazole (CDI): A Mild and Selective Alternative

1,1'-Carbonyldiimidazole (CDI) is a solid, moisture-sensitive reagent that offers a milder approach to carbonylation. It is particularly valued for its high selectivity and the clean reaction profiles it often provides.

Key Characteristics:

  • Mild Activating Agent: Less reactive than phosgene and its derivatives, allowing for greater functional group tolerance.

  • Solid Reagent: Easy to handle and dose accurately.

  • Clean Byproducts: The reaction byproducts are imidazole and carbon dioxide, which are generally easy to remove.

  • Primary Applications: Widely used for the synthesis of amides, esters, ureas, and carbamates from carboxylic acids, alcohols, and amines.

Comparative Analysis of Carbonylating Agents

FeaturePhosgeneTriphosgeneCarbonyldiimidazole (CDI)
Physical State GasCrystalline SolidCrystalline Solid
Reactivity Very HighHighModerate
Safety Extremely ToxicToxic (generates phosgene)Moisture-sensitive, less toxic
Handling Difficult, requires specialized equipmentEasier than phosgene, requires cautionRelatively easy, handle under inert gas
Byproducts HClHCl, CO₂Imidazole, CO₂
Primary Use Industrial scale synthesisLaboratory and industrial synthesisLaboratory scale, mild conditions

Experimental Protocols: A Practical Overview

To illustrate the practical application of these agents, the following are representative protocols for the synthesis of a urea derivative.

Protocol 1: Urea Synthesis using Triphosgene

This protocol describes the synthesis of a symmetrical urea from a primary amine using triphosgene.

Materials:

  • Primary Amine (e.g., Aniline)

  • Triphosgene

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine (2.0 eq) and triethylamine (2.2 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (1.0 eq) in dry DCM.

  • Add the triphosgene solution dropwise to the amine solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired urea.

Causality behind Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Dropwise addition at 0 °C: Controls the exothermic reaction and the rate of phosgene generation, minimizing side reactions.

  • Inert atmosphere: Prevents reaction with atmospheric moisture.

Protocol 2: Amide Synthesis using Carbonyldiimidazole (CDI)

This protocol outlines the synthesis of an amide from a carboxylic acid and a primary amine using CDI.

Materials:

  • Carboxylic Acid

  • Carbonyldiimidazole (CDI)

  • Primary Amine

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add CDI (1.1 eq) in one portion to the carboxylic acid solution at room temperature.

  • Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the acyl-imidazole intermediate (evolution of CO₂ may be observed).

  • Add the primary amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, or until completion as monitored by TLC.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide.

  • Purify the product by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Anhydrous THF: CDI is moisture-sensitive, and water would consume the reagent.

  • Stirring after CDI addition: Allows for the complete activation of the carboxylic acid before the addition of the amine nucleophile.

  • No external base required: The imidazole released during the reaction can act as a mild base.

Visualizing the Reaction Pathways

Workflow for Triphosgene-Mediated Urea Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Amine Primary Amine Step1 Dissolve Amine & Base in DCM Amine->Step1 Triphosgene Triphosgene Step3 Add Triphosgene solution dropwise Triphosgene->Step3 Base Triethylamine Base->Step1 Step2 Cool to 0 °C Step1->Step2 Step2->Step3 Step4 Stir at RT Step3->Step4 Workup1 Quench with Water Step4->Workup1 Workup2 Extraction & Washing Workup1->Workup2 Workup3 Drying & Concentration Workup2->Workup3 Purification Recrystallization / Chromatography Workup3->Purification Product Symmetrical Urea Purification->Product

Caption: Workflow for symmetrical urea synthesis using triphosgene.

Mechanism of CDI-Mediated Amide Formation

G RCOOH Carboxylic Acid (R-COOH) Intermediate Acyl-imidazole Intermediate RCOOH->Intermediate + CDI - Imidazole, - CO2 CDI Carbonyldiimidazole (CDI) Amide Amide (R-CONH-R') Intermediate->Amide + Amine Amine Amine (R'-NH2) Imidazole Imidazole CO2 CO2

Sources

A Senior Application Scientist's Guide to Alternatives for Carboxylic Acid Activation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Carboxylic Acid Activation in Modern Synthesis

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the efficient and stereochemically faithful formation of amide, ester, and related bonds is paramount. This transformation, a cornerstone of molecular construction, is kinetically hindered and necessitates the activation of the carboxylic acid moiety. The choice of activating agent is a critical decision that dictates not only the reaction's success in terms of yield and purity but also its scalability, cost-effectiveness, and the preservation of chiral integrity—a non-negotiable aspect of drug development.

This guide addresses the topic of alternatives to "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)," a reagent whose structure suggests a role as a potent acylating agent, likely functioning as a phosgene equivalent for the formation of amides, esters, ureas, and carbamates. However, the limited availability of application-specific data for this compound in peer-reviewed literature necessitates a turn to more extensively characterized and field-proven alternatives.

Herein, we provide a comprehensive, data-driven comparison of three classes of widely-used coupling reagents: the classic imidazole-based reagent, a ubiquitous water-soluble carbodiimide, and a modern, high-performance triazine derivative. This guide is designed for researchers, scientists, and drug development professionals, offering not just a comparative overview but also the mechanistic rationale and practical, step-by-step protocols essential for informed decision-making in the laboratory.

The Reagents Under Comparison

This guide will focus on a comparative analysis of the following three widely-adopted coupling reagents, each representing a distinct class with unique operational advantages:

  • 1,1'-Carbonyldiimidazole (CDI): A mild and effective reagent that generates a highly reactive acyl-imidazole intermediate. Its byproducts, imidazole and carbon dioxide, are easily removed, making it a "clean" choice for many synthetic applications.[1][2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt): Perhaps the most common carbodiimide-based coupling system, EDC is water-soluble, facilitating easy removal of its urea byproduct through aqueous workup.[3] The addition of HOBt is crucial for suppressing racemization and enhancing coupling efficiency by forming a more stable active ester intermediate.[4]

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): A highly efficient triazine-based coupling reagent that has gained prominence for its exceptional performance in both organic and aqueous media.[5] This makes it particularly valuable for bioconjugation and the modification of sensitive biomolecules.

Mechanistic Insights: The "How" Behind the "What"

Understanding the mechanism of action is fundamental to optimizing reaction conditions and troubleshooting unforeseen outcomes. Each of our selected reagents activates the carboxylic acid through a distinct pathway.

1,1'-Carbonyldiimidazole (CDI)

CDI-mediated coupling proceeds via a two-step mechanism. Initially, the carboxylic acid reacts with CDI to form a highly reactive acyl-imidazole intermediate, with the release of imidazole and carbon dioxide.[1][2] This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond. The process is generally free from the need for an additional base and is known for its low propensity to cause racemization.[6]

CDI_Mechanism RCOOH Carboxylic Acid (R-COOH) AcylImidazole Acyl-imidazole Intermediate RCOOH->AcylImidazole + CDI CDI CDI Byproducts Imidazole + CO2 CDI->Byproducts - Imidazole, - CO2 Amide Amide (R-CONHR') AcylImidazole->Amide + Amine AcylImidazole->Byproducts Amine Amine (R'-NH2)

Caption: Mechanism of CDI-mediated amide bond formation.

EDC/HOBt System

The EDC/HOBt system follows a more intricate pathway designed to minimize side reactions. EDC first reacts with the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[4] This intermediate is prone to racemization and intramolecular rearrangement. HOBt acts as an essential additive by intercepting the O-acylisourea to form an HOBt-ester. This new intermediate is more stable and less susceptible to racemization. The amine then attacks the HOBt-ester to yield the final amide, regenerating HOBt in the process.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt Urea EDC Byproduct (Urea) O_Acylisourea->Urea HOBt HOBt HOBt_Ester->HOBt regenerates Amide Amide (R-CONHR') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

DMTMM, a triazine-based reagent, activates carboxylic acids by forming a highly reactive triazinyl ester. The carboxylic acid displaces the morpholino group from the triazine ring. This activated ester is then readily attacked by the amine nucleophile to furnish the amide product, releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble byproduct. A key advantage of DMTMM is its ability to function efficiently in protic solvents like water and alcohols without the need for additional additives.[5]

DMTMM_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster Triazinyl Active Ester RCOOH->ActiveEster + DMTMM DMTMM DMTMM Byproduct 2-hydroxy-4,6-dimethoxy-1,3,5-triazine DMTMM->Byproduct Amide Amide (R-CONHR') ActiveEster->Amide + Amine Amine Amine (R'-NH2)

Caption: Mechanism of DMTMM-mediated amide bond formation.

Performance Comparison: A Data-Driven Analysis

The choice of a coupling reagent is often a trade-off between reactivity, cost, ease of use, and the potential for side reactions. The following tables summarize the key performance characteristics of our selected reagents.

Table 1: Qualitative Comparison of Coupling Reagents
Feature1,1'-Carbonyldiimidazole (CDI)EDC/HOBt4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
Reagent Class Imidazole-basedCarbodiimideTriazine-based
Byproducts Imidazole, CO₂ (volatile/water-soluble)Water-soluble ureaWater-soluble triazine derivative
Racemization Risk Generally low[6]Moderate (suppressed by HOBt)[4]Low
Solvent Compatibility Good in aprotic solvents (DCM, THF, DMF)[6]Good in polar aprotic and aqueous solutions[7]Excellent in organic, aqueous, and alcoholic solvents[5]
Additives Required Typically noneHOBt or other additives highly recommended[4]None
Ease of Workup Simple, non-aqueous or aqueous washAqueous extractionSimple, often just requires aqueous workup
Cost ModerateLow to moderateHigher
Primary Applications General amide/ester synthesis, peptide fragment coupling[3]Peptide synthesis (solution and solid-phase), bioconjugation[3]Bioconjugation, synthesis in protic media, difficult couplings[5]
Table 2: Quantitative Comparison in a Model Amide Synthesis

Direct comparative data for all three reagents under identical conditions is scarce in the literature. The following data is compiled from studies comparing pairs of these reagents in representative syntheses.

Reagent SystemModel ReactionYield (%)Racemization (%)Reference/Notes
EDC/NHS Ligation of amines to hyaluronic acid (HA)~18% (DSmol)Not Reported[8] DSmol = Degree of Substitution per mole.
DMTMM Ligation of amines to hyaluronic acid (HA)~35% (DSmol)Not Reported[8] Demonstrates superior efficiency in aqueous bioconjugation.
DIC/HOBt Synthesis of Z-Phe-Val-Ala-OMe963.6[9] A model peptide synthesis in a two-phase system. DIC is a close analog of EDC.
DIC/HOPO Synthesis of Z-Phe-Val-Ala-OMe970.4[9] HOPO shown as a superior additive to HOBt in this system.
CDMT/NMM N-phenethyl benzamide synthesis (15 min)93Not Reported[10] CDMT is the precursor to DMTMM.
CDI Boc-Pro-Phe-OMe Synthesis98<0.5% in DMF[11] High yield and low racemization under optimized conditions.

Note: The level of racemization is highly dependent on the specific amino acid sequence, solvent, and base used. This data should be considered illustrative.

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step procedures for a standard solution-phase amide bond formation using each of the discussed reagents.

General Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Carboxylic Acid and Amine in Anhydrous Solvent Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Cool Cool Reaction Mixture (e.g., 0 °C) Inert->Cool AddReagent Add Coupling Reagent (and any additives/base) Cool->AddReagent Stir Stir at 0 °C then Warm to Room Temperature AddReagent->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction (e.g., with water or sat. NaHCO3) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (acid, base, brine) Extract->Wash Dry Dry, Filter, and Concentrate Wash->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify

Caption: A generalized workflow for coupling reagent evaluation.

Protocol 1: Amide Synthesis using 1,1'-Carbonyldiimidazole (CDI)

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add CDI (1.1 equiv) portion-wise to the stirred solution. Effervescence (CO₂) should be observed.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the acyl-imidazole intermediate.

  • Add the amine (1.0-1.2 equiv), either neat or as a solution in the reaction solvent, to the flask.

  • Stir the reaction at room temperature for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Amide Synthesis using EDC/HOBt

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with an appropriate organic solvent like ethyl acetate.

  • Wash the organic phase with water (to remove the EDC urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Protocol 3: Amide Synthesis using DMTMM

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • DMTMM (1.1 equiv)

  • Methanol (MeOH) or a mixture of water and an organic co-solvent (e.g., THF, Acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in the chosen solvent (e.g., MeOH).

  • To this stirred solution at room temperature, add DMTMM (1.1 equiv) in one portion.

  • Stir the mixture at room temperature for 1-4 hours. The reaction is often complete within an hour. Monitor by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Add saturated aqueous sodium bicarbonate solution to the residue and stir for 10-15 minutes.

  • Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the separated organic layer with deionized water, 1 mol/L hydrochloric acid, deionized water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the pure amide.[5]

Conclusion and Recommendations

While "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)" may hold potential as a reactive acylating agent, its lack of extensive characterization in the scientific literature makes the adoption of well-established alternatives a more prudent and reliable strategy for critical synthesis campaigns.

The choice between CDI , EDC/HOBt , and DMTMM is contingent upon the specific demands of the synthesis:

  • For routine, cost-sensitive syntheses in aprotic solvents where byproducts are a concern, CDI offers a clean and efficient solution with a low risk of racemization.

  • For general-purpose peptide synthesis, both in solution and on solid phase, the EDC/HOBt system remains the workhorse of the industry due to its cost-effectiveness and well-understood performance.

  • When dealing with sensitive substrates, aqueous reaction media, or challenging bioconjugations, DMTMM stands out as a superior reagent, often providing higher yields and simplifying purification, justifying its higher cost.

Ultimately, the optimal choice requires a careful consideration of the substrate's nature, the desired reaction conditions, and project-specific constraints such as budget and timeline. It is always recommended to perform small-scale test reactions to identify the most suitable coupling agent for a novel transformation. This guide provides the foundational knowledge and practical protocols to empower researchers to make that informed decision.

References

  • BenchChem. (2025).
  • Scribd. (n.d.). Cdi Amide Coupling.
  • ResearchGate. (n.d.).
  • YouTube. (2025, February 8). Carbonyldiimidazole (CDI)
  • Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System.
  • ChemicalBook. (2023, March 29).
  • ResearchGate. (n.d.). 1,1′-Carbonyldiimidazole (CDI).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with.
  • ResearchGate. (n.d.). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM.
  • MDPI. (2021, January 2).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • CDI as a Coupling Agent: Enhancing Efficiency in Peptide Synthesis and Beyond. (n.d.).
  • Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method.
  • Babel, A. M. (n.d.). Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Prot. BearWorks.
  • PubMed. (n.d.).
  • NIH. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.

Sources

A Comparative Guide to the Synthesis of 1,2,4-Oxadiazoles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-oxadiazole motif is a cornerstone in modern drug discovery, frequently employed by medicinal chemists as a bioisosteric replacement for amide and ester functionalities.[1][2][3][4] Its inherent metabolic stability and unique electronic properties have cemented its role in a wide array of therapeutic agents.[3] This guide provides a comparative analysis of the primary synthetic routes to this privileged scaffold, offering field-proven insights, detailed experimental protocols, and quantitative data to empower researchers in selecting the optimal methodology for their specific research and development needs.

The Strategic Importance of the 1,2,4-Oxadiazole Core

In the intricate process of drug design, the ability to modulate a molecule's physicochemical and pharmacokinetic properties is paramount. The 1,2,4-oxadiazole ring serves as a robust tool in this endeavor, offering a hydrolytically stable alternative to the often-labile ester and amide bonds.[5] This stability can translate to improved oral bioavailability and a more favorable metabolic profile, critical attributes for any successful therapeutic candidate. Our exploration of the synthetic landscape for this vital heterocycle will focus on providing the practical knowledge necessary to harness its full potential.

Major Synthetic Routes: A Comparative Overview

The synthesis of 1,2,4-oxadiazoles can be broadly categorized into several key strategies. While the classical approach relies on the cyclization of amidoxime derivatives, a variety of other effective methods, including 1,3-dipolar cycloadditions and modern tandem reactions, have emerged as powerful alternatives.[1] Each of these routes possesses distinct advantages and disadvantages concerning substrate scope, reaction conditions, and overall efficiency.

The Workhorse: Cyclization of Amidoxime Derivatives

The most prevalent and thoroughly documented method for constructing the 1,2,4-oxadiazole ring involves the acylation of an amidoxime followed by cyclodehydration.[6][7] This strategy is favored for its generally high yields and broad substrate tolerance.

a) Two-Step Synthesis via Acyl Chlorides or Anhydrides

This traditional approach involves the O-acylation of a pre-synthesized amidoxime with an acyl chloride or anhydride, followed by a separate cyclodehydration step, which often requires heating.[6][8]

Causality in Experimental Choices: The choice of base in the acylation step is critical. Pyridine is commonly used as it acts as both a base and a solvent.[1] For the subsequent cyclization, thermal conditions are often sufficient, though the use of a dehydrating agent can sometimes be beneficial. The isolation of the O-acyl amidoxime intermediate is a key feature of this method, allowing for purification before the final ring-closing step.[9]

Experimental Protocol: Two-Step Synthesis

  • Amidoxime Acylation: To a solution of the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane at 0 °C, add the acyl chloride (1.1 eq) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the O-acyl amidoxime, which can be purified by recrystallization or chromatography.

  • Cyclodehydration: The purified O-acyl amidoxime is then heated in a high-boiling point solvent (e.g., toluene, xylene) or neat at a temperature typically ranging from 80-140 °C until TLC analysis indicates the completion of the reaction.[5]

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 1,2,4-oxadiazole.

b) One-Pot Synthesis from Carboxylic Acids

To streamline the process and improve efficiency, one-pot procedures have been developed that avoid the isolation of the O-acyl amidoxime intermediate.[8] These methods typically involve the activation of a carboxylic acid with a coupling agent, followed by the addition of the amidoxime and subsequent in-situ cyclization.

Causality in Experimental Choices: The selection of the coupling agent is crucial for the success of this one-pot method. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) are effective for activating the carboxylic acid. The Vilsmeier reagent has also been reported as an efficient activator for this transformation.[5][8] The reaction temperature for the cyclization step is a key parameter; while some reactions proceed at room temperature, others require heating to drive the cyclodehydration.[1][8]

Experimental Protocol: One-Pot Synthesis with a Coupling Agent

  • To a solution of the carboxylic acid (1.0 eq) and a coupling agent (e.g., EDC, 1.2 eq) in a suitable solvent like DMF or CH2Cl2, add a catalyst such as HOBt (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.[1]

  • Add the amidoxime (1.2 eq) to the reaction mixture and continue stirring at room temperature or heat to 80-120 °C.[1]

  • Monitor the reaction progress by TLC. The reaction time can vary from 3 to 24 hours depending on the substrates and temperature.[1]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude 1,2,4-oxadiazole by column chromatography or recrystallization.[1]

The Classical Alternative: 1,3-Dipolar Cycloaddition

A mechanistically distinct approach to 1,2,4-oxadiazoles is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[2][6][8] While conceptually elegant, this method can be hampered by the propensity of the nitrile oxide to dimerize, forming a furoxan (1,2,5-oxadiazole-2-oxide), and the often low reactivity of the nitrile dipolarophile.[8][10]

Causality in Experimental Choices: The in-situ generation of the nitrile oxide from an oxime precursor using an oxidizing agent is a common strategy to minimize dimerization. The choice of nitrile is also critical, with electron-deficient nitriles generally being more reactive. The use of a platinum(IV) catalyst has been shown to facilitate this reaction under mild conditions.[8]

Experimental Protocol: 1,3-Dipolar Cycloaddition

  • The nitrile oxide can be generated in situ from the corresponding aldoxime using an oxidizing agent like N-chlorosuccinimide (NCS) followed by treatment with a base such as triethylamine.

  • The generated nitrile oxide is then reacted with the nitrile (which can be used as the solvent or dissolved in an inert solvent).

  • The reaction is typically stirred at room temperature or heated, depending on the reactivity of the nitrile.

  • Upon completion, the reaction mixture is worked up, and the desired 1,2,4-oxadiazole is purified by chromatography.

Modern and Efficient Strategies: Tandem and Multicomponent Reactions

In the quest for more efficient and atom-economical syntheses, tandem and multicomponent reactions (MCRs) have emerged as powerful tools.[11][12] These reactions combine multiple synthetic steps into a single operation, avoiding the isolation of intermediates and reducing waste.

A notable example is the tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like triflic acid (TfOH).[12][13] This method allows for the rapid assembly of complex 1,2,4-oxadiazoles from simple starting materials in excellent yields.[12]

Causality in Experimental Choices: The superacid serves to activate the nitroalkene, initiating a cascade of reactions involving the arene and nitrile as nucleophiles.[13] The reaction temperature is a critical parameter that needs to be carefully controlled to ensure the desired reaction pathway and prevent side reactions.

Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of 1,2,4-oxadiazole synthesis, green approaches such as the use of microwave irradiation and ultrasound have been shown to significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents.[14][15][16]

Microwave-assisted synthesis, in particular, has been successfully applied to the cyclodehydration of O-acyl amidoximes, often leading to cleaner reactions and simpler purification procedures.[8][10]

Experimental Protocol: Microwave-Assisted Cyclization

  • The O-acyl amidoxime intermediate is adsorbed onto a solid support like silica gel.

  • The vessel containing the silica-supported intermediate is placed in a microwave reactor.[10]

  • The mixture is irradiated at a suitable power and for a specific time (e.g., 10-30 minutes, requiring optimization) to effect cyclodehydration.[10]

  • After cooling, the product is eluted from the silica gel using an appropriate solvent system.[10]

  • Further purification can be achieved by column chromatography or recrystallization.[10]

Quantitative Data Summary

For a direct comparison of the discussed synthetic routes, the following table summarizes key quantitative parameters.

Synthetic RouteKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)AdvantagesDisadvantages
Amidoxime & Acyl Chloride (Two-Step) Amidoxime, Acyl Chloride, Base1-16 hRoom Temp. to Reflux60-95%High yields, well-established, broad substrate scope.[1]Requires pre-synthesis and isolation of amidoximes, multi-step process.[1]
Amidoxime & Carboxylic Acid (One-Pot) Amidoxime, Carboxylic Acid, Coupling Agent3-24 hRoom Temp. to 120 °C50-90%Streamlined process, avoids isolation of intermediate.[1][8]Coupling agent can be expensive, may require heating.
1,3-Dipolar Cycloaddition Nitrile Oxide, NitrileVariableRoom Temp. to RefluxVariable (often moderate)Mechanistically distinct.Prone to nitrile oxide dimerization, limited by nitrile reactivity.[8]
Tandem Reaction (Nitroalkene-based) Nitroalkene, Arene, Nitrile, Superacid10 min-40 °C to Room Temp.up to 96%High efficiency, excellent yields, rapid.[12]Requires a superacid, substrate scope may be limited by acid sensitivity.[8]
Microwave-Assisted Cyclization O-acyl amidoxime, Solid Support10-30 minN/A (Microwave)HighSignificantly reduced reaction times, often cleaner reactions.[8][10]Requires specialized microwave equipment.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations.

G Two-Step Synthesis via Acyl Chloride Amidoxime Amidoxime Intermediate O-Acyl Amidoxime (isolable) Amidoxime->Intermediate Acylation AcylChloride Acyl Chloride AcylChloride->Intermediate Oxadiazole 1,2,4-Oxadiazole Intermediate->Oxadiazole Cyclodehydration Base Base (e.g., Pyridine) Base->Intermediate Heat Heat Heat->Oxadiazole G One-Pot Synthesis via Carboxylic Acid cluster_0 One-Pot Amidoxime Amidoxime Oxadiazole 1,2,4-Oxadiazole Amidoxime->Oxadiazole CarboxylicAcid Carboxylic Acid CarboxylicAcid->Oxadiazole CouplingAgent Coupling Agent (e.g., EDC/HOBt) CouplingAgent->Oxadiazole

Caption: One-Pot Synthesis of 1,2,4-Oxadiazoles.

G 1,3-Dipolar Cycloaddition NitrileOxide Nitrile Oxide Oxadiazole 1,2,4-Oxadiazole NitrileOxide->Oxadiazole [3+2] Cycloaddition Nitrile Nitrile Nitrile->Oxadiazole

Caption: 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis.

Conclusion and Future Perspectives

The synthesis of 1,2,4-oxadiazoles is a mature field with a diverse array of reliable methods. The classical amidoxime-based routes remain the most widely used due to their versatility and generally high yields. However, for specific applications requiring rapid synthesis or adherence to green chemistry principles, modern tandem reactions and microwave-assisted protocols offer compelling advantages. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and versatile methods for the construction of the 1,2,4-oxadiazole scaffold will undoubtedly remain an active area of research.

References

  • Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21), 1-24. [Link]

  • Palumbo Piccionello, A., Pace, A., & Buscemi, S. (2011). Tandem reactions of 1,2,4-oxadiazoles with allylamines. Organic Letters, 13(17), 4749–4751. [Link]

  • Anonymous. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. [Link]

  • Drelich, P., & Furtak, J. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(3), 249. [Link]

  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539–549. [Link]

  • Kumar, A., & Singh, A. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-20. [Link]

  • Golushko, A. A., Vasilevsky, S. F., & Vasilyev, A. V. (2019). Synthesis of 1,2,4-Oxadiazoles by Tandem Reaction of Nitroalkenes with Arenes and Nitriles in the Superacid TfOH. The Journal of Organic Chemistry, 84(11), 7385–7393. [Link]

  • Postnikov, P. S., Sidneva, V. O., Charushin, V. N., & Chupakhin, O. N. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5673. [Link]

  • Anonymous. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Rajshree College of Pharmacy. [Link]

  • Anonymous. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Semantic Scholar. [Link]

  • Postnikov, P. S., Sidneva, V. O., Charushin, V. N., & Chupakhin, O. N. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5673. [Link]

  • Pace, A., & Buscemi, S. (2013). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 17(4), 376-397. [Link]

  • Anonymous. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. ResearchGate. [Link]

  • Anonymous. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1143. [Link]

  • Golushko, A. A., Vasilevsky, S. F., & Vasilyev, A. V. (2019). Synthesis of 1,2,4-Oxadiazoles by Tandem Reaction of Nitroalkenes with Arenes and Nitriles in the Superacid TfOH. ResearchGate. [Link]

  • Katritzky, A. R., & Ramsden, C. A. (2008). 5.04 1,2,4-Oxadiazoles. In Comprehensive Organic Functional Group Transformations II (pp. 245-310). Elsevier. [Link]

  • Kaboudin, B., Soleymanie, S., Sabzalipour, A., Kazemi, F., & Fukaya, H. (2024). A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones. Journal of Heterocyclic Chemistry, 2024, 1–7. [Link]

  • Das, S., & Dutta, A. (2020). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 10(52), 31211–31221. [Link]

  • Wang, Y., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 31(4), 1042-1047. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

  • Anonymous. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]

  • Pace, A., & Buscemi, S. (2013). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. IRIS UniPA. [Link]

  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S35. [Link]

Sources

Efficacy of Oxadiazole-Based Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that offer enhanced therapeutic efficacy and improved safety profiles. Among the heterocyclic compounds that have garnered significant attention, the oxadiazole nucleus stands out as a versatile and privileged structure in drug discovery.[1] This guide provides an in-depth, comparative analysis of the efficacy of various 1,2,4- and 1,3,4-oxadiazole derivatives across key therapeutic areas, including oncology, infectious diseases, and metabolic disorders. We will delve into the synthesis of these compounds, present their biological performance in relation to established alternatives, and provide detailed experimental protocols to facilitate reproducible research.

The Oxadiazole Scaffold: A Bioisostere with Broad Potential

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.[1] Their isomeric forms, particularly the 1,2,4- and 1,3,4-oxadiazoles, are of great interest to medicinal chemists. A key reason for their utility is their role as bioisosteres for amide and ester functionalities. This substitution can enhance metabolic stability and improve pharmacokinetic properties by mitigating hydrolysis by esterases and amidases.[2] The rigid oxadiazole ring also serves as a linker that can orient pharmacophoric groups in a specific and favorable manner for target engagement.[3][4]

Synthesis of Oxadiazole Derivatives: A Generalized Approach

The synthesis of 1,2,4- and 1,3,4-oxadiazole derivatives can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

A prevalent method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate. This can be performed as a two-step or a one-pot reaction.[5]

Caption: Generalized synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles [6]

  • To a solution of the appropriate benzamidoxime (1.14 mmol) in anhydrous dichloromethane (3.0 mL) under a dry nitrogen atmosphere, add dry potassium carbonate (350 mg, 2.53 mmol).

  • In a separate flask, dissolve the corresponding 3-aryl-acryloyl chloride (1.14 mmol) in anhydrous dichloromethane (3.0 mL).

  • Add the acyl chloride solution dropwise to the amidoxime mixture with continuous stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, add silica gel (1 g) to the reaction mixture and remove the solvent under reduced pressure.

  • The silica-adsorbed intermediate is then subjected to microwave irradiation in a sealed vessel to effect cyclization.

  • The final product is purified by column chromatography.

Comparative Efficacy in Oncology

Oxadiazole derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting potent cytotoxicity against a range of cancer cell lines.[3][4][7][8]

Performance Against Human Cancer Cell Lines

The efficacy of novel oxadiazole derivatives is often compared against established chemotherapeutic agents like doxorubicin and etoposide. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Compound/DrugCancer Cell LineIC50 (µM)Reference
1,2,4-Oxadiazole Derivative 13a A375 (Melanoma)1.22[1][6]
1,2,4-Oxadiazole Derivative 13a MCF-7 (Breast)0.23[1][6]
1,2,4-Oxadiazole Derivative 13a ACHN (Renal)0.11[1][6]
Doxorubicin (Reference) A375 (Melanoma)0.79[1]
Doxorubicin (Reference) MCF-7 (Breast)5.51[1]
Etoposide (Reference) VariousOften >10[3][4]
1,2,4-Oxadiazole-Sulfonamide 3 HCT-116 (Colon)6.0[3][4]
1,3,4-Oxadiazole Thioether 37 HepG2 (Liver)0.7[7]
5-Fluorouracil (Reference) HepG2 (Liver)>16[7][9]

Analysis: The data clearly indicates that certain 1,2,4- and 1,3,4-oxadiazole derivatives exhibit potent anticancer activity, in some cases surpassing the efficacy of standard chemotherapeutic drugs.[1][3][4][7] For instance, derivative 13a shows significantly higher potency against MCF-7 and ACHN cell lines compared to doxorubicin.[1] Similarly, the 1,3,4-oxadiazole thioether 37 is markedly more effective against HepG2 cells than 5-Fluorouracil.[7]

Mechanism of Action: A Multifaceted Approach

The anticancer activity of oxadiazole derivatives is not attributed to a single mechanism but rather a range of interactions with key cellular targets.

Anticancer_Mechanisms Oxadiazole Oxadiazole Derivatives HDAC HDAC Inhibition Oxadiazole->HDAC Telomerase Telomerase Inhibition Oxadiazole->Telomerase Kinase Kinase Inhibition Oxadiazole->Kinase Apoptosis Induction of Apoptosis HDAC->Apoptosis Telomerase->Apoptosis Kinase->Apoptosis

Caption: Diverse anticancer mechanisms of oxadiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [9][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the oxadiazole derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader within one hour.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Comparative Efficacy in Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Oxadiazole derivatives have emerged as promising candidates with broad-spectrum activity.[13][14][15][16][17]

Performance Against Bacterial Pathogens

The minimum inhibitory concentration (MIC) is the standard metric for evaluating the in vitro efficacy of antimicrobial compounds.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
OZE-I (1,3,4-Oxadiazole) S. aureus4-16[13]
OZE-II (1,3,4-Oxadiazole) S. aureus4-8[13]
OZE-III (1,3,4-Oxadiazole) S. aureus8-32[13]
Ampicillin (Reference) S. aureusOften higher, resistance is common[15]
Ciprofloxacin (Reference) P. aeruginosaVariable[15]
Oxadiazole Derivative 4a MRSA62[16]
Ceftizoxime (Reference) MRSALess effective than 4a[16]

Analysis: Several 1,3,4-oxadiazole derivatives demonstrate potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[13][16] The OZE series of compounds show MIC values in the low microgram per milliliter range, indicating significant potency.[13] Notably, some derivatives show better activity against MRSA than standard antibiotics like ceftizoxime.[16]

Experimental Protocol: Broth Microdilution for MIC Determination [18][19][20][21][22]

  • Preparation of Compound Dilutions: Perform a two-fold serial dilution of the oxadiazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[21]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.[21]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains clear).[20][22]

Comparative Efficacy in Metabolic Disorders

Derivatives of 1,2,4-oxadiazolidine-3,5-dione have been investigated for their potential as antihyperglycemic agents for the treatment of type 2 diabetes.[2][23]

Performance in Animal Models of Diabetes

The efficacy of these compounds is typically evaluated in animal models such as the db/db and ob/ob mice, which are genetically predisposed to obesity and insulin resistance.

CompoundAnimal ModelOral DoseEffect on Plasma GlucoseReference
Methoxy- and Ethoxy-linked Oxazole 1,2,4-Oxadiazolidine-3,5-diones db/db mouse100 mg/kgNormalized[23]
Potent Oxazole 1,2,4-Oxadiazolidine-3,5-diones db/db mouse20 mg/kgReduced[23]
Trifluoromethoxy Analog 32 db/db mouse5 mg/kgSignificantly Reduced[23]
Ciglitazone (Reference) db/db mouse-Standard Thiazolidinedione[23][24]
1,3,4-Oxadiazole-Sulfonamide Hybrids (A-III, A-IV) Wistar Rat (HFD/STZ-induced)50 mg/kg/daySignificantly Lowered[25]
Vildagliptin (Reference) Wistar Rat10 mg/kg/dayStandard DPP-4 Inhibitor[25]
1,3,4-Oxadiazole Derivative Alloxan-induced Diabetic Rats15 mg/kgSignificant Reduction[26]
Glimepiride (Reference) Alloxan-induced Diabetic Rats-Standard Sulfonylurea[26]

Analysis: A series of 1,2,4-oxadiazolidine-3,5-diones have demonstrated significant antihyperglycemic activity in mouse models of type 2 diabetes, with some compounds showing high potency at low oral doses.[23] Similarly, 1,3,4-oxadiazole derivatives have been shown to effectively lower blood glucose levels in rat models of diabetes.[25][26]

Concluding Remarks for the Research Professional

The oxadiazole scaffold, in its various isomeric forms and with diverse substitutions, represents a highly promising platform for the development of novel therapeutics. The evidence presented in this guide highlights the potential of oxadiazole derivatives to surpass the efficacy of existing drugs in oncology and infectious diseases, and to offer new avenues for the treatment of metabolic disorders. The synthetic accessibility of these compounds, coupled with their favorable bioisosteric properties, makes them an attractive area for further investigation. The provided experimental protocols serve as a foundation for researchers to rigorously evaluate the efficacy of their own novel oxadiazole-based compounds. As with any drug development program, a thorough investigation of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds will be crucial for their successful translation into clinical candidates.

References

  • plotka, r. b. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • PharmaTutor. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]

  • Baykov, S., et al. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • National Institutes of Health. (n.d.). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. [Link]

  • Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health. [Link]

  • Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • da Silva, L. L., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Benassi, A., et al. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Institutes of Health. [Link]

  • PubMed. (n.d.). Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones. [Link]

  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • Juniper Publishers. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • ResearchGate. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. [Link]

  • National Institutes of Health. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

  • MDPI. (2024). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

  • Auctores Publishing. (n.d.). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. [Link]

  • PubMed. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

  • ResearchGate. (2025). Antihyperglycemic Activity of New 1,2,4-Oxadiazoline-3,5-diones. [Link]

  • PubMed. (1992). Antihyperglycemic activity of novel substituted 3H-1,2,3,5-oxathiadiazole 2-oxides. [Link]

  • Salve, P. S., & Jadhav, S. D. (2021). Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • National Institutes of Health. (n.d.). Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats. [Link]

Sources

Biological activity of compounds synthesized from "2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer therapeutic advantages is perpetual. Among the heterocyclic compounds, the 1,2,4-oxadiazole core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparison of the biological performance of 1,2,4-oxadiazole derivatives against established alternatives in key therapeutic areas: oncology, infectious diseases, and neuroprotection. We will delve into the experimental data that underpins these comparisons, offering a clear perspective on their potential for researchers, scientists, and drug development professionals.

I. Anticancer Activity: A New Player at the Microtubule Interface

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[1] Compounds that interfere with the polymerization of tubulin can arrest the cell cycle in rapidly dividing cancer cells, leading to apoptosis. While established drugs have long dominated this space, a new generation of heterocyclic compounds, including 1,2,4-oxadiazole derivatives, are showing significant promise.

Comparative Cytotoxicity

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth. Here, we compare a representative 1,2,4-oxadiazole derivative with a 1,3,4-oxadiazole counterpart and the standard chemotherapeutic agent, Doxorubicin, against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.

Compound/DrugHeterocyclic CoreMCF-7 IC50 (µM)A549 IC50 (µM)Reference
1,2,4-Oxadiazole Derivative 1 1,2,4-Oxadiazole0.01 ± 0.00850.046 ± 0.006[2]
1,3,4-Oxadiazole Derivative 2 1,3,4-Oxadiazole4.564.11[3]
Doxorubicin Anthracycline~2.5> 20[4][5]

Derivative 1: A 1,2,4-oxadiazole linked 4-(Oxazolo[5,4-d]pyrimidine derivative. Derivative 2: A hybrid molecule containing 1,3,4-oxadiazole and 1,3,4-thiadiazole bearing a Schiff's base.

The data clearly indicates that the selected 1,2,4-oxadiazole derivative exhibits significantly higher potency against both MCF-7 and A549 cell lines compared to the 1,3,4-oxadiazole derivative and, notably, is orders of magnitude more potent than Doxorubicin in A549 cells, a cell line known for its resistance to this standard drug.[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

Several anticancer agents exert their effects by interfering with the dynamic instability of microtubules.[6] This can be achieved by either stabilizing or destabilizing the microtubule polymers. The 1,2,4-oxadiazole scaffold has been identified in compounds that act as tubulin polymerization inhibitors.[6]

cluster_0 Microtubule Dynamics cluster_1 Mechanism of Inhibition αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymer Microtubule Polymer αβ-Tubulin Dimers->Microtubule Polymer Polymerization Microtubule Polymer->αβ-Tubulin Dimers Depolymerization 1,2,4-Oxadiazole Derivative 1,2,4-Oxadiazole Derivative Binding to β-tubulin Binding to β-tubulin 1,2,4-Oxadiazole Derivative->Binding to β-tubulin Conformational Change Conformational Change Binding to β-tubulin->Conformational Change Inhibition of Polymerization Inhibition of Polymerization Conformational Change->Inhibition of Polymerization Inhibition of Polymerization->Microtubule Polymer Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Inhibition of Polymerization->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by a 1,2,4-oxadiazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (1,2,4-oxadiazole derivatives and controls)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

II. Antimicrobial Activity: Broadening the Arsenal Against Resistant Pathogens

The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Heterocyclic compounds have historically been a rich source of antibiotics, and 1,2,4-oxadiazoles are now being investigated for their potential in this arena.

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Here, we compare a representative 1,2,4-oxadiazole derivative with a 1,3,4-oxadiazole and the broad-spectrum antibiotic, Ciprofloxacin, against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound/DrugHeterocyclic CoreS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
1,2,4-Oxadiazole Derivative 3 1,2,4-Oxadiazole0.150.05[8]
1,3,4-Oxadiazole Derivative 4 1,3,4-Oxadiazole1-2> 100[9]
Ciprofloxacin Fluoroquinolone0.25-10.013-0.016[7][10][11]

Derivative 3: A 3-substituted 5-amino 1,2,4-oxadiazole. Derivative 4: A norfloxacin derivative containing a 1,3,4-oxadiazole ring.

The selected 1,2,4-oxadiazole derivative demonstrates potent activity against both S. aureus and E. coli, with MIC values comparable to or even lower than the established antibiotic Ciprofloxacin. In contrast, the 1,3,4-oxadiazole derivative shows good activity against S. aureus but is significantly less effective against E. coli.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[12]

Materials:

  • Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds and controls (e.g., Ciprofloxacin)

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. Also, include a positive control (e.g., Ciprofloxacin) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

III. Neuroprotection: Targeting Oxidative Stress with Nrf2 Activation

Oxidative stress is a key pathological feature of many neurodegenerative diseases. The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[13] Activation of the Nrf2 pathway is a promising therapeutic strategy for neuroprotection.

Comparative Nrf2 Activation

Here we compare the neuroprotective effects of a 1,2,4-oxadiazole derivative with Sulforaphane, a well-characterized natural Nrf2 activator. The primary outcome measured is the ability to promote the nuclear translocation of Nrf2.

CompoundClassNrf2 Nuclear TranslocationNeuroprotective EffectReference
1,2,4-Oxadiazole Derivative 5 1,2,4-OxadiazoleSignificant increasePotent protection against oxidative injury[14]
Sulforaphane IsothiocyanateSignificant increaseReduces neuronal death and oxidative stress[15][16]

Derivative 5: A 1,2,4-oxadiazole core derivative.

Both the 1,2,4-oxadiazole derivative and Sulforaphane have been shown to effectively activate the Nrf2 pathway, leading to neuroprotective effects. This highlights the potential of 1,2,4-oxadiazoles as a new class of Nrf2 activators for the treatment of neurodegenerative diseases.

Mechanism of Action: Nrf2 Signaling Pathway Activation

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to activators, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation 1,2,4-Oxadiazole Derivative 1,2,4-Oxadiazole Derivative 1,2,4-Oxadiazole Derivative->Keap1 Inhibits ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Promotes Transcription Neuroprotection Neuroprotection Antioxidant Genes->Neuroprotection

Caption: Activation of the Nrf2 signaling pathway by a 1,2,4-oxadiazole derivative.

Experimental Protocol: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines a method to visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with a test compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture plates or chamber slides

  • Test compound (1,2,4-oxadiazole derivative) and positive control (e.g., Sulforaphane)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells on plates or chamber slides. Treat the cells with the test compound and controls for a specified time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the slides and visualize the cells using a fluorescence microscope. In untreated cells, Nrf2 staining will be predominantly cytoplasmic. In treated cells, an increase in nuclear Nrf2 staining indicates translocation.

IV. Conclusion

The 1,2,4-oxadiazole scaffold is a versatile and potent pharmacophore with significant potential across multiple therapeutic areas. The experimental data presented in this guide demonstrates that derivatives of this heterocyclic system can exhibit superior or comparable activity to established drugs and other heterocyclic alternatives in anticancer, antimicrobial, and neuroprotective applications. The compelling in vitro data warrants further investigation and optimization of 1,2,4-oxadiazole-based compounds as next-generation therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and validate the promising biological activities of this important class of molecules.

V. References

  • The role of Nrf2 signaling pathways in nerve damage repair - PMC - PubMed Central. [Link]

  • Induction of the Nrf2 Pathway by Sulforaphane Is Neuroprotective in a Rat Temporal Lobe Epilepsy Model - Semantic Scholar. [Link]

  • Tubulin Polymerization Assay - Bio-protocol. [Link]

  • Induction of the Nrf2 Pathway by Sulforaphane Is Neuroprotective in a Rat Temporal Lobe Epilepsy Model - PubMed. [Link]

  • Sulforaphane Induces Neurovascular Protection Against a Systemic Inflammatory Challenge via Both Nrf2-Dependent and Independent Pathways - NIH. [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. - ResearchGate. [Link]

  • Sulforaphane preconditioning of the Nrf2/HO-1 defense pathway protects the cerebral vasculature against blood-brain barrier disruption and neurological deficits in stroke - PubMed. [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. [Link]

  • Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives | Request PDF - ResearchGate. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • Cytoskeletal drugs - Wikipedia. [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. [Link]

  • ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW - International Journal of Medical Sciences and Pharma Research. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC - NIH. [Link]

  • A Review on Anticancer Activity of 1, 3, 4-oxadiazole - Neliti. [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation - Bio-protocol. [Link]

  • Activators of Nrf2 to Counteract Neurodegenerative Diseases - MDPI. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. [Link]

  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH. [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents - NIH. [Link]

  • Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - NIH. [Link]

  • Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PubMed Central. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. [Link]

  • PathHunter® eXpress Keap1-NRF2 Nuclear Translocation Assay - DiscoverX. [Link]

  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC - NIH. [Link]

  • Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed. [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis - Indian Journal of Pharmaceutical Sciences. [Link]

  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies | ACS Omega - ACS Publications. [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined b - ASM Journals. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - MDPI. [Link]

  • Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - Frontiers. [Link]

  • Permeability of ciprofloxacin (1/5 MIC) treated E. coli and S. aureus... - ResearchGate. [Link]

  • Design and evaluation of Nrf2 activators with 1,3,4-oxa/thiadiazole core as neuro-protective agents against oxidative stress in PC-12 cells - PubMed. [Link]

  • Design and Evaluation of Nrf2 Activators with 1,3,4-Oxa/thiadiazole Core as Neuro-protective Agents against Oxidative Stress in PC-12 Cells - ResearchGate. [Link]

  • Keap1-Nrf2 Human Transcription Factor Cell Based Agonist Nuclear Translocation LeadHunter Assay - US - Eurofins Discovery. [Link]

  • Human NRF2 Transcription Factor Activity Assay Kit - RayBiotech. [Link]

  • Product Manual for Rat Nrf2 (NFE2L2) ELISA Assay - Northwest Life Science Specialties, LLC.. [Link]

  • Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core. [Link]

  • Immunofluorescence assays of nuclear localization of Nrf2 protein using... - ResearchGate. [Link]

Sources

The Modern Synthesizer's Toolkit: A Comparative Guide to COMU Performance in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the choice of a coupling reagent and its corresponding solvent system is a critical decision that profoundly influences reaction efficiency, product purity, and overall process sustainability. While a vast arsenal of reagents is available, this guide focuses on the third-generation uronium salt, COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) . We will delve into its performance across various solvent systems, providing a comparative analysis against traditional reagents and offering data-driven insights to inform your experimental design.

Initially, this guide was intended to focus on 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). However, due to the limited availability of specific performance data for this compound in various solvent systems within publicly accessible literature, we have pivoted to COMU. This reagent is an excellent and highly relevant subject for a comparative guide due to its widespread adoption, well-documented performance, and the availability of comparative data in both conventional and green solvents.

COMU: A Paradigm Shift in Amide Bond Formation

COMU has emerged as a superior alternative to classic benzotriazole-based coupling reagents like HBTU and HATU for several key reasons.[1][2] It incorporates Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) as a leaving group, which is a non-explosive and less hazardous substitute for HOBt and its derivatives.[3] The presence of a morpholino group enhances its solubility and reactivity.[4][5]

The primary advantages of COMU include:

  • Enhanced Safety Profile: COMU and its byproducts are less hazardous and have a lower allergenic potential compared to benzotriazole-based reagents.[2][4][5]

  • Superior Solubility: COMU exhibits significantly higher solubility in a broad range of organic solvents, including greener alternatives, which is advantageous for both solution-phase and solid-phase peptide synthesis (SPPS).[2][6]

  • High Coupling Efficiency: It often provides faster reaction times and higher yields, particularly in sterically hindered couplings.[6][7]

  • Reduced Racemization: COMU has been shown to suppress epimerization, a critical factor in peptide synthesis.[6]

  • Water-Soluble Byproducts: The byproducts of the coupling reaction are readily soluble in water, simplifying purification processes.[4][6]

The Critical Role of the Solvent: A Comparative Analysis

The choice of solvent is far from a trivial decision; it directly impacts the stability of the coupling reagent, the solubility of reactants, and the overall reaction kinetics. While N,N-dimethylformamide (DMF) has traditionally been the solvent of choice for amide bond formation, its toxicity profile has prompted a search for greener alternatives.[8][9]

Stability of COMU in Different Solvents

A crucial consideration for automated peptide synthesis is the stability of the coupling reagent in solution over time. Studies have shown that COMU has limited hydrolytic stability in DMF.[10][11] This has led to the evaluation of more stable solvent systems.

SolventStability of COMU after 24 hoursKey Considerations
N,N-Dimethylformamide (DMF) ~14%[10][12]Traditional solvent, good solubilizing properties but poor COMU stability and toxicity concerns.
Acetonitrile (ACN) ~89%[10][12]Good stability, suitable for automated synthesis.
γ-Valerolactone (GVL) ~88%[10][12]A green, bio-derived solvent with excellent COMU stability.[10]
2-Methyltetrahydrofuran (2-MeTHF) Compatible[6]A greener alternative to DMF and DCM, showing comparable reaction rates to traditional solvents.
Ethyl Acetate (EtOAc) Compatible[6]A greener solvent option where COMU has demonstrated high conversion rates.
Dimethyl Carbonate (DMC) Compatible[6]Another green alternative where COMU performs effectively.
Performance in "Green" Solvents

Research has demonstrated that COMU is highly effective in a range of more environmentally benign solvents, making it a key player in the development of greener synthetic methodologies. A study by Watson and Coll concluded that COMU is the best coupling reagent for use in 2-MeTHF, dimethyl carbonate, and ethyl acetate, which are considered green alternatives to DMF and dichloromethane (DCM).[6] These solvents delivered equally high levels of conversion to the desired product with reaction rates broadly comparable to those observed in traditional solvents.[8]

Furthermore, the water-solubility of COMU's byproducts makes it an excellent choice for reactions in aqueous media.[6] Lipshutz and co-workers have reported successful amide bond formation in water at room temperature using COMU in the presence of a surfactant.[6][13]

Mechanism of Action and Experimental Workflow

Understanding the mechanism of COMU-mediated amide bond formation is key to optimizing reaction conditions.

Reaction Mechanism

COMU facilitates the formation of an amide bond by activating the carboxylic acid. The process involves the formation of a highly reactive O-acylisourea active ester intermediate, which is then readily attacked by the amine to form the desired amide bond.[3]

COMU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation Base Base Base->RCOO ActiveEster O-Acylisourea Active Ester RCOO->ActiveEster Activation COMU COMU COMU->ActiveEster Amide Amide (R-CO-NH-R') ActiveEster->Amide Nucleophilic Attack Byproducts Water-Soluble Byproducts ActiveEster->Byproducts RNH2 Amine (R'-NH₂) RNH2->Amide Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Reagents Prepare Stock Solutions: - Carboxylic Acid - Amine - COMU - Base ReactionA Combine Reagents in Solvent A Reagents->ReactionA ReactionB Combine Reagents in Solvent B Reagents->ReactionB SolventA Solvent A (e.g., DMF) SolventA->ReactionA SolventB Solvent B (e.g., 2-MeTHF) SolventB->ReactionB Monitor Monitor Reaction Progress (TLC, LC-MS) ReactionA->Monitor ReactionB->Monitor Workup Quench and Work-up Monitor->Workup Purify Purify Product (e.g., Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, Purity Analysis) Purify->Characterize

Caption: Generalized workflow for comparing COMU performance.

Detailed Experimental Protocols

To provide practical guidance, here are two representative protocols for amide synthesis using COMU in different solvent systems.

Protocol 1: Amide Synthesis in a Traditional Solvent (DMF)

This protocol is adapted for a typical solution-phase synthesis. [14] Materials:

  • N-protected amino acid (1.0 equiv)

  • Amino component (1.0 equiv)

  • COMU (1.0 equiv)

  • Diisopropylethylamine (DIEA) (2.0 equiv, or 3.0 equiv if the amino component is a hydrochloride salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid and the amino component in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIEA to the reaction mixture and stir for 5 minutes.

  • Add COMU to the reaction mixture in one portion. The solution may change color. [4][14]5. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 N HCl, 1 N NaHCO₃, and saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Synthesis in a Green Solvent (2-MeTHF)

This protocol highlights the use of a more environmentally benign solvent. [8] Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • COMU (1.1 equiv)

  • Diisopropylethylamine (DIEA) (2.2 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a stirred solution of the carboxylic acid in anhydrous 2-MeTHF, add COMU and DIEA at room temperature under an inert atmosphere.

  • Stir the mixture for 5-10 minutes to allow for pre-activation.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 4 hours. [8]5. Upon completion, quench the reaction with water.

  • Extract the aqueous layer with 2-MeTHF or another suitable organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by an appropriate method (e.g., chromatography or recrystallization).

Conclusion and Future Outlook

COMU stands out as a highly efficient, safe, and versatile coupling reagent for modern organic synthesis. Its exceptional performance and high solubility in a variety of solvents, including green alternatives like 2-MeTHF and ethyl acetate, position it as a valuable tool for researchers aiming to develop more sustainable synthetic processes. The water-solubility of its byproducts further simplifies purification, making it an attractive option for both small-scale laboratory synthesis and larger-scale industrial applications. As the field of chemistry continues to move towards greener and more efficient methodologies, the adoption of reagents like COMU will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

References

  • Kumar, A., Jad, Y. E., de la Torre, B. G., El-Faham, A., & Albericio, F. (2017). Re-evaluating the stability of COMU in different solvents. Journal of Peptide Science, 23(10), 763–768. [Link]

  • Albericio, F., Bofill, J. M., El-Faham, A., & Subirós-Funosas, R. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 23(8), 1515-1533. [Link]

  • Subirós-Funosas, R., Nieto-Rodriguez, L., Jensen, K. J., & Albericio, F. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7), 408-414. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2013). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Request PDF. [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Warner, B. P., & El-Faham, A. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(16), 5106–5127. [Link]

  • Gabriel, C. M., Keener, M., Gallou, F., & Lipshutz, B. H. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968–3971. [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]

Sources

Spectroscopic Validation of Amide Synthesis: A Comparative Guide to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) and N,N'-Carbonyldiimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the efficient and clean formation of amide bonds is of paramount importance. This guide provides a detailed spectroscopic validation of reaction products from a novel, theoretically-proposed acylating agent, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) , and compares its performance with the widely-used and well-established reagent, N,N'-Carbonyldiimidazole (CDI) .

Due to the current absence of published experimental data for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), this guide will proceed based on a scientifically grounded, hypothetical framework for its synthesis and reactivity. This approach allows for a forward-looking comparison and provides a roadmap for the spectroscopic validation of its potential reaction products.

Introduction: The Quest for Superior Acylating Agents

The synthesis of amides is a cornerstone of organic chemistry.[1] Acylating agents are central to this transformation, with the ideal reagent offering high reactivity, clean reaction profiles, and operational simplicity.[][3] N,N'-Carbonyldiimidazole (CDI) has long been a staple in this field, valued for its ability to activate carboxylic acids under mild conditions, producing acylimidazole intermediates that readily react with amines.[4] The byproducts of CDI-mediated reactions, imidazole and carbon dioxide, are generally innocuous and easily removed, contributing to its widespread use.[5]

This guide introduces a hypothetical acylating agent, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) , conceived as a potentially more reactive alternative to CDI. The central hypothesis is that the electron-withdrawing nature of the 3,5-dioxo-4-methyl-1,2,4-oxadiazolidine moieties will render the central carbonyl group highly electrophilic, facilitating rapid acylation of amines.

Proposed Synthesis and Reaction Pathway

The proposed synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) and its subsequent reaction with a primary amine are outlined below. This theoretical framework provides the basis for the spectroscopic comparisons that follow.

Diagram: Proposed Synthesis and Acylation Reaction

reaction_pathway cluster_synthesis Proposed Synthesis of Acylating Agent cluster_acylation Acylation Reaction N-methylhydroxylamine N-Methylhydroxylamine intermediate Methyl (chloroformyl)carbamate N-methylhydroxylamine->intermediate 1. Phosgene phosgene Phosgene cyclization Cyclization intermediate->cyclization 2. Base acylating_agent 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) cyclization->acylating_agent 3. Phosgene acylating_agent_use 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) amide_product N-Acyl Amide acylating_agent_use->amide_product + Primary Amine byproduct 4-Methyl-1,2,4-oxadiazolidine-3,5-dione acylating_agent_use->byproduct primary_amine Primary Amine (R-NH2) primary_amine->amide_product

Caption: Proposed synthesis of the target acylating agent and its reaction with a primary amine.

Comparative Spectroscopic Validation

The definitive proof of a successful chemical transformation lies in the spectroscopic characterization of its products. Here, we present the expected spectroscopic signatures for the products of acylation reactions using both our hypothetical reagent and CDI.

Table 1: Comparative Spectroscopic Data of Reaction Products
Spectroscopic Technique2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) Reaction Product (N-Acyl Amide)N,N'-Carbonyldiimidazole (CDI) Reaction Product (N-Acyl Amide)
¹H NMR Disappearance of the primary amine N-H protons (broad singlet). Appearance of a new amide N-H proton signal (typically a triplet if coupled to an adjacent CH₂). Shifts in the signals of protons alpha to the nitrogen.Disappearance of the primary amine N-H protons. Appearance of a new amide N-H proton signal. Shifts in the signals of protons alpha to the nitrogen.
¹³C NMR Appearance of a new carbonyl carbon signal for the amide (typically in the 165-175 ppm range).Appearance of a new amide carbonyl carbon signal (typically in the 165-175 ppm range).
FTIR (cm⁻¹) Disappearance of the N-H stretching vibrations of the primary amine (typically two bands around 3300-3500 cm⁻¹). Appearance of a new N-H stretching vibration for the secondary amide (a single band around 3300 cm⁻¹). Appearance of a strong C=O stretching vibration for the amide (Amide I band) around 1650 cm⁻¹.[6]Disappearance of the N-H stretching vibrations of the primary amine. Appearance of a new N-H stretching vibration for the secondary amide. Appearance of a strong Amide I band around 1650 cm⁻¹.
Mass Spectrometry (EI) Molecular ion peak corresponding to the N-acyl amide. Fragmentation patterns consistent with amide structures (e.g., cleavage of the C-N bond).Molecular ion peak corresponding to the N-acyl amide. Characteristic fragmentation patterns for amides.

Experimental Protocols: A Guide to Spectroscopic Validation

The following protocols provide a step-by-step guide for the spectroscopic analysis of the reaction products.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dried, purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the disappearance of the primary amine N-H protons and the appearance of the new amide N-H proton.

    • Integrate all signals to confirm the proton ratios in the product.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the new amide carbonyl carbon signal.

    • Confirm the presence of all other expected carbon signals.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: Prepare a sample of the dried, purified product. For solid samples, this can be done by creating a KBr pellet or using an ATR accessory. For liquid samples, a thin film between salt plates can be used.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder or solvent.

    • Acquire the spectrum of the sample.

    • Process the spectrum to obtain a transmittance or absorbance plot.

  • Data Analysis:

    • Identify the key vibrational bands as listed in Table 1.

    • Compare the product spectrum with the spectra of the starting materials to confirm the disappearance of reactant signals and the appearance of product signals.[7][8]

Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the product.

    • Analyze the fragmentation pattern to further confirm the structure of the amide.

Diagram: Spectroscopic Validation Workflow

validation_workflow start Purified Reaction Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis conclusion Validated Product Structure data_analysis->conclusion

Caption: A streamlined workflow for the spectroscopic validation of amide synthesis products.

Comparative Analysis and Future Outlook

While N,N'-Carbonyldiimidazole is a reliable and effective reagent, the proposed 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) holds the potential for enhanced reactivity due to the strong electron-withdrawing character of its heterocyclic moieties. This could translate to faster reaction times, lower reaction temperatures, and the ability to acylate less nucleophilic amines.

The spectroscopic validation methods outlined in this guide provide a robust framework for confirming the successful synthesis of amides using either reagent. For the hypothetical reagent, these protocols will be crucial in verifying its reactivity and characterizing its reaction products once it is synthesized.

Future experimental work should focus on the synthesis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) and a systematic study of its reactivity with a range of primary and secondary amines. A direct, data-driven comparison with CDI will then be possible, which could unveil a new and powerful tool for amide bond formation.

References

  • Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. [Link]

  • Request PDF. (2025, August 7). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. [Link]

  • PURE – Our Research Portal. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. [Link]

  • PubMed. (2000, July 13). The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • PubMed Central. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]

  • ScienceDirect. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. [Link]

  • PubMed. (n.d.). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • ResearchGate. (n.d.). Amide I band in FT-IR spectrum of peptide GGGGHGGGGHGGGGHGGGG (P1) as well as its first and second derivatives. [Link]

  • Request PDF. (2025, August 6). Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Purity

In the realm of drug discovery and development, the synthesis of a novel compound is merely the first chapter. The true determinant of its utility, reliability, and safety lies in its purity. This guide focuses on 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) , a heterocyclic compound whose structure suggests significant potential as a peptide coupling reagent or a reactive intermediate in complex organic syntheses. Its symmetrical, activated carbonyl core is designed for high reactivity. However, this very reactivity makes it susceptible to degradation and the formation of closely related impurities that can compromise subsequent reactions.

For researchers in drug development, employing an impure reagent can lead to disastrous consequences: failed reactions, difficult-to-remove side products, and misleading biological data. This guide provides a comprehensive, multi-technique framework for the rigorous purity assessment of this compound. We will not only detail the "how" but, more critically, the "why" behind each analytical choice, comparing its performance profile with established alternatives and providing robust, self-validating experimental protocols.

The Critical Role of Purity in High-Stakes Synthesis

The efficacy of a reagent like 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), hypothetically used in peptide synthesis, is directly correlated with its purity. High-purity substances are essential for ensuring reliable experimental outcomes and improving reproducibility.[] Impurities, which can include unreacted starting materials, hydrolysis products, or isomers, can introduce a cascade of negative effects:

  • Reduced Yield: Impurities lower the effective concentration of the active reagent, leading to incomplete reactions and lower yields of the target molecule.

  • Side-Product Formation: Reactive impurities can compete with the primary reaction pathway, generating a complex mixture of unintended products that complicates purification.

  • Chain Termination: In processes like solid-phase peptide synthesis (SPPS), certain impurities can cap the growing peptide chain, halting the synthesis prematurely.

Therefore, a multi-pronged analytical approach is not just recommended; it is essential for validating a synthesized batch of this reagent before its use in critical applications.

A Multi-Modal Framework for Purity Validation

No single analytical technique can provide a complete picture of a compound's purity.[2] A robust assessment relies on the convergence of data from orthogonal methods, each providing a unique piece of the puzzle. We advocate for a four-tiered approach: chromatographic separation, structural confirmation, molecular weight verification, and thermal analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis Core cluster_decision Decision & Application Synthesized_Product Crude Synthesized Product HPLC 1. HPLC Analysis (Quantitative Purity) Synthesized_Product->HPLC NMR 2. NMR Spectroscopy (Structural Identity & Impurities) Synthesized_Product->NMR MS 3. Mass Spectrometry (Molecular Weight Verification) Synthesized_Product->MS Thermal 4. DSC / TGA (Thermal Properties & Purity) Synthesized_Product->Thermal Decision Purity Specification Met? HPLC->Decision NMR->Decision MS->Decision Thermal->Decision Purification Further Purification Decision->Purification No Application Release for Application (e.g., Peptide Synthesis) Decision->Application Yes Purification->Synthesized_Product Re-analyze

Caption: Workflow for comprehensive purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination, offering high-resolution separation of the main compound from its impurities.[3] For 1,3,4-oxadiazole derivatives, a reversed-phase HPLC (RP-HPLC) method is often effective.[4]

Causality Behind the Method: We select a C18 column as it provides excellent retention for moderately polar organic molecules like our target compound. The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, ensures sharp peaks and good resolution. The acid helps to protonate silanol groups on the stationary phase and the analyte, minimizing peak tailing. A photodiode array (PDA) detector is crucial as it not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak, helping to distinguish impurities from the main compound.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC quantifies purity, NMR spectroscopy confirms the structural identity of the main component and provides insight into the nature of any impurities.[5] For 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), we would expect a simple spectrum due to the molecule's symmetry.

  • ¹H NMR: Should show a single, sharp singlet for the methyl (CH₃) protons. The integration of this peak relative to a known internal standard (quantitative NMR or qNMR) can provide a highly accurate purity value.[6]

  • ¹³C NMR: Should display distinct signals for the methyl carbon, the two equivalent dioxo-ring carbons, and the central carbonyl carbon.[7] The presence of extra peaks, especially around the carbonyl region, could indicate hydrolysis or other degradation products.

Self-Validation: If the purity calculated by HPLC area percentage is in close agreement with the purity determined by qNMR, it significantly increases the confidence in the assessment.

Molecular Weight Verification: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and identifying the mass of any co-eluting impurities from the HPLC.[][2] Electron ionization (EI) or Electrospray ionization (ESI) can be used. A comprehensive review of the mass spectrometric analysis of 1,2,4-oxadiazoles highlights common fragmentation patterns that can be expected.[8]

Expected Data: The primary result should be a strong signal corresponding to the molecular ion [M]+ or a protonated molecule [M+H]+. For our target compound (C₇H₆N₄O₇), the expected exact mass is approximately 258.02 g/mol .[9] The presence of other significant ions could indicate impurities. For instance, a signal corresponding to the hydrolyzed half of the molecule would be a critical red flag.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability and purity of a substance.[10][11]

  • DSC: For a pure crystalline compound, DSC will show a sharp, well-defined melting peak. Impurities typically cause a depression and broadening of the melting peak. This method is particularly useful for detecting non-volatile impurities that might not be easily observed by GC-MS.[]

  • TGA: TGA measures the change in mass of a sample as a function of temperature.[12] It can reveal the presence of residual solvents (mass loss at low temperatures) or indicate the decomposition temperature of the compound (significant mass loss at higher temperatures). A clean, single-step decomposition is often indicative of a pure substance.[13]

Comparative Data Summary

The following table summarizes hypothetical results from a multi-technique analysis of a synthesized batch of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Analytical Technique Parameter Result Interpretation
HPLC-PDA Purity (Area %)99.2%High purity with minor impurities detected.
qNMR (¹H) Purity (vs. Internal Std)98.9%Confirms high purity, in agreement with HPLC. Structure consistent.
LC-MS [M+H]⁺ Ionm/z 259.03Correct molecular weight confirmed. No major impurity ions.
DSC Melting Point145.5 °C (sharp)Sharp melt indicates high crystalline purity.
TGA Mass Loss < 100°C< 0.1%No significant residual solvent present.
TGA Decomposition Onset~180 °CDefines the upper limit for thermal stability during storage/use.

Performance Comparison with Alternative Peptide Coupling Reagents

The ultimate test of the synthesized reagent is its performance. Assuming its role as a peptide coupling reagent, its purity directly impacts its efficiency. Below is a comparative guide against common alternatives.

Reagent Structure Typical Purity Coupling Efficiency Key Advantages Potential Drawbacks
Target Compound *2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)>98%High (Hypothetical)Potentially high reactivity; non-amino acid-based structure avoids guanidinylation side reactions.Stability may be a concern; by-products need characterization.
HBTU Benzotriazole-based>99%Very HighWell-established, reliable, fast reactions.Can cause guanidinylation of the N-terminus.
HATU Aza-benzotriazole-based>99%ExcellentMore reactive than HBTU, ideal for hindered couplings.Higher cost; can also cause guanidinylation.
CDI Carbonyldiimidazole>98%ModerateLow cost, simple by-products (imidazole, CO₂).Slower reaction rates, less effective for difficult couplings.

Hypothetical performance based on structural analysis.

Impurity_Effects cluster_reagents Reagent Bottle cluster_reaction Peptide Coupling Reaction cluster_products Reaction Outcome Pure Pure Reagent (>99%) Desired_Peptide Desired Product (Lengthened Peptide) Pure->Desired_Peptide Activates Amino Acid Impurity Reactive Impurity (e.g., Hydrolysis Product) Side_Product Side Product Impurity->Side_Product Reacts with Amino Acid Capped_Peptide Capped Peptide (Terminated Chain) Impurity->Capped_Peptide Reacts with Peptide N-terminus Amino_Acid Amino Acid Amino_Acid->Desired_Peptide Peptide Growing Peptide Chain Peptide->Desired_Peptide

Caption: Logical diagram of how impurities can derail peptide synthesis.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC-PDA Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA scan 200-400 nm, quantification at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of Acetonitrile.

  • Analysis: Inject 10 µL and record the chromatogram. Calculate purity based on the relative area percentage of the main peak.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Ensure the spectral window covers the expected chemical shift range (0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate peaks in the ¹H spectrum and assign chemical shifts in both spectra.

Protocol 3: LC-MS Analysis
  • Instrumentation: Couple the HPLC system from Protocol 1 to an ESI-Mass Spectrometer.

  • Method: Use the same HPLC method as described above.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 300 °C.

  • Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra to confirm the identity of the main peak and tentatively identify impurities.

References

  • Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC - PubMed Central. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Young Pharmacists. Available from: [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC - NIH. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Austin Publishing Group. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. Available from: [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available from: [Link]

  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available from: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available from: [Link]

  • Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available from: [Link]

  • Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. PubMed. Available from: [Link]

  • Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available from: [Link]

  • 2.8: Thermal Analysis. Chemistry LibreTexts. Available from: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager Magazine. Available from: [Link]

  • 1H NMR spectrum of compound 4. ResearchGate. Available from: [Link]

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Journal of Scientific Research. Available from: [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... ResearchGate. Available from: [Link]

  • Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. PubMed. Available from: [Link]

  • A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. PubMed. Available from: [Link]

  • Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Available from: [Link]

  • (PDF) New Trends in Peptide Coupling Reagents. ResearchGate. Available from: [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available from: [Link]

  • Pseudo-enantiomeric coupling reagents for predictable incorporation into the peptide chain D and/or L amino acid residue of race. Arkivoc. Available from: [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]

  • Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available from: [Link]

  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Merck. Available from: [Link]

  • Recent advances in mass spectrometry-based computational metabolomics. Research Collection. Available from: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society. Available from: [Link]

  • Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. PMC - PubMed Central. Available from: [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Phartatsevticheskii Zhurnal. Available from: [Link]

  • Oxazole, 4,5-dihydro-2,4,4-trimethyl-. NIST WebBook. Available from: [Link]

  • Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. ResearchGate. Available from: [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. Available from: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available from: [Link]

  • 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. Available from: [Link]

  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. MDPI. Available from: [Link]

Sources

The Unseen Contender: A Cost-Effectiveness Analysis of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Carbonylating Agents in Synthetic Chemistry

In the landscape of synthetic chemistry, the efficient formation of urea, carbamate, and carbonate linkages is fundamental to the construction of a vast array of pharmaceuticals and functional materials. The choice of the carbonylating agent—the molecular linchpin that introduces the C=O group—is a critical decision point, balancing reactivity, safety, cost, and downstream purification efforts. While reagents like phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI) have long dominated this space, a lesser-known reagent, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) , presents an intriguing, if underutilized, alternative.

This guide provides an in-depth, objective comparison of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) with its more established counterparts. We will dissect its potential performance through the lens of mechanistic analogy, present a framework for its evaluation, and offer a cost-effectiveness analysis for researchers, scientists, and drug development professionals.

The Mechanism of Carbonyl Transfer: A Unified View

At its core, the utility of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) lies in its function as an activated carbonyl source. Its structure, featuring a central carbonyl group flanked by two heterocyclic rings, suggests a reactivity profile analogous to that of CDI. The heterocyclic moieties act as good leaving groups, facilitating the transfer of the carbonyl group to nucleophiles such as amines and alcohols.

The proposed mechanism involves a two-step nucleophilic acyl substitution. In the first step, a nucleophile (e.g., a primary amine) attacks the central carbonyl carbon, leading to the displacement of one of the oxadiazolidine rings. This forms a reactive intermediate. A second nucleophile then attacks this intermediate, displacing the second heterocyclic ring and forming the final product (e.g., a urea). The stability of the heterocyclic leaving groups is a key determinant of the reagent's reactivity.

G reagent 2,2'-Carbonylbis(3,5-dioxo-4-methyl -1,2,4-oxadiazolidine) intermediate Reactive Intermediate (N-acyl-oxadiazolidine) reagent->intermediate + R-NH2 leaving_group 2 x 3,5-dioxo-4-methyl -1,2,4-oxadiazolidine (Leaving Groups) reagent->leaving_group amine1 R-NH2 (First Nucleophile) urea Unsymmetrical Urea (R-NH-CO-NH-R') intermediate->urea + R'-NH2 intermediate->leaving_group amine2 R'-NH2 (Second Nucleophile)

Caption: Proposed reaction pathway for urea synthesis using the topic compound.

Comparative Analysis with Alternative Carbonylating Agents

The selection of a carbonylating agent is a multi-faceted decision. Below, we compare 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) with established alternatives, highlighting key performance and practical considerations.

ReagentMolecular Weight ( g/mol )Physical FormKey AdvantagesKey Disadvantages
2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) 258.15SolidPotentially non-toxic, water-soluble byproducts; solid form is easy to handle.Limited commercial availability and literature; higher cost.
1,1'-Carbonyldiimidazole (CDI) [1][2]162.15SolidWidely available; solid and easy to handle; byproducts are imidazole and CO2, simplifying purification.[1][2]Moisture sensitive; imidazole byproduct can sometimes require additional purification steps.
Triphosgene [3][4]296.75SolidSolid, safer alternative to phosgene gas; high reactivity.[1][3]Decomposes to phosgene, requiring careful handling; corrosive byproducts (HCl).[5]
Phosgene [5]98.92GasHighly reactive and inexpensive for large-scale synthesis.Extremely toxic gas, requiring specialized handling and equipment.

Cost-Effectiveness in Focus

While performance is paramount, cost is a significant driver in reagent selection, particularly for process development and large-scale synthesis. A direct cost comparison reveals the economic landscape of these reagents.

ReagentSupplier Example & PricePrice per Gram (USD)Price per Mole (USD)
2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) MySkinRecipes (฿2,200/1g)~$60.00~$15,489.00
1,1'-Carbonyldiimidazole (CDI) TCI Chemicals ($70.00/25g)$2.80$453.92
Triphosgene Sigma-Aldrich (€141.00/25g)~$6.00~$1,780.50

Note: Prices are approximate and subject to change based on supplier and purity. The price for the topic compound was converted from Thai Baht (฿) to USD ($) at an approximate exchange rate of 1 THB = 0.027 USD.

From a purely economic standpoint, 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is significantly more expensive than its more common counterparts. This high cost, coupled with its limited availability, currently restricts its widespread use. However, for niche applications where the specific properties of its leaving groups might offer unforeseen advantages in terms of reaction kinetics or purification, its cost could potentially be justified.

Experimental Protocols: A Framework for Comparison

To provide a tangible basis for comparison, we propose a standardized experimental protocol for the synthesis of a simple, unsymmetrical urea. This protocol can be adapted to directly compare the performance of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) with CDI and triphosgene.

Protocol: Synthesis of 1-benzyl-3-phenylurea

Objective: To compare the yield, purity, and reaction time for the synthesis of 1-benzyl-3-phenylurea using three different carbonylating agents.

Materials:

  • Aniline

  • Benzylamine

  • 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (for triphosgene reaction)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Urea Formation cluster_2 Workup and Purification start Dissolve aniline in anhydrous THF add_reagent Add carbonylating agent (1 equivalent) start->add_reagent stir Stir at room temperature (monitor by TLC) add_reagent->stir add_benzylamine Add benzylamine (1 equivalent) stir->add_benzylamine stir2 Continue stirring (monitor by TLC) add_benzylamine->stir2 quench Quench reaction stir2->quench extract Extract with ethyl acetate quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: A generalized workflow for the comparative synthesis of an unsymmetrical urea.

Step-by-Step Methodology:

  • Reaction with 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine):

    • To a solution of aniline (1.0 mmol) in anhydrous THF (10 mL), add 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) (1.0 mmol).

    • Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the activated intermediate by TLC.

    • Add benzylamine (1.0 mmol) to the reaction mixture.

    • Continue stirring at room temperature overnight, or until the reaction is complete as indicated by TLC.

    • Proceed to the workup and purification steps.

  • Reaction with 1,1'-Carbonyldiimidazole (CDI):

    • Follow the same procedure as above, substituting CDI (1.0 mmol) for the topic compound. The initial activation step is typically faster with CDI.

  • Reaction with Triphosgene:

    • Caution: This reaction should be performed in a well-ventilated fume hood due to the potential release of phosgene.

    • To a solution of triphosgene (0.33 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of aniline (1.0 mmol) and triethylamine (2.2 mmol) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Add benzylamine (1.0 mmol) to the reaction mixture.

    • Continue stirring at room temperature overnight, or until the reaction is complete as indicated by TLC.

    • Proceed to the workup and purification steps.

Data Analysis:

For each reaction, the following data should be collected and compared:

  • Reaction Time: Time required for the complete consumption of starting materials.

  • Yield: Isolated yield of the purified 1-benzyl-3-phenylurea.

  • Purity: Assessed by NMR spectroscopy and/or LC-MS.

  • Ease of Purification: Qualitative assessment of the difficulty of removing byproducts.

Conclusion and Future Outlook

2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) represents a structurally interesting, yet commercially immature, alternative to established carbonylating agents. Its primary theoretical advantages lie in its solid form, which enhances ease of handling compared to gaseous phosgene, and the potential for water-soluble byproducts that could simplify purification.

However, its current high cost and limited availability are significant barriers to its adoption in mainstream research and development. For most standard applications, 1,1'-carbonyldiimidazole offers a more cost-effective and well-documented solution for researchers requiring a solid, handleable carbonylating agent. Triphosgene remains a valuable tool for specific transformations where its high reactivity is necessary, despite the associated safety considerations.

Further research into the synthesis and reactivity of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is warranted. Should a more economical synthetic route be developed, or should its unique reactivity profile prove advantageous in challenging synthetic contexts, it may yet find its niche in the synthetic chemist's toolbox. Until then, it remains an academic curiosity rather than a practical workhorse.

References

  • IndiaMART. (n.d.). N N- Carbonyldiimidazole. Retrieved from [Link]

  • AGTC Bioproducts Ltd. (n.d.). Peptide coupling reagents. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • The Lab Depot. (n.d.). Triphosgene. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Otto Chemie Pvt. Ltd. (n.d.). Triphosgene, 98%. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Wikipedia. (n.d.). Phosgene. Retrieved from [Link]

  • Google Patents. (1999). WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
  • Organic Chemistry Portal. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fu, X., et al. (2012). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 14(3), 635-638.
  • Organic Chemistry Portal. (n.d.). Microwave Chemistry: Synthesis of Ureas, Synthesis of 3,5-Disubstituted 1,2,4-Triazoles, Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones, Preparation of 2-Aminosulfonamide-1,3,4-oxadiazoles. Retrieved from [Link]

  • Anaspec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Aapptec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • Frączyk, J., et al. (2023). Pseudo-enantiomeric coupling reagents for predictable incorporation into the peptide chain D and/or L amino acid residue of race. ARKIVOC, 2023(5), 1-19.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Urea Derivatives from Amines and CO2 in the Absence of Catalyst and Solvent. Retrieved from [Link]

  • Kucukoglu, K., et al. (2018). New Potential Biologically Active Compounds: Synthesis and Characterization of Urea and Thiourea Derivativpes Bearing 1,2,4-oxadiazole Ring. Letters in Drug Design & Discovery, 15(10), 1046-1054.
  • Street, L. J., et al. (1992). 8-methyl-8-azabicyclo [3.2. 1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo[3.2. 1]oct-2-enes as potential muscarinic agonists. Pharmaceutical research, 9(11), 1474-1479.
  • Baykov, S., et al. (2021). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 26(1), 195.
  • I-R-A-S, I., et al. (2020). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry, 12(1), 69-89.

Sources

Safety Operating Guide

Proper Disposal Procedures for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Laboratory Professionals

As a Senior Application Scientist, I am committed to providing our partners in research and development with guidance that ensures both scientific integrity and paramount safety. This document offers a detailed protocol for the safe disposal of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a compound whose structure necessitates careful handling due to its potential reactivity. This guide is structured to explain not just the procedural steps, but the chemical reasoning that underpins them, empowering you to manage laboratory waste with confidence and precision.

Foundational Assessment: Understanding the Molecule's Reactivity

The structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), hereafter referred to as CbMDO, contains two 1,2,4-oxadiazolidine-3,5-dione rings linked by a carbonyl group. The key to its reactivity lies in the heterocyclic rings which contain nitrogen-oxygen (N-O) single bonds. These bonds are inherently weaker and more labile than carbon-carbon or carbon-nitrogen bonds, making the molecule potentially unstable under certain conditions.

According to the U.S. Environmental Protection Agency (EPA), one of the characteristics of hazardous waste is "reactivity".[1][2] Reactive wastes may be unstable, react violently with water, or generate toxic gases.[2][3] While CbMDO is not explicitly listed, its structure suggests that it should be treated as a reactive chemical, mandating a disposal procedure that involves controlled degradation to stable, non-hazardous byproducts rather than direct disposal.[4]

Risk Mitigation and Essential Safety Controls

Before initiating any chemical handling, a thorough risk assessment is critical. The primary risks associated with CbMDO disposal are uncontrolled decomposition and potential reactions with incompatible materials.[5][6] Therefore, the following safety measures are mandatory.

Control Category Specific Requirement Rationale
Engineering Controls Certified Chemical Fume HoodTo contain and exhaust any volatile compounds or aerosols generated during the procedure.[7]
Blast ShieldRecommended for the initial, small-scale treatment as a precaution against unexpected energetic decomposition.
Personal Protective Equipment (PPE) Chemical Splash GogglesTo provide a complete seal around the eyes, protecting against splashes.[8][9]
Flame-Retardant Lab CoatProtects skin and clothing from spills and splashes.[10]
Chemical-Resistant Gloves (Nitrile or Neoprene)Prevents skin contact with the chemical and the degradation reagents.[11]
Closed-Toe ShoesProtects feet from spills and broken glass.[9]

Step-by-Step Chemical Degradation Protocol

The guiding principle of this protocol is the controlled chemical degradation of CbMDO via base-catalyzed hydrolysis. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbons within the oxadiazolidine rings. This initiates a ring-opening cascade, breaking the labile N-O bonds and ultimately decomposing the molecule into simpler, more stable, and water-soluble salts. Studies on related oxadiazole and oxazolidine structures confirm their susceptibility to hydrolysis.[12][13][14]

Experimental Workflow Diagram

Caption: Workflow for the safe degradation and disposal of CbMDO.

Methodology
  • Preparation:

    • Set up all apparatus within a chemical fume hood. Place a blast shield in front of the reaction vessel.

    • Prepare a 1 M aqueous solution of sodium hydroxide (NaOH).

    • Place a glass beaker or flask, equipped with a magnetic stir bar, containing the 1 M NaOH solution onto a stir plate. The volume of the NaOH solution should be at least 20 times the mass (in grams) of the CbMDO waste (e.g., for 5 g of waste, use at least 100 mL of 1 M NaOH).

    • Immerse the reaction vessel in an ice-water bath and allow the NaOH solution to cool to below 10 °C.

  • Controlled Degradation of CbMDO:

    • With vigorous stirring, add the CbMDO waste to the cold NaOH solution in very small portions over an extended period.

    • Expertise & Causality: This slow, portion-wise addition to a cooled, stirred solution is the most critical step for safety. It allows the heat generated from the exothermic hydrolysis reaction to dissipate, preventing a dangerous temperature increase that could lead to a runaway reaction.

    • Monitor the reaction closely. If you observe significant gas evolution or a rapid temperature rise, cease addition immediately until the reaction subsides.

    • Once all the CbMDO has been added, remove the ice bath and allow the mixture to slowly warm to room temperature.

    • Continue stirring the mixture for a minimum of 12 hours to ensure the reaction proceeds to completion.

  • Final Waste Treatment:

    • After the stirring period, use a pH meter or pH paper to test the solution. Confirm that the pH is still strongly basic (pH > 10). This provides a simple check to ensure an excess of hydroxide was present to fully degrade the compound.

    • Trustworthiness: This step serves as a self-validating system. A strongly basic pH at the end of the procedure provides high confidence that the reactive CbMDO has been consumed and the waste stream is now primarily an aqueous solution of stable degradation products.

    • Consult your institution's Environmental Health & Safety (EHS) office for guidance on disposing of the final solution. Typically, the basic solution will be neutralized with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 9.

    • The neutralized aqueous waste can then be disposed of according to your facility's specific protocols for non-hazardous aqueous waste.[15] Never pour any chemical waste down the drain without explicit approval from your EHS department.[5]

Logical Framework for Disposal Decisions

This protocol is designed for research-scale quantities of relatively pure CbMDO waste. For other scenarios, a different approach is necessary.

G cluster_eval Evaluate Waste cluster_action Select Action start Identify CbMDO Waste q1 q1 start->q1 q2 Is it mixed with incompatible waste (e.g., acids, solvents)? q1->q2 No a2 Contact EHS for Bulk Disposal q1->a2 Yes a1 Follow Lab-Scale Hydrolysis Protocol q2->a1 No a3 Segregate and Contact EHS for Hazardous Waste Pickup q2->a3 Yes

Caption: Decision matrix for selecting the appropriate CbMDO disposal path.

If you are ever uncertain about a procedure, do not proceed. Always consult with your institution's EHS professionals, who are the ultimate authority on hazardous waste management.[16]

References

  • Safe Disposal of Laboratory Chemicals. Environmental Marketing Services. [Link]

  • Disposal of Highly Reactive Reagents. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health (NIH) Office of Research Services. [Link]

  • Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. [Link]

  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). National Institutes of Health (NIH) National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage-Crystal Clean. [Link]

  • Reactivity Characteristic Background Document. U.S. Environmental Protection Agency. [Link]

  • Treatment Of Reactive Wastes At Hazardous Waste Landfills. U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

  • Safety in Organic Chemistry Laboratory. Jackson State University. [Link]

  • Laboratory Safety: Working Safely with Chemicals. YouTube. [Link]

  • School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

Sources

Personal protective equipment for handling 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand the critical importance of having precise and actionable safety information for the novel reagents you work with. This guide is intended to provide essential safety and logistical information for handling 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Disclaimer

It is imperative to note that a publicly available, comprehensive Safety Data Sheet (SDS) for 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) (CAS 115491-90-2) could not be located in our literature search. The following guidance is therefore based on the general chemical properties of the 1,2,4-oxadiazole class of compounds and data from structurally related molecules. This information is not a substitute for a substance-specific SDS. You must obtain the SDS from your chemical supplier and conduct a thorough risk assessment before commencing any work with this compound.

Understanding the Hazard Profile of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole heterocyclic ring is a common scaffold in medicinal chemistry and drug discovery.[1] While many derivatives have shown promising biological activities, it is crucial to handle all new chemical entities with a degree of caution.[1][2] Studies on various oxadiazole derivatives have indicated potential health hazards that inform our recommended handling procedures.

General toxicological studies on some 1,2,4-oxadiazole derivatives have noted the potential for bladder irritation.[3] Safety data for other functionalized oxadiazoles indicate that they can cause skin irritation, serious eye irritation, and respiratory irritation.[4] Although some studies on related 1,3,4-oxadiazole derivatives have suggested low acute toxicity with LD50 values exceeding 2000 mg/kg in rat models, this should not be assumed for the compound .[5]

Given these potential hazards, a cautious approach to handling 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is warranted, focusing on minimizing all routes of exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount to ensuring your safety. The following table outlines the recommended PPE for handling 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), categorized by the nature of the task.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Laboratory coat with tight-fitting cuffsN95 or higher-rated respirator if not handled in a certified chemical fume hood
Conducting reactions and workup Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant laboratory coat or apron over a standard lab coatWork should be conducted in a certified chemical fume hood
Handling spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant, disposable coverallsA full-face respirator with appropriate cartridges may be necessary depending on the spill size

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is designed to guide you through the key stages of its use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific area for handling gather_ppe Gather all necessary PPE prep_area->gather_ppe consult_sds Consult the supplier's SDS gather_ppe->consult_sds weigh Weigh the compound in a fume hood consult_sds->weigh dissolve Dissolve in a suitable solvent weigh->dissolve react Perform the reaction in a closed system if possible dissolve->react decontaminate Decontaminate all surfaces and glassware react->decontaminate dispose_waste Dispose of waste according to institutional guidelines decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe

Caption: Recommended workflow for handling 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).

Detailed Protocol
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all manipulations of the solid compound and its concentrated solutions.

    • Before handling, ensure you have all the necessary PPE as outlined in the table above and that it is in good condition.

    • Always consult the specific Safety Data Sheet provided by your supplier for any additional precautions.

  • Handling:

    • When weighing the solid, do so within the fume hood to prevent inhalation of any dust particles.

    • Use appropriate tools to handle the solid, avoiding direct contact.

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the reaction is performed at an elevated temperature, ensure the setup is secure and that there is adequate cooling capacity.

  • Cleanup and Disposal:

    • All glassware and equipment that have come into contact with the compound should be decontaminated. A rinse with a suitable solvent, followed by washing with soap and water, is recommended.

    • All waste, including contaminated PPE, disposable labware, and reaction residues, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.

    • Remove your PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing. Wash your hands thoroughly after removing your gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_spill Spill exposure Exposure Event skin_wash Wash with plenty of soap and water exposure->skin_wash eye_rinse Rinse cautiously with water for several minutes exposure->eye_rinse fresh_air Move to fresh air exposure->fresh_air evacuate Evacuate the immediate area exposure->evacuate skin_medical Seek medical attention if irritation persists skin_wash->skin_medical eye_medical Seek immediate medical attention eye_rinse->eye_medical inhalation_medical Seek medical attention if you feel unwell fresh_air->inhalation_medical absorb Absorb with an inert material evacuate->absorb collect Collect and place in a sealed container for disposal absorb->collect

Caption: Immediate response plan for exposure or spills.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing. If skin irritation develops or persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Ensure adequate ventilation during cleanup and wear appropriate PPE.

By adhering to these guidelines, you can handle 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) with a high degree of safety and confidence. Always prioritize a culture of safety in the laboratory by being well-informed and prepared.

References

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024, October 1). Naunyn-Schmiedeberg's Archives of Pharmacology.
  • 2,2'-carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine). ChemicalBook.
  • (PDF) The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, October 7).
  • SAFETY DATA SHEET. Santa Cruz Biotechnology. (2022, August 26).
  • SAFETY DATA SHEET. TCI Chemicals. (2025, January 27).
  • Safety Data Sheet. Cayman Chemical. (2024, October 10).
  • Catanese, B., Palazzo, G., Pozzatti, C., & Silvestrini, B. (1963). TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION. Experimental and Molecular Pathology, Supplement, 2, 28-40.
  • Salem, M. A., et al. (2025, August 6). Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. Journal of Biosciences and Medicines.
  • Synthesis and Antioxidant Activity of Some Oxazolidine Dione Derivatives | Request PDF. ResearchGate. (2025, August 7).
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
  • 5.04 1,2,4-Oxadiazoles. ResearchGate.
  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
  • Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. PubMed.
  • Synthesis of 1,2,4-oxadiazole-linked orthogonally urethane-protected dipeptide mimetics | Request PDF. ResearchGate. (2025, August 6).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)
Reactant of Route 2
Reactant of Route 2
2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.